5-(Azetidin-3-yl)-2-methoxypyridine;dihydrochloride
説明
BenchChem offers high-quality 5-(Azetidin-3-yl)-2-methoxypyridine;dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(Azetidin-3-yl)-2-methoxypyridine;dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
5-(azetidin-3-yl)-2-methoxypyridine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O.2ClH/c1-12-9-3-2-7(6-11-9)8-4-10-5-8;;/h2-3,6,8,10H,4-5H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSVPFIFZICYFSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)C2CNC2.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
physical and chemical properties of 5-(Azetidin-3-yl)-2-methoxypyridine dihydrochloride
An In-Depth Technical Guide to 5-(Azetidin-3-yl)-2-methoxypyridine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-(Azetidin-3-yl)-2-methoxypyridine dihydrochloride is a heterocyclic compound featuring a pyridine ring substituted with a methoxy group and an azetidine moiety. This guide provides a comprehensive overview of its chemical and physical properties, alongside detailed protocols for its characterization and handling. The azetidine scaffold is a key structural motif in medicinal chemistry, known for conferring unique pharmacological properties.[1][2] This document is intended to serve as a technical resource for researchers and professionals engaged in drug discovery and development, offering insights into the synthesis, analysis, and potential applications of this compound, particularly in the context of nicotinic acetylcholine receptor (nAChR) modulation.
Chemical Identity and Structure
The fundamental identity of 5-(Azetidin-3-yl)-2-methoxypyridine dihydrochloride is established by its chemical structure and nomenclature.
-
IUPAC Name: 5-(Azetidin-3-yl)-2-methoxypyridine;dihydrochloride
-
CAS Number: 2740355-58-0[3]
-
Molecular Formula: C₉H₁₄Cl₂N₂O[3]
-
Molecular Weight: 237.13 g/mol [3]
The structure comprises a pyridine ring, which provides a rigid scaffold and influences the electronic properties of the molecule. The methoxy group at the 2-position and the azetidine ring at the 5-position are key functional groups that likely dictate its interaction with biological targets. The dihydrochloride salt form enhances the compound's solubility in aqueous media, a desirable property for many biological and pharmaceutical applications.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
| CAS Number | 2740355-58-0 | Sigma-Aldrich[3] |
| Linear Formula | C₉H₁₄Cl₂N₂O | Sigma-Aldrich[3] |
| Molecular Weight | 237.13 g/mol | Sigma-Aldrich[3] |
| InChI Key | FXEOUXOCQFJLRE-UHFFFAOYSA-N | Sigma-Aldrich[3] |
| Free Base CAS | 1260812-61-0 | ChemScene[4] |
| Free Base Formula | C₉H₁₂N₂O | ChemScene[4] |
| Free Base Weight | 164.20 g/mol | ChemScene[4] |
Physicochemical Properties
The physicochemical properties of a compound are critical in determining its suitability for various applications, from experimental assays to formulation development. While specific experimental data for 5-(Azetidin-3-yl)-2-methoxypyridine dihydrochloride is not extensively published, the properties of the free base and related structures provide valuable insights.
Table 2: Physicochemical Properties
| Property | Value | Notes |
| Appearance | Solid (predicted) | Hydrochloride salts of similar compounds are typically crystalline solids. |
| Melting Point | Not available | Experimental determination is recommended. |
| Solubility | Soluble in water (predicted) | The dihydrochloride salt form generally confers aqueous solubility. Solubility in organic solvents like DMSO and methanol is also expected. |
| pKa | Not available | The azetidine nitrogen is basic. The pyridine nitrogen is also basic, though less so. |
| LogP (free base) | 0.777 | A calculated value for the free base, suggesting moderate lipophilicity.[4] |
| Topological Polar Surface Area (TPSA) | 34.15 Ų | Calculated for the free base, indicating good potential for cell permeability.[4] |
Synthesis and Purification
Caption: Generalized workflow for the synthesis of 5-(Azetidin-3-yl)-2-methoxypyridine dihydrochloride.
Generalized Experimental Protocol:
-
Step 1: Synthesis of a Protected Azetidine Precursor: A common starting point is the synthesis of an N-protected 3-functionalized azetidine. This can be achieved through various methods, including the cyclization of γ-amino alcohols.[5]
-
Step 2: Coupling with a Pyridine Moiety: The protected azetidine can then be coupled to a suitably functionalized 2-methoxypyridine derivative. This may involve a nucleophilic substitution or a metal-catalyzed cross-coupling reaction.
-
Step 3: Deprotection: The protecting group on the azetidine nitrogen is removed, typically under acidic conditions.
-
Step 4: Salt Formation: The resulting free base is treated with hydrochloric acid in a suitable solvent (e.g., ethanol or diethyl ether) to precipitate the dihydrochloride salt.
-
Step 5: Purification: The final product is purified by recrystallization to obtain the desired purity.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and stability of the compound. The following methods are standard for a molecule of this type.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure. While specific NMR data for this compound is not available, predicted chemical shifts can be estimated based on the structure and data from similar compounds.
-
¹H NMR: Expected signals would include those for the aromatic protons on the pyridine ring, the methoxy group protons, and the protons of the azetidine ring.
-
¹³C NMR: The carbon spectrum would show distinct signals for the pyridine ring carbons, the methoxy carbon, and the carbons of the azetidine ring.
High-Performance Liquid Chromatography (HPLC)
HPLC is used to assess the purity of the compound. A reverse-phase HPLC method would be suitable.
Illustrative HPLC Protocol:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound. For the free base, the expected [M+H]⁺ ion would be at m/z 165.20.
Biological and Pharmacological Context
The azetidine ring is a valuable scaffold in medicinal chemistry due to its ability to impart favorable pharmacokinetic properties, such as improved metabolic stability and solubility.[1] Compounds containing the 3-(azetidinylmethoxy)pyridine core have been identified as potent ligands for nicotinic acetylcholine receptors (nAChRs).[8][9] These receptors are implicated in a variety of neurological and psychiatric disorders, making them attractive targets for drug discovery.
Caption: Potential biological context of 5-(Azetidin-3-yl)-2-methoxypyridine dihydrochloride.
Handling, Storage, and Stability
Proper handling and storage are crucial to maintain the integrity of the compound.
-
Handling: Use appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.[10][11][12] Handle in a well-ventilated area.[10][11][12]
-
Storage: Store in a tightly sealed container in a cool, dry place.[3][4] Recommended storage temperature is 0-8 °C.[3]
-
Stability: While specific stability data is not available, as a dihydrochloride salt, it is expected to be relatively stable under recommended storage conditions. Long-term stability studies in various solvents and at different temperatures are advisable for specific applications.[13][14]
Safety Information
Based on data for similar compounds, 5-(Azetidin-3-yl)-2-methoxypyridine dihydrochloride is expected to have the following hazard profile:
Conclusion
5-(Azetidin-3-yl)-2-methoxypyridine dihydrochloride is a compound of interest for researchers in medicinal chemistry and drug discovery, particularly for those targeting nicotinic acetylcholine receptors. This guide has provided a summary of its known and predicted properties, along with generalized protocols for its synthesis, analysis, and handling. Further experimental investigation is necessary to fully elucidate its physicochemical and pharmacological profile.
References
-
Covestro. (2012, August 22). Safety Data Sheet. Retrieved from [Link]
-
Global Substance Registration System. (n.d.). 3-(((2R)-AZETIDIN-2-YL)METHOXY)-5-METHYLPYRIDINE HYDROCHLORIDE. Retrieved from [Link]
-
Royal Society of Chemistry. (2025, August 7). 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Retrieved from [Link]
-
American Chemical Society. (n.d.). 2-, 5-, and 6-Halo-3-(2(S)-azetidinylmethoxy)pyridines: Synthesis, Affinity for Nicotinic Acetylcholine Receptors, and Molecular Modeling. Journal of Medicinal Chemistry. Retrieved from [Link]
-
PubMed. (2026, January 5). Azetidines in medicinal chemistry: emerging applications and approved drugs. Retrieved from [Link]
-
Royal Society of Chemistry. (2021, March 24). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Retrieved from [Link]
-
Lithofin. (2022, August 12). Trade name : Lithofin MPP. Retrieved from [Link]
-
PubMed Central. (n.d.). Stability-indicating LC Method for Quantification of Azelnidipine: Synthesis and Characterization of Oxidative Degradation Product. Retrieved from [Link]
-
ResearchGate. (2022, June 9). How should I store 5-Azacytidine?. Retrieved from [Link]
-
Journal of Applied Pharmaceutical Science. (2020, March 6). Pharmaceutical polymorphism of a 5´-O-oxalatoyl prodrug of zidovudine (azidothymidine). Retrieved from [Link]
-
Liverpool John Moores University Research Online. (n.d.). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides 1. Retrieved from [Link]
-
Springer. (n.d.). An analysis of the physicochemical properties of oral drugs from 2000 to 2022. Retrieved from [Link]
-
Adriamed. (n.d.). Drug Stability Table. Retrieved from [Link]
-
PubMed. (n.d.). 2-, 5-, and 6-Halo-3-(2(S)-azetidinylmethoxy)pyridines: synthesis, affinity for nicotinic acetylcholine receptors, and molecular modeling. Retrieved from [Link]
Sources
- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 3. 2-(azetidin-3-yl)-5-methoxypyridine dihydrochloride | 2740355-58-0 [sigmaaldrich.com]
- 4. chemscene.com [chemscene.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 2-, 5-, and 6-Halo-3-(2(S)-azetidinylmethoxy)pyridines: synthesis, affinity for nicotinic acetylcholine receptors, and molecular modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
- 12. targetmol.com [targetmol.com]
- 13. Stability-indicating LC Method for Quantification of Azelnidipine: Synthesis and Characterization of Oxidative Degradation Product - PMC [pmc.ncbi.nlm.nih.gov]
- 14. japsonline.com [japsonline.com]
An In-depth Technical Guide to 2-(Azetidin-3-yl)-5-methoxypyridine Dihydrochloride: A Privileged Scaffold for CNS-Targeted Drug Discovery
This technical guide provides a comprehensive overview of 2-(azetidin-3-yl)-5-methoxypyridine dihydrochloride, a heterocyclic building block with significant potential in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering in-depth information on its chemical identity, synthesis, characterization, and applications, with a focus on its role in the discovery of novel therapeutics targeting the central nervous system (CNS).
A note on nomenclature: The CAS Registry Number for this class of compound, 2740355-58-0, corresponds to 2-(azetidin-3-yl)-5-methoxypyridine dihydrochloride. While the initial query referenced 5-(azetidin-3-yl)-2-methoxypyridine dihydrochloride, the former is the more consistently referenced isomer in chemical databases. This guide will focus on the compound associated with the available CAS number.
The azetidine ring is a four-membered, nitrogen-containing heterocycle that has garnered considerable attention in modern drug discovery.[1][2] Its rigid, three-dimensional structure provides a valuable scaffold for orienting pharmacophoric groups in a spatially defined manner, which can lead to enhanced receptor affinity and improved pharmacokinetic profiles.[3][4] The incorporation of the azetidine motif into drug candidates has been shown to improve metabolic stability and solubility, properties that are particularly crucial for CNS-penetrant therapeutics.[1]
Physicochemical and Structural Data
A summary of the key chemical identifiers and properties of 2-(azetidin-3-yl)-5-methoxypyridine dihydrochloride is presented in the table below. This information is essential for its proper handling, characterization, and use in a laboratory setting.
| Identifier | Value |
| CAS Registry Number | 2740355-58-0 |
| Molecular Formula | C₉H₁₄Cl₂N₂O |
| Molecular Weight | 237.13 g/mol |
| Synonyms | 2-(3-Azetidinyl)-5-methoxypyridine dihydrochloride |
| Appearance | Typically an off-white to white solid |
| Purity | ≥95% (as commonly supplied) |
| Storage Temperature | 0-8 °C |
Synthesis and Purification: A Representative Protocol
Experimental Protocol: A Plausible Synthetic Route
Step 1: Synthesis of N-Boc-3-(5-methoxypyridin-2-yl)azetidine
A potential route to the N-Boc protected intermediate involves a Suzuki-Miyaura cross-coupling reaction.
-
To a solution of 2-bromo-5-methoxypyridine (1.0 eq) in a 3:1 mixture of dioxane and water, add N-Boc-3-(dihydroxyboryl)azetidine (1.2 eq), potassium carbonate (3.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
De-gas the reaction mixture by bubbling argon through the solution for 15 minutes.
-
Heat the mixture to 90°C and stir for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to yield N-Boc-3-(5-methoxypyridin-2-yl)azetidine.
Step 2: Deprotection to Yield 2-(Azetidin-3-yl)-5-methoxypyridine Dihydrochloride
-
Dissolve the N-Boc-protected intermediate (1.0 eq) in a 1:1 mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA).
-
Stir the solution at room temperature for 1-4 hours, monitoring the deprotection by TLC.
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.
-
Dissolve the residue in a minimal amount of methanol and add a 2M solution of HCl in diethyl ether until precipitation is complete.
-
Filter the resulting solid, wash with cold diethyl ether, and dry under vacuum to afford 2-(azetidin-3-yl)-5-methoxypyridine dihydrochloride as a solid.
Caption: A plausible synthetic workflow for 2-(azetidin-3-yl)-5-methoxypyridine dihydrochloride.
Characterization and Quality Control
To ensure the identity and purity of the synthesized compound, a comprehensive analytical characterization is imperative.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy should be performed to confirm the chemical structure. The proton NMR is expected to show characteristic signals for the methoxy group, the aromatic protons on the pyridine ring, and the protons of the azetidine ring.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the compound.
-
Purity Analysis: The purity of the final compound should be assessed by High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC).
Applications in Drug Discovery and Medicinal Chemistry
The structural motif of an azetidine ring linked to a pyridine core is of significant interest in the development of CNS-active agents. Structurally related compounds, such as the 3-(azetidinylmethoxy)pyridines, have been identified as potent ligands for nicotinic acetylcholine receptors (nAChRs).[5] These receptors are implicated in a variety of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and depression.
2-(Azetidin-3-yl)-5-methoxypyridine dihydrochloride serves as a valuable building block for generating libraries of novel compounds for screening against various biological targets. Its rigid azetidine core can be further functionalized to explore the structure-activity relationships (SAR) of a given pharmacophore. The nitrogen atom of the azetidine ring provides a handle for introducing diverse substituents, allowing for the fine-tuning of physicochemical properties and biological activity.
Caption: The role of the title compound as a building block in a typical drug discovery pipeline.
Handling, Storage, and Safety
Based on available safety data for 2-(azetidin-3-yl)-5-methoxypyridine dihydrochloride, the following precautions should be observed:
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
-
Personal Protective Equipment (PPE): It is recommended to handle this compound in a well-ventilated fume hood while wearing appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry place, with recommended storage at 0-8 °C.
References
-
Koren, A. O., et al. (1998). 2-, 5-, and 6-Halo-3-(2(S)-azetidinylmethoxy)pyridines: Synthesis, Affinity for Nicotinic Acetylcholine Receptors, and Molecular Modeling. Journal of Medicinal Chemistry, 41(19), 3690-3698. Available at: [Link]
-
Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry, 18(3), 303-337. Available at: [Link]
-
Kovács, L., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(3), 1089. Available at: [Link]
-
Mykhailiuk, P. K., et al. (2025). An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. Available at: [Link]
- Aubert, T., et al. (2000). Synthesis of azetidine derivatives. WO 2000/063168 A1.
- Patel, R. B., et al. (2013). Synthesis and Characterization of Some New Azetidin-2-ones Containing Coumarin Moiety and Their Antimicrobial Study. International Journal of ChemTech Research, 5(5), 2269-2276.
- Singh, G. S., & D’hooghe, M. (2014). Azetidines: a new paradigm in drug discovery.
-
Li, X., et al. (2023). Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly. Journal of Medicinal Chemistry, 66(10), 6816-6833. Available at: [Link]
-
Global Substance Registration System. (n.d.). 3-(((2R)-AZETIDIN-2-YL)METHOXY)-5-METHYLPYRIDINE HYDROCHLORIDE. Retrieved from [Link]
Sources
Navigating the Unknown: A Technical Safety and Toxicity Guide for 5-(Azetidin-3-yl)-2-methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
Preamble: Acknowledging the Data Gap
In the landscape of novel chemical entities, it is not uncommon to encounter compounds with limited publicly available toxicity and safety data. 5-(Azetidin-3-yl)-2-methoxypyridine, a substituted pyridine derivative of interest in medicinal chemistry, falls into this category. This guide is structured to provide a comprehensive framework for its safe handling and to anticipate its toxicological profile based on the known hazards of its structural components: the 2-methoxypyridine core and the azetidine ring. This approach, rooted in the principles of hazard assessment by analogy, is designed to empower researchers to work safely with this and other novel compounds.
Compound Identity and Structural Alerts
-
Chemical Name: 5-(Azetidin-3-yl)-2-methoxypyridine
-
CAS Number: 1159523-71-3
-
Molecular Formula: C₉H₁₂N₂O[1]
-
Molecular Weight: 164.20 g/mol [1]
Structural Components of Toxicological Interest:
-
2-Methoxypyridine Moiety: Pyridine and its derivatives are known to be absorbed through the skin and can cause irritation to the skin, eyes, and respiratory tract.[2][3][4] Some pyridines have also been associated with effects on the central nervous system.[5]
-
Azetidine Ring: Azetidine is a four-membered heterocyclic amine. While less reactive than its three-membered counterpart, aziridine, the strained ring system can still confer reactivity. Aziridines are known to be toxic and have been classified as possibly carcinogenic to humans.[6] Although azetidine is generally less hazardous, caution is warranted with novel derivatives.
Anticipated Toxicological Profile: A Precautionary Approach
In the absence of specific data for 5-(Azetidin-3-yl)-2-methoxypyridine, the following anticipated toxicological profile is based on the hazards of its components. This is a precautionary assessment and should be treated as a guideline for safe handling.
Acute Toxicity:
-
Oral: Likely to be harmful if swallowed, based on the general toxicity of substituted pyridines.[7][8]
-
Dermal: May be absorbed through the skin and could cause systemic effects. Skin irritation is also possible.[2][3]
-
Inhalation: May cause respiratory irritation if inhaled as a dust or aerosol.[2][3][7]
Irritation and Sensitization:
-
Sensitization: No data is available, but sensitization potential should not be ruled out.
Chronic Toxicity and Carcinogenicity:
-
There is no data on the chronic toxicity, carcinogenicity, or mutagenicity of 5-(Azetidin-3-yl)-2-methoxypyridine. The presence of the azetidine ring warrants a cautious approach due to the known hazards of related strained-ring heterocycles.[6]
Hazard Communication and GHS Classification (Anticipated)
Based on the available information for related compounds, the following GHS classification should be provisionally assigned to 5-(Azetidin-3-yl)-2-methoxypyridine for the purposes of risk assessment and labeling until specific data is available.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity - Single Exposure (Respiratory Irritation) | Category 3 | H335: May cause respiratory irritation |
Pictograms:
Signal Word: Warning
Safe Handling and Personal Protective Equipment (PPE)
A conservative approach to handling is essential. The following procedures are based on best practices for handling novel compounds with unknown toxicity.
Engineering Controls:
-
Work should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.[8][10]
-
Ensure that an eyewash station and safety shower are readily accessible.[4]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4][8]
-
Skin Protection:
-
Respiratory Protection: If working outside of a fume hood or if there is a risk of generating aerosols or dust, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[8]
Hygiene Measures:
-
Do not eat, drink, or smoke in the laboratory.[7]
-
Contaminated clothing should be removed and washed before reuse.[3]
First Aid Measures
In case of exposure, follow these first aid measures and seek medical attention.
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen.[2][8][9]
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[8]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.[2][8]
Storage and Disposal
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[4][7][8]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. This material may be considered hazardous waste.
Experimental Protocols: A Self-Validating System
The principle of a self-validating system in experimental design with a novel compound involves continuous risk assessment and adaptation.
Workflow for Handling 5-(Azetidin-3-yl)-2-methoxypyridine:
Caption: Workflow for safe handling of novel compounds.
Conclusion: A Call for Data Generation
This guide provides a framework for the safe handling of 5-(Azetidin-3-yl)-2-methoxypyridine based on a precautionary approach. It underscores the critical need for the generation and dissemination of comprehensive toxicity and safety data for novel chemical compounds as they advance in research and development. Researchers are encouraged to contribute to this body of knowledge whenever possible.
References
-
ACS Publications. (n.d.). 2-, 5-, and 6-Halo-3-(2(S)-azetidinylmethoxy)pyridines: Synthesis, Affinity for Nicotinic Acetylcholine Receptors, and Molecular Modeling. Journal of Medicinal Chemistry. Retrieved from [Link]
-
National Industrial Chemicals Notification and Assessment Scheme. (2014, November 27). Aziridines: Human health tier II assessment. Retrieved from [Link]
-
Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 3-Acetylpyridine, 98%. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Pyridine Tox Profile. Retrieved from [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. echemi.com [echemi.com]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 7. fishersci.com [fishersci.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. enamine.enamine.net [enamine.enamine.net]
- 10. broadpharm.com [broadpharm.com]
A Comprehensive Technical Guide to the Thermodynamic Stability of 5-(Azetidin-3-yl)-2-methoxypyridine dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of the methodologies required to thoroughly characterize the thermodynamic stability of the active pharmaceutical ingredient (API) 5-(Azetidin-3-yl)-2-methoxypyridine dihydrochloride. As a critical parameter in drug development, understanding the intrinsic stability of a molecule informs formulation strategies, packaging decisions, and the determination of shelf-life. This document is structured to provide not only procedural steps but also the scientific rationale behind each experimental choice, ensuring a robust and scientifically sound stability assessment.
Introduction: The Imperative of Thermodynamic Stability in Drug Development
The journey of a drug candidate from discovery to a marketed product is fraught with challenges, with the inherent stability of the API being a primary determinant of success. Thermodynamic stability governs a molecule's resistance to degradation under various environmental influences such as heat, humidity, and light.[1] For a molecule like 5-(Azetidin-3-yl)-2-methoxypyridine dihydrochloride, a heterocyclic compound with potential applications in neuroscience, a comprehensive understanding of its stability profile is paramount. An unstable API can lead to loss of potency, the formation of potentially toxic degradants, and altered bioavailability, thereby compromising patient safety and therapeutic efficacy.[1]
This guide will delineate a systematic approach to evaluating the thermodynamic stability of 5-(Azetidin-3-yl)-2-methoxypyridine dihydrochloride, encompassing thermal analysis, hygroscopicity assessment, and forced degradation studies as mandated by international regulatory bodies.[2][3]
Physicochemical Characterization of 5-(Azetidin-3-yl)-2-methoxypyridine dihydrochloride
A foundational step in any stability program is the thorough characterization of the molecule.
Table 1: Physicochemical Properties of 5-(Azetidin-3-yl)-2-methoxypyridine dihydrochloride
| Property | Value | Source |
| Chemical Structure | Inferred from name | |
| Molecular Formula | C9H14Cl2N2O | [4] |
| Molecular Weight | 237.13 g/mol | [4] |
| CAS Number | 2740355-58-0 | [4] |
| Appearance | White to off-white solid (typical for dihydrochloride salts) | General Knowledge |
| Solubility | Expected to be soluble in water and polar organic solvents | General Knowledge |
The presence of a strained azetidine ring and a methoxypyridine moiety suggests potential sites for chemical degradation, which will be explored in the forced degradation section.[5][6] The dihydrochloride salt form is likely utilized to enhance solubility and stability, a common strategy in pharmaceutical development.
Thermal Stability Analysis: Unveiling the Impact of Heat
Thermal analysis techniques are indispensable for probing the physical and chemical changes in a material as a function of temperature.[7] Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are cornerstone techniques in this regard.[8][9]
The "Why": Causality in Thermal Analysis
-
DSC is employed to detect thermally induced events such as melting, crystallization, and polymorphic transitions.[8] The melting point is a critical indicator of purity, and the presence of multiple thermal events can signify polymorphism, which has profound implications for bioavailability and stability.[10][11]
-
TGA measures changes in mass as a function of temperature, providing information on desolvation, decomposition, and overall thermal stability.[12] The onset of mass loss is a key parameter for defining the upper-temperature limit for handling and storage.
Experimental Protocol: DSC and TGA
Objective: To determine the melting point, thermal decomposition profile, and identify any polymorphic transitions of 5-(Azetidin-3-yl)-2-methoxypyridine dihydrochloride.
Instrumentation: A simultaneous thermal analyzer (STA) capable of performing both DSC and TGA is recommended.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh 3-5 mg of the API into an aluminum pan.
-
Instrument Setup:
-
Purge Gas: Nitrogen at a flow rate of 50 mL/min.
-
Temperature Program: Heat from 25 °C to 400 °C at a rate of 10 °C/min.
-
-
Data Acquisition: Record the heat flow (DSC) and mass change (TGA) as a function of temperature.
-
Data Analysis:
-
From the DSC curve, determine the onset and peak temperatures of any endothermic or exothermic events.
-
From the TGA curve, determine the onset temperature of decomposition and the percentage of mass loss at different temperature ranges.
-
Caption: Workflow for DSC and TGA Analysis.
Illustrative Data and Interpretation
Table 2: Hypothetical Thermal Analysis Data for 5-(Azetidin-3-yl)-2-methoxypyridine dihydrochloride
| Analysis | Parameter | Result | Interpretation |
| DSC | Melting Endotherm (Onset) | 215 °C | Indicates the melting point of the crystalline solid. |
| Melting Endotherm (Peak) | 220 °C | ||
| TGA | Onset of Decomposition | 230 °C | The compound is thermally stable up to this temperature.[13] |
| Mass Loss (230-350 °C) | 65% | Corresponds to the major decomposition of the molecule. |
Interpretation: The hypothetical data suggests that 5-(Azetidin-3-yl)-2-methoxypyridine dihydrochloride is a crystalline solid with a melting point of approximately 215-220 °C. Significant thermal decomposition begins shortly after melting, indicating that prolonged exposure to high temperatures should be avoided during manufacturing and storage.
Hygroscopicity Assessment: Understanding Moisture Interaction
The propensity of a substance to absorb moisture from the atmosphere is known as hygroscopicity.[][15] Moisture uptake can lead to physical changes (e.g., deliquescence, polymorphic conversion) and chemical degradation (e.g., hydrolysis), making hygroscopicity a critical stability attribute.[16][17][18]
The "Why": Causality in Hygroscopicity Testing
Understanding the hygroscopic nature of an API is crucial for:
-
Formulation Development: Guiding the selection of excipients that are compatible with the API's moisture sensitivity.[19]
-
Manufacturing Process Control: Establishing appropriate environmental controls (relative humidity) during processing.
-
Packaging Selection: Determining the need for protective packaging, such as blister packs with high moisture barriers or the inclusion of desiccants.
-
Storage Recommendations: Defining appropriate storage conditions to ensure product quality over its shelf life.
Experimental Protocol: Dynamic Vapor Sorption (DVS)
Objective: To determine the moisture sorption-desorption profile of 5-(Azetidin-3-yl)-2-methoxypyridine dihydrochloride and classify its hygroscopicity.
Instrumentation: A Dynamic Vapor Sorption (DVS) analyzer.
Step-by-Step Methodology:
-
Sample Preparation: Place approximately 10 mg of the API onto the DVS sample pan.
-
Drying: Dry the sample in the DVS instrument under a stream of dry nitrogen (0% RH) at 25 °C until a stable weight is achieved.
-
Sorption Isotherm: Increase the relative humidity (RH) in a stepwise manner (e.g., 0% to 90% RH in 10% RH increments) at a constant temperature (25 °C). Allow the sample to equilibrate at each RH step.
-
Desorption Isotherm: Decrease the RH in a stepwise manner from 90% back to 0% RH.
-
Data Analysis: Plot the change in mass versus RH to generate the sorption-desorption isotherm. Calculate the percentage of moisture uptake at various RH levels.
Caption: Workflow for Dynamic Vapor Sorption (DVS) Analysis.
Illustrative Data and Interpretation
Table 3: Hypothetical Hygroscopicity Data and Classification
| Relative Humidity | % Moisture Uptake | Hygroscopicity Class (Ph. Eur.) |
| 80% RH | 3.5% | Hygroscopic |
Interpretation: The hypothetical data indicates that the compound is "hygroscopic." This level of moisture uptake suggests that the material should be handled in a controlled humidity environment and may require protective packaging to prevent degradation and physical changes during storage.
Forced Degradation Studies: Probing for Inherent Weaknesses
Forced degradation, or stress testing, is a cornerstone of drug development, designed to identify the likely degradation products of an API.[1][2] This information is crucial for developing stability-indicating analytical methods, elucidating degradation pathways, and understanding the intrinsic stability of the molecule.[1][3] The International Council for Harmonisation (ICH) guideline Q1A(R2) provides the framework for these studies.[2]
The "Why": Causality in Forced Degradation
The primary objectives of forced degradation studies are to:
-
Identify Degradation Pathways: Understand how the molecule breaks down under various stress conditions.[1]
-
Elucidate Degradant Structures: Isolate and characterize the degradation products.
-
Develop Stability-Indicating Methods: Ensure that the analytical methods used for stability testing can separate the intact API from its degradation products.[3]
-
Inform Formulation and Packaging: Select excipients and packaging that minimize degradation.
Experimental Protocols: A Multi-faceted Approach
Objective: To investigate the degradation of 5-(Azetidin-3-yl)-2-methoxypyridine dihydrochloride under hydrolytic, oxidative, thermal, and photolytic stress conditions.
General Procedure: Prepare solutions of the API (e.g., 1 mg/mL) in the respective stress media. Expose the solutions to the stress conditions for a defined period. Analyze the stressed samples at various time points by a suitable stability-indicating method (e.g., HPLC-UV/MS). The target degradation is typically 5-20%.[2][20]
Step-by-Step Methodologies:
-
Acid Hydrolysis:
-
Dissolve the API in 0.1 N HCl.
-
Heat at 60 °C for 24 hours.
-
Neutralize before analysis.
-
-
Base Hydrolysis:
-
Dissolve the API in 0.1 N NaOH.
-
Keep at room temperature for 2 hours.
-
Neutralize before analysis.
-
-
Oxidative Degradation:
-
Dissolve the API in a solution of 3% hydrogen peroxide.
-
Keep at room temperature for 24 hours.
-
-
Thermal Degradation:
-
Store the solid API in an oven at 80 °C for 7 days.
-
Dissolve a portion of the solid in a suitable solvent for analysis.
-
-
Photolytic Degradation:
-
Expose the solid API and a solution of the API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).[21]
-
Analyze the samples alongside a dark control.
-
Caption: Workflow for Forced Degradation Studies.
Potential Degradation Pathways and Illustrative Data
Based on the structure of 5-(Azetidin-3-yl)-2-methoxypyridine dihydrochloride, the following degradation pathways are plausible:
-
Hydrolysis of the Azetidine Ring: The strained four-membered azetidine ring could be susceptible to nucleophilic attack by water or hydroxide ions, leading to ring-opening.[5][6] This is often a significant degradation pathway for azetidine-containing compounds.
-
Oxidation of the Pyridine Ring: The pyridine ring may undergo oxidation, potentially forming N-oxides.
-
Demethylation of the Methoxy Group: The methoxy group could be cleaved under harsh acidic conditions.
Table 4: Hypothetical Forced Degradation Results
| Stress Condition | % Degradation | Major Degradation Products | Potential Pathway |
| Acid Hydrolysis | 15% | Azetidine ring-opened product | Hydrolysis |
| Base Hydrolysis | 25% | Azetidine ring-opened product | Hydrolysis |
| Oxidation | 10% | Pyridine N-oxide | Oxidation |
| Thermal | < 2% | No significant degradation | Thermally stable in solid state |
| Photolytic | 5% | Minor unspecified degradants | Photosensitive |
Interpretation: The hypothetical results suggest that the primary degradation pathway for this molecule is hydrolysis, particularly under basic conditions, leading to the opening of the azetidine ring. The molecule also shows some sensitivity to oxidation and light. This information is critical for developing a stability-indicating analytical method capable of resolving the parent compound from its hydrolytic and oxidative degradants.
Conclusion and Future Directions
The thermodynamic stability assessment of 5-(Azetidin-3-yl)-2-methoxypyridine dihydrochloride is a multi-faceted process that requires a systematic and scientifically rigorous approach. This guide has outlined the essential experimental framework, from initial thermal and hygroscopicity characterization to in-depth forced degradation studies. The insights gained from these studies are fundamental to de-risking the drug development process, enabling the rational design of a stable and effective pharmaceutical product. The data generated will inform critical decisions on formulation, manufacturing, packaging, and storage, ultimately ensuring the delivery of a safe and efficacious medicine to patients.
References
- ICH Q1A(R2) Stability Testing of New Drug Substances and Products.
- Hygroscopicity Testing - BOC Sciences.
- Thermal Analysis of Some Antidiabetic Pharmaceutical Compounds - PMC.
- ICH GUIDELINES: STRESS DEGRAD
- Thermal Analysis in Pharmaceutical Research, Development, and Quality Control.
- Thermal analysis: Industry - Pharmaceuticals and medicines - Rigaku.
- Forced Degrad
- Forced Degradation Study as per ICH Guidelines | Wh
- STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS - ICH.
- Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products - MDPI.
- API Hygroscopicity - Pharma Innov
- Hygroscopicity Evalu
- Pharmaceutical Testing: Thermal Analysis and Calorimetry - SETARAM.
- Unveiling of Hygroscopicity Evaluation for Drug Formul
- Characterization of the "hygroscopic" properties of active pharmaceutical ingredients.
- 2-(azetidin-3-yl)-5-methoxypyridine dihydrochloride - Sigma-Aldrich.
- 2-(azetidin-3-yl)-5-methoxypyridine | 1260812-61-0.
- 2-, 5-, and 6-Halo-3-(2(S)-azetidinylmethoxy)
- Degradation products of azetidine core G334089 - Isolation, structure elucidation and p
- Degradation Products of Azetidine Core G334089 - Isolation, Structure Elucidation and Pathway - ResearchG
- Azetidines | Fisher Scientific.
- 2-(azetidin-3-yl)
- Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation P
- Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC.
- 2-(azetidin-3-yloxy)
- Pharmaceutical polymorphism of a 5´-O-oxalatoyl prodrug of zidovudine (azidothymidine).
- Characterization and Thermodynamic Stability of Polymorphs of Di(arylamino)
- Thermoanalytical Study and Purity Determination of Azelastine Hydrochloride and Emedastine Difumar
- Thermodynamic Mechanism of Physical Stability of Amorphous Pharmaceutical Formul
Sources
- 1. Forced Degradation Testing | SGS Thailand [sgs.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. ijcrt.org [ijcrt.org]
- 4. 2-(azetidin-3-yl)-5-methoxypyridine dihydrochloride | 2740355-58-0 [sigmaaldrich.com]
- 5. Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Thermal Analysis of Some Antidiabetic Pharmaceutical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rigaku.com [rigaku.com]
- 9. Pharmaceutical Testing: Thermal Analysis and Calorimetry - SETARAM [setaramsolutions.com]
- 10. japsonline.com [japsonline.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. walshmedicalmedia.com [walshmedicalmedia.com]
- 15. alfa-chemclinix.com [alfa-chemclinix.com]
- 16. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 17. labinsights.nl [labinsights.nl]
- 18. Characterization of the "hygroscopic" properties of active pharmaceutical ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pharmaexcipients.com [pharmaexcipients.com]
- 20. m.youtube.com [m.youtube.com]
- 21. database.ich.org [database.ich.org]
The Azetidinyl Methoxypyridine Scaffold: A Privileged Motif in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic combination of the strained azetidine ring and the versatile methoxypyridine core has given rise to the azetidinyl methoxypyridine scaffold, a motif of growing importance in medicinal chemistry. This guide provides a comprehensive analysis of this scaffold, delving into its synthetic accessibility, exploring its profound impact on pharmacological properties, and detailing its successful application in the design of novel therapeutics, particularly for central nervous system (CNS) disorders. We will examine the underlying principles of why this combination is effective, provide detailed structure-activity relationships (SAR), and present actionable experimental protocols to empower researchers in their drug discovery efforts.
Introduction: The Rationale for a Powerful Partnership
The success of a drug candidate is a complex interplay of its pharmacodynamic and pharmacokinetic properties. Medicinal chemists often employ "privileged scaffolds"—molecular frameworks that are capable of binding to multiple biological targets. The azetidinyl methoxypyridine core has emerged as one such scaffold, owing to the synergistic contributions of its two constituent parts.
-
The Azetidine Ring: More Than Just a Strained Cycle . The four-membered azetidine ring is a fascinating and powerful tool in drug design.[1][2] Its inherent ring strain and conformational rigidity offer a distinct advantage over more flexible acyclic amines or larger rings like pyrrolidine.[1][3][4] This rigidity can pre-organize substituents into a conformation favorable for target binding, potentially increasing affinity and selectivity by reducing the entropic penalty upon binding.[1] Furthermore, azetidines often enhance key pharmacokinetic properties such as aqueous solubility and metabolic stability, making them highly attractive for developing orally bioavailable drugs.[2][3]
-
The Methoxypyridine Ring: A Tunable Aromatic System . Pyridine is a cornerstone heterocycle in pharmaceuticals, present in thousands of approved drugs.[5][6] Its nitrogen atom acts as a hydrogen bond acceptor and influences the molecule's overall electronic properties and basicity. The strategic placement of a methoxy group further refines these characteristics. The methoxy group can influence the molecule's conformation, metabolic stability, and ability to penetrate the blood-brain barrier (BBB), a critical factor for CNS-targeted drugs.[7][8] The pyridine ring itself serves as a versatile anchor for various substituents, allowing for extensive SAR exploration.[5][7]
The combination of these two moieties creates a scaffold with a unique three-dimensional structure, improved drug-like properties, and multiple points for chemical modification, making it an ideal starting point for lead optimization campaigns targeting a variety of receptors.
Synthetic Strategies: Accessing the Azetidinyl Methoxypyridine Core
The construction of the ether linkage between the azetidine and pyridine rings is the crucial step in synthesizing this scaffold. The Mitsunobu reaction is a widely employed and reliable method for this transformation.
Detailed Experimental Protocol: Synthesis of N-Boc-3-(3-methoxypyridin-5-yloxy)azetidine
This protocol describes a typical Mitsunobu reaction to couple a protected azetidinol with a hydroxypyridine.
Materials:
-
5-methoxy-3-pyridinol
-
1-(tert-butoxycarbonyl)-3-hydroxyazetidine
-
Triphenylphosphine (PPh3)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 5-methoxy-3-pyridinol (1.0 eq) and 1-(tert-butoxycarbonyl)-3-hydroxyazetidine (1.2 eq). Dissolve the solids in anhydrous THF (approx. 0.2 M concentration).
-
Reagent Addition: Add triphenylphosphine (1.5 eq) to the solution and cool the flask to 0 °C in an ice bath.
-
Mitsunobu Coupling: Slowly add DEAD or DIAD (1.5 eq) dropwise to the stirred solution. Causality Note: The slow addition at 0 °C is critical to control the exothermic reaction and minimize the formation of side products. The PPh3 and DEAD form a reactive phosphorane intermediate which then activates the azetidinol for nucleophilic attack by the pyridinol.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Workup: Quench the reaction by adding saturated aqueous NaHCO3. Remove the THF under reduced pressure. Extract the aqueous layer three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate in vacuo. The crude residue is then purified by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to yield the pure N-Boc protected product.
-
Deprotection (Optional): The tert-butoxycarbonyl (Boc) protecting group can be removed by treatment with an acid such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in dioxane to yield the free secondary amine, which can be used for further derivatization.
Diagram: General Synthetic Workflow
The following diagram illustrates the key steps in the synthesis and derivatization of the azetidinyl methoxypyridine core.
Caption: Synthetic workflow for azetidinyl methoxypyridine analogs.
Medicinal Chemistry Applications & Structure-Activity Relationships (SAR)
The azetidinyl methoxypyridine scaffold has proven particularly fruitful in the development of ligands for neuronal nicotinic acetylcholine receptors (nAChRs), which are implicated in a range of CNS disorders.[9][10][11]
Case Study: α7 Nicotinic Acetylcholine Receptor Agonists
The α7 nAChR subtype is a key target for treating cognitive deficits associated with Alzheimer's disease and schizophrenia.[11][12] The compound WAY-317538 (SEN-12333) is a potent and selective α7 nAChR full agonist that incorporates a related azetidinyl pyridine ether motif and serves as an excellent case study for SAR.[9][11] While not a methoxy-substituted pyridine itself, the principles derived from its development are highly applicable.
SAR Insights:
The development of potent nAChR ligands has revealed several key structural requirements:
-
Basic Nitrogen: A basic nitrogen atom, protonated at physiological pH, is essential for interacting with a conserved acidic residue (e.g., aspartate) in the receptor's binding pocket. The azetidine nitrogen fulfills this role perfectly.[13]
-
Hydrogen Bond Acceptor: A hydrogen bond accepting feature, typically a pyridine nitrogen, is required at an appropriate distance from the basic center.[14]
-
Optimal Spacer: The ether linkage provides an optimal and relatively constrained spacer between the azetidine and pyridine moieties.
Table 1: SAR Summary of Azetidinyl Pyridyl Ether Analogs for nAChR Affinity
| Compound ID | Pyridine Substitution | Azetidine Moiety | nAChR Affinity (Ki, nM) | Key Insight | Reference |
| A-85380 | None (3-pyridyl) | (S)-2-azetidinylmethoxy | 0.062 | Parent compound with exceptionally high affinity. | [14] |
| Analog 1 | 2-Chloro | (S)-2-azetidinylmethoxy | 0.025 | 2-Halo substitution significantly increases affinity. | [14] |
| Analog 2 | 6-Chloro | (S)-2-azetidinylmethoxy | 0.035 | 6-Halo substitution also well-tolerated and enhances affinity. | [14] |
| Analog 3 | 2-Fluoro | (S)-2-azetidinylmethoxy | 0.040 | Smaller halogens are also beneficial. | [14] |
| Analog 4 | None (3-pyridyl) | (S)-2-pyrrolidinylmethoxy | 0.150 | The more flexible pyrrolidine ring slightly reduces affinity compared to azetidine. | [14] |
| ABT-594 | 2-Chloro | (R)-2-azetidinylmethoxy | Potent Analgesic | N-unsubstituted azetidine and 2-chloro group are critical for potent in vivo activity. | [10] |
Note: Data is compiled from multiple sources to illustrate general trends. Direct comparison of absolute values between different studies should be done with caution.
Diagram: Key Structure-Activity Relationships
This diagram visualizes the critical pharmacophoric elements and the impact of substitutions on activity.
Caption: SAR map for azetidinyl pyridyl ether nAChR ligands.
Pharmacological Profile and Mechanism of Action
Compounds based on the azetidinyl methoxypyridine scaffold often exhibit desirable properties for CNS applications.[15][16] Their constrained nature and polarity, conferred by the ether and pyridine nitrogen, can be fine-tuned to balance lipophilicity and hydrogen bonding potential, which are critical parameters for crossing the blood-brain barrier.[16][17]
Mechanism of Action: α7 nAChR Agonism
As agonists, these compounds bind to and activate the α7 nAChR, which is a ligand-gated ion channel.
-
Binding: The agonist, such as a derivative of the azetidinyl methoxypyridine scaffold, binds to the extracellular domain of the α7 nAChR.
-
Conformational Change: This binding event induces a conformational change in the receptor protein.
-
Channel Opening: The conformational change opens the central ion pore of the receptor.
-
Ion Influx: The α7 nAChR is highly permeable to calcium ions (Ca²+). Channel opening leads to a rapid influx of Ca²+ into the neuron.
-
Cellular Response: The increase in intracellular Ca²+ acts as a second messenger, triggering various downstream signaling cascades. These cascades can lead to neurotransmitter release (e.g., glutamate, acetylcholine) and modulation of synaptic plasticity, which are cellular mechanisms underlying learning and memory.
This pro-cognitive and neuroprotective activity makes these compounds promising candidates for treating neurodegenerative disorders.[9][11][12]
Diagram: Signaling Pathway of α7 nAChR Activation
Caption: Mechanism of action for an α7 nAChR agonist.
Future Perspectives and Conclusion
The azetidinyl methoxypyridine scaffold represents a significant achievement in rational drug design. Its unique combination of a conformationally constrained azetidine ring and a tunable methoxypyridine system provides a powerful platform for developing novel therapeutics. While its most prominent success has been in the realm of CNS disorders, particularly as nAChR modulators, the favorable physicochemical properties it imparts suggest broader applicability.[2][15] Future work may see this core applied to other target classes, such as kinases or G-protein coupled receptors, where precise vectoral orientation of substituents is key to achieving high affinity and selectivity. The continued development of novel synthetic methodologies will further expand the accessible chemical space around this privileged core, ensuring its place in the medicinal chemist's toolkit for years to come.[4][18][19]
References
-
Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed. [Link]
-
Chapter One - Advances in synthesis and chemistry of azetidines - Research Portal - Converis Standard Config. [Link]
-
Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators - PMC. [Link]
-
WAY-317538 - Wikipedia. [Link]
-
An Approach to Alkyl Azetidines for Medicinal Chemistry - ChemRxiv. [Link]
-
Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications - University of Birmingham. [Link]
-
Identification and initial structure-activity relationships of (R)-5-(2-azetidinylmethoxy)-2-chloropyridine (ABT-594), a potent, orally active, non-opiate analgesic agent acting via neuronal nicotinic acetylcholine receptors - PubMed. [Link]
-
SAR and biological evaluation of SEN12333/WAY-317538: Novel alpha 7 nicotinic acetylcholine receptor agonist - PubMed. [Link]
-
Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC. [Link]
-
2-, 5-, and 6-Halo-3-(2(S)-azetidinylmethoxy)pyridines: Synthesis, Affinity for Nicotinic Acetylcholine Receptors, and Molecular Modeling | Journal of Medicinal Chemistry - ACS Publications. [Link]
-
WAY-317538 - Inxight Drugs - ncats. [Link]
-
SAR and biological evaluation of SEN12333/WAY-317538: Novel alpha 7 nicotinic acetylcholine receptor agonist | Request PDF - ResearchGate. [Link]
-
Novel functional M1 selective muscarinic agonists. Synthesis and structure-activity relationships of 3-(1,2,5-thiadiazolyl)-1,2,5,6-tetrahydro-1-methylpyridines - PubMed. [Link]
-
Muscarinic activity and receptor binding of the enantiomers of aceclidine and its methiodide. [Link]
-
Azetidine derivatives with CNS activity. | Download Scientific Diagram - ResearchGate. [Link]
-
Document: Novel functional M1 selective muscarinic agonists. 2. Synthesis and structure-activity relationships of 3-pyrazinyl-1,2,5,6-tetrahydro-1-me... - ChEMBL - EMBL-EBI. [Link]
-
Pyridine: the scaffolds with significant clinical diversity - PMC. [Link]
-
3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1 - PMC. [Link]
-
Chemistry and pharmacological properties of the pyridine-3-sulfonylurea derivative torasemide - PubMed. [Link]
-
Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - MDPI. [Link]
-
Pyridine: the scaffolds with significant clinical diversity - RSC Publishing. [Link]
-
Azetidine synthesis - Organic Chemistry Portal. [Link]
-
Lec2: Cholinergic agonists; stereochemistry and structure-activity relationships (SAR); products, & Cholinesterase inhibitor. [Link]
-
SEN12333/WAY-317538, a novel pro-cognitive and neuroprotective alpha 7 nicotinic receptor agonist | Request PDF - ResearchGate. [Link]
-
Cognition-activating properties of 3-(Aryloxy)pyridines - PubMed. [Link]
-
Synthesis and Molecular-cellular Mechanistic Study of Pyridine Derivative of Dacarbazine. [Link]
-
Drug Design for CNS Diseases: Polypharmacological Profiling of Compounds Using Cheminformatic, 3D-QSAR and Virtual Screening Methodologies - PMC. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. img01.pharmablock.com [img01.pharmablock.com]
- 4. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Pyridine: the scaffolds with significant clinical diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 9. WAY-317538 - Wikipedia [en.wikipedia.org]
- 10. Identification and initial structure-activity relationships of (R)-5-(2-azetidinylmethoxy)-2-chloropyridine (ABT-594), a potent, orally active, non-opiate analgesic agent acting via neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. SAR and biological evaluation of SEN12333/WAY-317538: Novel alpha 7 nicotinic acetylcholine receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. uomus.edu.iq [uomus.edu.iq]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 16. CNS Library [chemdiv.com]
- 17. Drug Design for CNS Diseases: Polypharmacological Profiling of Compounds Using Cheminformatic, 3D-QSAR and Virtual Screening Methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Chapter One - Advances in synthesis and chemistry of azetidines - Research Portal - Converis Standard Config [converis.ub.bw]
- 19. chemrxiv.org [chemrxiv.org]
Topic: Preliminary Screening of 5-(Azetidin-3-yl)-2-methoxypyridine Derivatives for Neurological Targets
An In-Depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Foreword: The Strategic Imperative for Scaffolding in CNS Drug Discovery
The quest for novel therapeutics for disorders of the Central Nervous System (CNS) is one of the most formidable challenges in modern medicine. The inherent complexity of neurological pathways, coupled with the restrictive nature of the blood-brain barrier (BBB), necessitates a highly strategic approach to molecular design.[1][2] Within this context, privileged scaffolds—molecular frameworks that are recognized by multiple biological targets—serve as powerful starting points.
The 5-(Azetidin-3-yl)-2-methoxypyridine core represents such a scaffold. The azetidine ring, a four-membered saturated heterocycle, offers a rigid, three-dimensional structure that can project substituents into specific vectors, often improving metabolic stability and physicochemical properties compared to more flexible acyclic amines.[3][4] When combined with the 2-methoxypyridine moiety, a bioisostere for various aromatic systems with demonstrated CNS activity, the resulting derivative class becomes a compelling substrate for exploring key neurological targets. This guide delineates a robust, multi-tiered strategy for the preliminary screening of these derivatives, with a primary focus on nicotinic acetylcholine receptors (nAChRs), a target class deeply implicated in cognition, neurodegeneration, and psychiatric disorders.[5][6]
Part 1: Target Rationale and Primary Screening Cascade
The initial phase of any screening campaign is designed to efficiently identify "hits"—compounds that exhibit activity at the target of interest—from a library of synthesized derivatives. The choice of primary target is paramount and must be grounded in a strong biological and chemical rationale.
The Case for Nicotinic Acetylcholine Receptors (nAChRs)
The 5-(Azetidin-3-yl)-2-methoxypyridine scaffold is structurally reminiscent of established nAChR ligands like A-85380, which exhibit high affinity for these receptors.[7] Nicotinic receptors are ligand-gated ion channels crucial for rapid synaptic transmission and are implicated in a wide array of CNS disorders.[6] The most abundant subtypes in the brain, the heteromeric α4β2 and homomeric α7 receptors, are particularly attractive targets:
-
α4β2-nAChRs: These receptors are integral to cognitive processes, mood regulation, and dopamine release.[8][9] Modulators of this subtype have therapeutic potential in Alzheimer's disease, Parkinson's disease, depression, and for smoking cessation.[5][10][11]
-
α7-nAChRs: These receptors are involved in attention, learning, and memory, and play a significant role in neuroinflammation and neuroprotection.[12][13] Agonists and positive allosteric modulators (PAMs) of α7-nAChRs are being investigated for schizophrenia, Alzheimer's disease, and other cognitive disorders.[8][14]
Given this strong precedent, a primary screening effort against both α4β2 and α7 nAChR subtypes provides a high probability of identifying active compounds and allows for early assessment of subtype selectivity.
Primary Screening Workflow
The objective of the primary screen is to rapidly and cost-effectively assess the binding affinity of the derivative library at the chosen targets. A parallel approach using radioligand binding assays offers a gold-standard, quantitative measure of affinity (Ki).
Caption: High-level workflow for the primary screening of derivatives.
Protocol: Competitive Radioligand Binding Assay for α4β2 nAChRs
This protocol describes a method to determine the binding affinity (Ki) of test compounds for the human α4β2 nAChR expressed in a stable cell line.
A. Materials:
-
Membrane Preparation: Membranes from HEK293 cells stably expressing human α4β2 nAChRs.
-
Radioligand: [³H]Cytisine (Specific Activity: 20-40 Ci/mmol).[9]
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM MgCl₂, 2 mM CaCl₂, pH 7.4.
-
Non-specific Binding Control: 10 µM Nicotine.[9]
-
Test Compounds: 10 mM stock solutions in DMSO.
-
Apparatus: 96-well microplates, liquid scintillation counter, glass fiber filters.
B. Procedure:
-
Compound Dilution: Prepare a serial dilution series of the test compounds (e.g., from 100 µM to 10 pM) in the assay buffer. Ensure the final DMSO concentration in the assay is ≤ 0.1%.
-
Assay Plate Preparation: To each well of a 96-well plate, add:
-
25 µL of test compound dilution (or buffer for total binding, or nicotine for non-specific binding).
-
25 µL of [³H]Cytisine diluted in assay buffer to a final concentration of ~0.6 nM.[9]
-
150 µL of the cell membrane preparation diluted in assay buffer.
-
-
Incubation: Seal the plate and incubate for 120 minutes at 4°C to reach equilibrium.[9]
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter pre-soaked in 0.5% polyethylenimine using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
C. Data Analysis (Self-Validation):
-
Calculate Percent Inhibition: % Inhibition = 100 * (1 - [(CPMSample - CPMNon-specific) / (CPMTotal - CPMNon-specific)])
-
Determine IC₅₀: Plot the percent inhibition against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration at which 50% of the radioligand is displaced).
-
Calculate Ki: Convert the IC₅₀ to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[9]
-
-
Trustworthiness Check: The assay is considered valid if the specific binding (Total - Non-specific) is at least 80% of the total binding and the control inhibitor (nicotine) yields an IC₅₀ within the expected range.
Part 2: Functional Characterization and Selectivity Profiling
Hits identified in primary binding assays must be further characterized to understand their functional activity. A compound can be an agonist (activates the receptor), an antagonist (blocks the receptor), or a positive/negative allosteric modulator (enhances or reduces the effect of the native ligand).
The Need for Functional Assays
Binding affinity does not equate to therapeutic effect. A high-affinity compound could be a silent antagonist or a partial agonist. Functional assays are critical for elucidating the compound's mechanism of action. High-throughput, cell-based functional assays, such as those using a Fluorometric Imaging Plate Reader (FLIPR), are ideal for this secondary screening stage.[15] These assays typically measure downstream consequences of receptor activation, such as changes in intracellular calcium concentration.
Caption: Signaling pathway for nAChR activation measured by a FLIPR assay.
Protocol: FLIPR Calcium Flux Assay for nAChR Agonist and Antagonist Modes
This protocol details a method for assessing the functional activity of hit compounds at human α7 nAChRs expressed in a suitable cell line (e.g., GH4C1 or SH-SY5Y).[15]
A. Materials:
-
Cell Line: GH4C1 cells stably expressing the human α7 nAChR.
-
Culture Medium: Standard cell culture medium appropriate for the cell line.
-
Calcium-sensitive Dye: Fluo-4 AM or equivalent.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Agonist Control: Acetylcholine or Nicotine.
-
Antagonist Control: Methyllycaconitine (MLA) for α7.
-
Apparatus: 384-well black-walled, clear-bottom plates; FLIPR instrument.
B. Procedure for Agonist Mode:
-
Cell Plating: Seed the cells into 384-well plates and culture overnight to form a confluent monolayer.
-
Dye Loading: Remove culture medium and add the calcium-sensitive dye diluted in assay buffer. Incubate for 60 minutes at 37°C.
-
Compound Preparation: Prepare serial dilutions of test compounds in a separate source plate.
-
FLIPR Measurement: Place both the cell plate and the compound source plate into the FLIPR instrument.
-
Assay Execution: The instrument will measure a baseline fluorescence, then add the test compounds from the source plate to the cell plate and immediately begin recording the change in fluorescence over time.
-
Data Analysis: The maximum fluorescence response is measured. Plot the response against the log of the compound concentration to generate a dose-response curve and calculate the EC₅₀ (concentration for 50% maximal effect) and Emax (maximum effect relative to a full agonist).
C. Procedure for Antagonist Mode:
-
Follow steps 1-3 as in the agonist mode.
-
Pre-incubation: Add the test compounds (potential antagonists) to the cells and incubate for 15-30 minutes.
-
Agonist Challenge: Place the plates in the FLIPR. The instrument will add a fixed concentration of an agonist (e.g., acetylcholine at its EC₈₀) to all wells.
-
FLIPR Measurement: Record the change in fluorescence as before.
-
Data Analysis: An antagonist will reduce the response to the agonist challenge. Plot the percent inhibition of the agonist response against the log of the antagonist concentration to determine the IC₅₀.
Part 3: Preliminary ADME/Tox Profiling
Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) is essential to de-risk candidates and avoid costly late-stage failures.[16][17] For CNS-targeted compounds, two properties are of immediate and critical importance: blood-brain barrier permeability and metabolic stability.
The Blood-Brain Barrier (BBB) Challenge
A successful CNS drug must cross the BBB to reach its target.[2] Early in vitro models can predict this capability, guiding the selection of compounds with favorable physicochemical properties.
| Parameter | Favorable Range for CNS Penetration | Rationale |
| Molecular Weight (MW) | < 450 Da | Smaller molecules are more likely to pass through tight junctions. |
| LogP (Lipophilicity) | 1.5 - 3.5 | A balance is needed; too low and it won't enter the lipid membrane, too high and it may get stuck or be non-specific. |
| Topological Polar Surface Area (TPSA) | < 90 Ų | Lower polarity aids in crossing the lipid-rich BBB.[2] |
| Hydrogen Bond Donors (HBD) | ≤ 3 | Fewer hydrogen bonds to make/break with water facilitates membrane transit. |
Table 1: Key physicochemical properties influencing BBB penetration.
Protocol: In Vitro BBB Permeability Assay (PAMPA-BBB)
The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, non-cell-based method to assess passive membrane permeability.
A. Materials:
-
PAMPA Plate: A "sandwich" plate with a 96-well donor plate and a 96-well acceptor plate, separated by a microfilter disc.
-
Membrane Lipid: Porcine brain lipid extract or a synthetic lipid mix dissolved in dodecane.
-
Assay Buffers: Phosphate-buffered saline (PBS), pH 7.4.
-
Apparatus: UV/Vis spectrophotometer or LC-MS/MS for compound quantification.
B. Procedure:
-
Membrane Coating: Coat the filter of the donor plate with the lipid solution and allow the solvent to evaporate.
-
Compound Addition: Add the test compounds to the donor wells (filled with PBS).
-
Assay Assembly: Fill the acceptor wells with fresh PBS and place the donor plate on top, ensuring the lipid membrane separates the two compartments.
-
Incubation: Incubate the sandwich plate for 4-16 hours at room temperature.
-
Quantification: Measure the concentration of the test compound in both the donor and acceptor wells using an appropriate analytical method (e.g., LC-MS/MS).
C. Data Analysis:
-
Calculate the effective permeability (Pe) using the following equation: Pe = - [Vd * Va / (Area * Time * (Vd + Va))] * ln(1 - [Drug]acceptor / [Drug]equilibrium)
-
Interpretation: Compounds are often binned into high, medium, and low permeability categories based on known CNS-penetrant and non-penetrant control compounds.
Protocol: Metabolic Stability in Human Liver Microsomes (HLM)
This assay determines the rate at which a compound is metabolized by key drug-metabolizing enzymes (primarily Cytochrome P450s), providing an estimate of its intrinsic clearance.[18][19]
A. Materials:
-
HLMs: Pooled human liver microsomes.
-
Cofactor: NADPH regenerating system.
-
Reaction Buffer: 100 mM potassium phosphate buffer, pH 7.4.
-
Quenching Solution: Acetonitrile with an internal standard.
-
Apparatus: LC-MS/MS.
B. Procedure:
-
Reaction Setup: In a microcentrifuge tube, pre-warm a mixture of HLM and buffer to 37°C.
-
Initiation: Add the test compound (at a low concentration, e.g., 1 µM) and initiate the reaction by adding the NADPH regenerating system.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), remove an aliquot of the reaction mixture and add it to the cold quenching solution to stop the reaction.
-
Sample Processing: Centrifuge the samples to precipitate the protein. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
C. Data Analysis:
-
Plot the natural log of the percentage of parent compound remaining versus time.
-
The slope of the line equals the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) as 0.693 / k.
-
Interpretation: Compounds with a longer half-life are considered more metabolically stable.
Part 4: Data Integration and Candidate Selection
The final step in this preliminary screen is to synthesize all the data to make informed decisions. A multi-parameter optimization approach is required, as no single data point tells the whole story.[1]
Caption: Logic diagram for integrating multi-parameter data for selection.
An ideal candidate profile emerging from this preliminary screen would exhibit:
-
High Potency: Sub-micromolar Ki and EC₅₀ values at the target of interest.
-
Desired Selectivity: A clear selectivity window (>10-fold) for the desired nAChR subtype to minimize off-target effects.
-
Appropriate Functional Activity: Agonist or PAM activity with significant Emax, depending on the therapeutic hypothesis.
-
Favorable ADME/Tox: Evidence of BBB permeability, good metabolic stability, and low initial cytotoxicity.
Compounds meeting these criteria become high-priority candidates for lead optimization, where medicinal chemistry efforts will seek to refine their properties into a potential clinical candidate.
References
-
IRBM. BBB Assay Service. Available from: [Link]
-
Tavares, F. X., et al. (2007). In vitro screening strategies for nicotinic receptor ligands. PubMed. Available from: [Link]
-
BioAscent. CNS Drug Discovery. Available from: [Link]
-
Sygnature Discovery. High Throughput Assay for CNS Drug Binding in Brain Tissue. Available from: [Link]
-
Domainex. CNS Drug Discovery | Physicochemical optimisation. Available from: [Link]
-
Charles River Laboratories. CNS Assessments from ex vivo to in vitro. Available from: [Link]
-
de Kloe, G. E., et al. (2011). HOT article: fragment screening for nicotinic acetylcholine receptors. RSC Blogs. Available from: [Link]
-
Kaczmarek, M., et al. (2020). Nicotinic acetylcholine receptors in neurological and psychiatric diseases. ResearchGate. Available from: [Link]
-
MDPI. (2024). The Role of α7-Nicotinic Acetylcholine Receptors in the Pathophysiology and Treatment of Parkinson's Disease. Available from: [Link]
-
Tay, B., et al. (2024). Therapeutic Targeting of the α7 Nicotinic Receptor: Challenges and Prospects for Cognitive Improvement in Alzheimer's and Schizophrenia. PMC. Available from: [Link]
-
Eurofins Discovery. nAChR (alpha4/beta2) Human Ion Channel Binding Agonist Radioligand LeadHunter Assay. Available from: [Link]
-
Liu, J., et al. (2010). Chemistry And Pharmacological Characterization Of Novel Nitrogen Analogues Of Amop-H-Oh (Sazetidine-A 6-[5-(Azetidin-2-Ylmethoxy)pyridin-3-Yl]hex-5-Yn-1-Ol) As R4b2-Nicotinic Acetylcholine Receptor-Selective Partial Agonists. CORE. Available from: [Link]
-
Liu, J., et al. (2010). Chemistry and pharmacological characterization of novel nitrogen analogues of AMOP-H-OH (Sazetidine-A, 6-[5-(azetidin-2-ylmethoxy)pyridin-3-yl]hex-5-yn-1-ol) as α4β2-nicotinic acetylcholine receptor-selective partial agonists. PubMed. Available from: [Link]
-
Palma, E., et al. (2022). α4β2 nicotinic acetylcholine receptors drive human temporal glutamate/GABA balance toward inhibition*. PMC. Available from: [Link]
-
Alkadhi, K. A., et al. (2013). Role of α7- and α4β2-nAChRs in the neuroprotective effect of nicotine in stress-induced impairment of hippocampus-dependent memory. Oxford Academic. Available from: [Link]
-
Kozikowski, A. P., et al. (2011). Chemistry and Pharmacology of Nicotinic Ligands Based on 6-[5-(Azetidin-2-ylmethoxy) pyridin-3-yl]hex-5-yn-1-ol (AMOP-H-OH) for Possible Use in Depression. PMC. Available from: [Link]
-
Koren, A. O., et al. (1998). 2-, 5-, and 6-Halo-3-(2(S)-azetidinylmethoxy)pyridines: Synthesis, Affinity for Nicotinic Acetylcholine Receptors, and Molecular Modeling. ACS Publications. Available from: [Link]
-
Cresset. (2022). Importance of ADME/Tox in Early Drug Discovery. Available from: [Link]
-
Drug Discovery World. (2019). The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. Available from: [Link]
-
Wuts, P. G. M., et al. (2012). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PMC. Available from: [Link]
Sources
- 1. CNS Drug Discovery - BioAscent | Integrated Drug Discovery Services" [bioascent.com]
- 2. CNS Drug Discovery | Physicochemical optimisation | Domainex [domainex.co.uk]
- 3. lifechemicals.com [lifechemicals.com]
- 4. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. lifechemicals.com [lifechemicals.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 10. Chemistry and pharmacological characterization of novel nitrogen analogues of AMOP-H-OH (Sazetidine-A, 6-[5-(azetidin-2-ylmethoxy)pyridin-3-yl]hex-5-yn-1-ol) as α4β2-nicotinic acetylcholine receptor-selective partial agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. α4β2* nicotinic acetylcholine receptors drive human temporal glutamate/GABA balance toward inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Therapeutic Targeting of the α7 Nicotinic Receptor: Challenges and Prospects for Cognitive Improvement in Alzheimer's and Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. blogs.rsc.org [blogs.rsc.org]
- 15. In vitro screening strategies for nicotinic receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. lifechemicals.com [lifechemicals.com]
- 17. drugtargetreview.com [drugtargetreview.com]
- 18. cellgs.com [cellgs.com]
- 19. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
Application Note: Advanced Synthesis Protocols Using 5-(Azetidin-3-yl)-2-methoxypyridine in Drug Discovery
Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols
Executive Summary & Mechanistic Rationale
The transition from planar, lipophilic aromatic rings to sp³-rich, conformationally restricted heterocycles is a cornerstone of modern drug discovery. Azetidines—four-membered nitrogen heterocycles—have emerged as privileged motifs due to their unique physicochemical profiles, high ring strain, and conformational rigidity [1].
5-(Azetidin-3-yl)-2-methoxypyridine (CAS: 1260833-63-3) is a highly versatile bifunctional building block. It combines a metabolically stable, hydrogen-bond-accepting 2-methoxypyridine pharmacophore with an azetidine ring that serves as a rigid, sp³-hybridized vector. This specific geometry projects substituents at a distinct trajectory compared to traditional piperidines or pyrrolidines, often unlocking novel binding modes in target pockets while simultaneously mitigating off-target liabilities (such as hERG channel inhibition) [3].
Causality in Scaffold Hopping
Replacing a piperidine or pyrrolidine ring with an azetidine ring is not merely a structural tweak; it fundamentally alters the molecule's thermodynamics and pharmacokinetics. The increased s-character of the azetidine nitrogen lone pair slightly reduces its basicity (pKa), which directly correlates with improved membrane permeability and reduced phospholipidosis.
Caption: Pharmacokinetic optimization pathway via azetidine-mediated scaffold hopping.
Quantitative Physicochemical Impact
To justify the synthetic effort of incorporating 5-(Azetidin-3-yl)-2-methoxypyridine into a lead series, scientists must evaluate the quantitative shifts in molecular properties. The table below summarizes the expected physicochemical changes when substituting larger saturated heterocycles with an azetidine core.
| Property | Piperidine Analog | Pyrrolidine Analog | Azetidine Analog | Mechanistic Rationale for Shift |
| Ring Size | 6-membered | 5-membered | 4-membered | Deletion of CH₂ groups reduces steric bulk and molecular weight. |
| cLogP Shift | Baseline | -0.2 to -0.4 | -0.4 to -0.8 | Smaller hydrophobic volume improves Lipophilic Efficiency (LipE). |
| pKa (Basic N) | ~9.5 - 10.5 | ~8.5 - 9.5 | ~8.0 - 9.0 | Increased s-character in the N lone pair reduces basicity[1]. |
| Ring Strain | ~0 kcal/mol | ~6 kcal/mol | ~26 kcal/mol | Locks conformation, reducing the entropic penalty upon target binding. |
| hERG Liability | High | Moderate | Low | Reduced basicity prevents electrostatic trapping in the hERG channel. |
Synthetic Workflows & Validated Protocols
The secondary amine of the azetidine ring is primed for late-stage functionalization. Below are two self-validating protocols for generating diverse pharmaceutical intermediates.
Caption: Synthetic workflow for derivatizing 5-(Azetidin-3-yl)-2-methoxypyridine into target libraries.
Protocol A: N-Alkylation via Reductive Amination
Objective: Synthesize tertiary amine libraries for structure-activity relationship (SAR) exploration.
Mechanistic Causality: Sodium triacetoxyborohydride (STAB) is explicitly chosen over Sodium cyanoborohydride (NaBH₃CN). STAB is exceptionally mild and selectively reduces the intermediate iminium ion without reducing the parent aldehyde. Furthermore, avoiding NaBH₃CN eliminates the generation of highly toxic hydrogen cyanide gas during acidic workups, aligning with modern Environment, Health, and Safety (EHS) standards.
Step-by-Step Methodology:
-
Free-Basing: To a 0.2 M suspension of 5-(Azetidin-3-yl)-2-methoxypyridine dihydrochloride (1.0 equiv) in anhydrous 1,2-dichloroethane (DCE), add N,N-Diisopropylethylamine (DIPEA, 2.2 equiv). Stir for 10 minutes at room temperature to liberate the free base.
-
Imine Formation: Add the target aldehyde (1.2 equiv). Stir the mixture at room temperature for 1 hour.
-
Self-Validation Checkpoint 1: Remove a 10 µL aliquot, dilute in 1 mL of Acetonitrile, and analyze via LC-MS. You must observe the mass of the iminium intermediate [M+H]+ . Troubleshooting: If unreacted starting material >20%, add glacial acetic acid (0.1 equiv) to catalyze iminium formation.
-
Reduction: Portion-wise, add STAB (1.5 equiv) to the reaction mixture. Stir for 12 hours at room temperature under a nitrogen atmosphere.
-
Quench & Workup: Quench the reaction with saturated aqueous NaHCO₃ (equal volume to DCE). Extract the aqueous layer with Dichloromethane (3 x 15 mL). Combine organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography (SiO₂, gradient of 0-10% Methanol in Dichloromethane with 0.1% Et₃N modifier).
Protocol B: N-Arylation via Buchwald-Hartwig Cross-Coupling
Objective: Attach complex aryl or heteroaryl cores to the azetidine nitrogen [2].
Mechanistic Causality: Azetidines are highly strained (~26 kcal/mol). Under standard palladium catalysis with basic ligands (e.g., BINAP), the intermediate Pd-amido complex is highly susceptible to β-hydride elimination or spontaneous ring-opening. RuPhos is selected because it is a highly electron-rich, bulky biaryl phosphine that accelerates the desired reductive elimination step, effectively outcompeting these decomposition pathways [2]. Cesium carbonate (Cs₂CO₃) is used as a mild base because strong alkoxides (like NaOtBu) can induce nucleophilic ring-opening of the azetidine.
Step-by-Step Methodology:
-
Catalyst Pre-activation: In a nitrogen-filled glovebox, combine Pd₂(dba)₃ (0.02 equiv) and RuPhos (0.04 equiv) in anhydrous 1,4-Dioxane (0.1 M relative to the substrate). Stir for 15 minutes until a deep red/purple active catalyst solution forms.
-
Reagent Addition: To the catalyst solution, add 5-(Azetidin-3-yl)-2-methoxypyridine (free base, 1.0 equiv), the desired Aryl Bromide (1.1 equiv), and finely milled anhydrous Cs₂CO₃ (2.0 equiv).
-
Degassing: Seal the reaction vial with a PTFE septum cap. Remove from the glovebox and sparge the mixture with ultra-pure Nitrogen for 10 minutes to ensure complete removal of dissolved oxygen.
-
Heating: Heat the reaction block to 85 °C and stir vigorously for 16 hours.
-
Self-Validation Checkpoint 2: After 2 hours of heating, perform a rapid UPLC-MS analysis. The disappearance of the aryl bromide and the appearance of the coupled product mass validates active catalyst turnover. Troubleshooting: If the reaction has stalled, it indicates oxygen ingress. The system must be cooled, re-degassed, and spiked with an additional 0.01 equiv of Pd/RuPhos.
-
Workup & Purification: Cool to room temperature, dilute with Ethyl Acetate, and filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate and purify via reverse-phase preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% Formic Acid).
References
-
Title: Azetidines in medicinal chemistry: emerging applications and approved drugs Source: Future Medicinal Chemistry, 2026 URL: [Link] [1]
-
Title: An Approach to Alkyl Azetidines for Medicinal Chemistry Source: ChemRxiv, 2025 URL: [Link] [2]
-
Title: 3-Aryl-3-arylmethoxyazetidines. A new class of high affinity ligands for monoamine transporters Source: NIH PubMed Central (PMC) URL: [Link] [3]
Protocol for the Preparation of 5-(Azetidin-3-yl)-2-methoxypyridine Free Base from its Dihydrochloride Salt
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive, chemically-principled guide for the quantitative conversion of 5-(Azetidin-3-yl)-2-methoxypyridine dihydrochloride to its corresponding free base. The dihydrochloride salt form ensures stability and enhances aqueous solubility, which is advantageous for storage and formulation. However, many subsequent applications, including synthetic modifications, specific biological assays, and formulation in non-polar vehicles, necessitate the neutral, or "free base," form of the molecule. This document outlines a robust, step-by-step protocol for this conversion, grounded in the fundamental principles of acid-base chemistry. It includes detailed explanations for procedural choices, methods for confirming successful conversion, and a troubleshooting guide to address potential challenges, ensuring a reliable and reproducible outcome for researchers in medicinal chemistry and drug development.
Scientific Principles and Background
The conversion of an amine salt to its free base is a straightforward acid-base neutralization reaction. However, the specific structural characteristics of 5-(Azetidin-3-yl)-2-methoxypyridine warrant a careful consideration of the underlying chemistry to ensure the reaction's success and the integrity of the final product.
The molecule possesses two basic nitrogen centers, each of which is protonated in the dihydrochloride salt form:
-
The pyridine nitrogen : An sp²-hybridized nitrogen within an aromatic ring.
-
The azetidine nitrogen : A secondary, sp³-hybridized amine within a strained four-membered ring.
These two nitrogen atoms exhibit significantly different basicities, as dictated by their respective pKa values (of their conjugate acids).
-
Pyridinium ion: The conjugate acid of pyridine has a pKa of approximately 5.23.[1][2] This means a relatively weak base is sufficient to deprotonate this center.
-
Azetidinium ion: The conjugate acid of azetidine is significantly more basic, with a pKa of approximately 11.29.[3][4] This high basicity is comparable to other saturated cyclic amines like pyrrolidine and piperidine and is a key characteristic of the azetidine ring.[5]
To convert the dihydrochloride salt to the neutral free base, a base must be chosen that is strong enough to quantitatively deprotonate the less acidic pyridinium ion and, crucially, the much more acidic azetidinium ion. The Henderson-Hasselbalch equation dictates that for >99% deprotonation, the pH of the solution should be at least two units higher than the pKa of the species being deprotonated. Therefore, the final pH of the reaction mixture must be raised to pH > 13 to ensure complete formation of the free base.
Furthermore, the azetidine ring possesses significant ring strain (approx. 25.4 kcal/mol), which can make it susceptible to nucleophilic ring-opening under harsh conditions, such as in the presence of strong Lewis acids or at elevated temperatures.[5][6][7] The protocol described herein utilizes mild conditions (0 °C to ambient temperature) and a Brønsted-Lowry base to mitigate the risk of undesired side reactions.[8]
Table 1: Physicochemical Properties of Key Moieties
| Moiety | Structure | Type of Nitrogen | Conjugate Acid pKa | Rationale for Deprotonation |
| Pyridine | Aromatic Heterocycle | sp²-hybridized | ~5.23[1][9] | Requires a base whose conjugate acid has a pKa > 7. |
| Azetidine | Saturated Heterocycle | sp³-hybridized (secondary amine) | ~11.29[3][10] | Requires a strong base whose conjugate acid has a pKa > 13. |
Materials and Reagents
Equipment
-
Magnetic stirrer and stir bar
-
Round-bottom flask (sized appropriately for the scale of the reaction)
-
Separatory funnel
-
Ice bath
-
pH meter or pH indicator strips (range 1-14)
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
-
Filter funnel and filter paper
Chemicals and Reagents
-
5-(Azetidin-3-yl)-2-methoxypyridine dihydrochloride (CAS: 2740355-58-0)
-
Deionized water
-
Sodium hydroxide (NaOH), 2 M aqueous solution
-
Dichloromethane (DCM), reagent grade
-
Ethyl acetate (EtOAc), reagent grade
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Deuterated solvent for NMR analysis (e.g., CDCl₃)
Experimental Protocol
This protocol is designed for a generic scale and should be adjusted based on the starting quantity of the dihydrochloride salt.
Workflow Diagram
Caption: Workflow for the conversion of the dihydrochloride salt to the free base.
Step-by-Step Procedure
-
Dissolution:
-
Weigh the 5-(Azetidin-3-yl)-2-methoxypyridine dihydrochloride (1.0 eq.) and add it to a round-bottom flask equipped with a magnetic stir bar.
-
Add deionized water (approx. 10-20 mL per gram of salt) and stir at room temperature until all solids have completely dissolved.
-
Place the flask in an ice bath and allow the solution to cool to 0-5 °C. This mitigates any exotherm during the addition of the base.
-
-
Basification:
-
While stirring the cooled solution, slowly add a 2 M aqueous solution of sodium hydroxide (NaOH) dropwise. A total of approximately 2.2 molar equivalents of NaOH will be required.
-
Causality Note: A slight excess of base (2.2 eq. instead of the stoichiometric 2.0 eq.) is used to ensure the equilibrium is driven fully towards the deprotonated free base and the final pH is well above the second pKa value.
-
Periodically check the pH of the solution using a pH meter or indicator strips. Continue adding the base until the pH is stable at >13. A cloudy precipitate of the free base may form as it is typically less water-soluble than the salt form.
-
-
Extraction:
-
Transfer the basic aqueous mixture to a separatory funnel.
-
Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (EtOAc). The volume of the organic solvent for each extraction should be approximately equal to the volume of the aqueous layer.
-
Protocol Insight: Perform at least three separate extractions to ensure efficient recovery of the product from the aqueous phase. Combine the organic layers in a separate flask.
-
-
Washing and Drying:
-
Wash the combined organic layers with brine (saturated NaCl solution). This step helps to remove residual water and any water-soluble impurities.
-
Separate the organic layer and dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Swirl the flask occasionally for 10-15 minutes until the drying agent no longer clumps together.
-
-
Isolation:
-
Filter off the drying agent.
-
Concentrate the filtrate using a rotary evaporator under reduced pressure to remove the solvent. Be cautious with the bath temperature, keeping it below 40 °C to prevent any potential degradation of the strained azetidine ring.
-
The resulting residue is the crude 5-(Azetidin-3-yl)-2-methoxypyridine free base, which can be further purified if necessary.
-
Confirmation of Conversion
To validate the successful formation of the free base, the following analytical techniques are recommended:
-
Thin-Layer Chromatography (TLC): The free base should have a higher Rf value (less polar) than the highly polar dihydrochloride salt, which will likely remain at the baseline in most organic solvent systems.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Compare the ¹H NMR spectrum of the product with that of the starting material. Significant chemical shift changes, particularly for the protons on and adjacent to the nitrogen atoms of the azetidine and pyridine rings, are expected upon deprotonation.
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) should show a molecular ion peak corresponding to the mass of the free base (C₉H₁₂N₂O, MW: 164.21).[11]
Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Incomplete deprotonation (pH not high enough).2. Inefficient extraction. | 1. Re-check the pH of the aqueous layer after extraction. If it is not >13, add more base and re-extract.2. Increase the number of extractions (e.g., to 5x) or use a different extraction solvent like a 9:1 DCM:Isopropanol mixture. |
| Product is an oil that won't solidify | The free base may have a low melting point or be amorphous. | This is often normal. Proceed with characterization. If purification is needed, column chromatography is the preferred method over recrystallization. |
| Emulsion forms during extraction | High concentration of salts or amphiphilic nature of the product. | Add a small amount of brine to the separatory funnel to help break the emulsion. Allow the mixture to stand for a longer period. |
| Evidence of decomposition (e.g., multiple spots on TLC) | The basification or concentration was performed at too high a temperature, potentially leading to ring-opening. | Ensure the entire procedure is carried out at low to ambient temperatures. Use a water bath on the rotary evaporator set to <40 °C. |
Safety Precautions
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Handle sodium hydroxide solutions with care as they are corrosive.
-
Perform extractions and solvent removal in a well-ventilated fume hood.
-
Consult the Safety Data Sheet (SDS) for all chemicals used in this procedure.
References
- Grokipedia. (n.d.). Azetidine.
- BenchChem. (2025). A Head-to-Head Comparison of Azetidine and Piperidine-Based Compounds in Drug Discovery.
-
ResearchGate. (n.d.). pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives. Retrieved from [Link]
-
Wikipedia. (n.d.). Pyridine. Retrieved from [Link]
-
PubChem. (n.d.). Azetidine. Retrieved from [Link]
-
Royal Society of Chemistry. (2020). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
ACS Publications. (2019). Calculations of pKa Values of Selected Pyridinium and Its N-Oxide Ions in Water and Acetonitrile. The Journal of Physical Chemistry A. Retrieved from [Link]
-
National Institutes of Health. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. Retrieved from [Link]
-
OWL, Department of Chemistry, University of Massachusetts. (n.d.). pKa Values for Organic and Inorganic Bronsted Acids at 25 °C. Retrieved from [Link]
-
HETEROCYCLES. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. Retrieved from [Link]
-
ResearchGate. (n.d.). Regioselective ring opening reactions of azetidines. Retrieved from [Link]
-
Organic Chemistry Data, ACS. (2022). pKa Data Compiled by R. Williams. Retrieved from [Link]
Sources
- 1. Pyridine - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Azetidine â Grokipedia [grokipedia.com]
- 4. Azetidine | C3H7N | CID 10422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pKa Vaules for Organic and Inorganic Bronsted Acids at 25o Ca [owl.oit.umass.edu]
- 10. Azetidine CAS#: 503-29-7 [m.chemicalbook.com]
- 11. chemscene.com [chemscene.com]
Application Note: In Vitro Assay Preparation and Pharmacological Profiling of 5-(Azetidin-3-yl)-2-methoxypyridine Dihydrochloride
Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Drug Development Scientists Application Focus: Nicotinic Acetylcholine Receptor (nAChR) Modulator Screening, Radioligand Binding, and Functional Assays
Introduction & Pharmacological Context
5-(Azetidin-3-yl)-2-methoxypyridine dihydrochloride is a highly specialized chemical building block and pharmacological probe. Structurally, it belongs to the azetidinyl-pyridine class of compounds, which are canonical pharmacophores for central neuronal nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 and α7 subtypes[1][2].
The structural homology of this compound to established high-affinity nAChR ligands—such as A-85380 (3-(2(S)-azetidinylmethoxy)pyridine) and epibatidine—makes it an ideal candidate for investigating cholinergic signaling[1]. The essential pharmacophore consists of a cationic center (the protonated azetidine nitrogen at physiological pH) and a hydrogen-bond acceptor (the pyridine nitrogen), separated by a precise spatial distance[3].
This application note provides a comprehensive, self-validating framework for preparing this compound and executing robust in vitro assays to determine its binding affinity ( Ki ) and functional efficacy ( EC50/IC50 ).
Compound Preparation & Handling (The Self-Validating System)
The physical state of a ligand dictates its behavior in aqueous assay environments. 5-(Azetidin-3-yl)-2-methoxypyridine is supplied as a dihydrochloride salt .
Causality of the Salt Form
Free-base azetidines are often volatile, prone to oxidation, and exhibit poor aqueous solubility. The dihydrochloride salt formulation is deliberately chosen to:
-
Maximize Aqueous Solubility: Enables the preparation of high-concentration stock solutions (up to 100 mM) directly in assay buffers, minimizing the need for Dimethyl Sulfoxide (DMSO). High DMSO concentrations (>0.5%) can destabilize delicate cell membranes and artificially alter ion channel gating kinetics.
-
Ensure Stoichiometric Protonation: Guarantees that the azetidine nitrogen is fully protonated, which is an absolute requirement for anchoring the ligand to the tryptophan residue in the nAChR orthosteric binding pocket via cation- π interactions.
Reconstitution Protocol
Note: The dihydrochloride salt is highly hygroscopic. Equilibrate the vial to room temperature in a desiccator before opening to prevent condensation, which can lead to rapid degradation or inaccurate molarity calculations.
-
Primary Stock (10 mM): Dissolve the lyophilized powder in sterile, ultra-pure water or 100% molecular-grade DMSO.
-
Aliquoting: Divide into 10–20 μ L aliquots in low-bind microcentrifuge tubes. Store at -80°C. Avoid repeated freeze-thaw cycles, which can cause localized pH shifts and compound precipitation.
-
Working Dilutions: Perform serial dilutions in the specific assay buffer (e.g., 50 mM Tris-HCl, pH 7.4) immediately prior to the experiment.
In Vitro Assay Methodologies
Protocol 1: Competitive Radioligand Binding Assay ( [3H] -Epibatidine Displacement)
This assay determines the binding affinity ( Ki ) of 5-(Azetidin-3-yl)-2-methoxypyridine at α4β2 nAChRs by measuring its ability to displace the high-affinity radioligand [3H] -epibatidine[4][5].
Reagents & Materials:
-
Membrane Preparation: HEK293 cells stably expressing human α4β2 nAChRs (homogenized in 50 mM Tris-HCl, pH 7.4)[4][6].
-
Radioligand: [3H] -Epibatidine (Specific activity: ~30-60 Ci/mmol).
-
Nonspecific Binding (NSB) Control: 300 μ M (-)-Nicotine[4].
-
Filters: Whatman GF/C glass fiber filters.
Step-by-Step Workflow:
-
Filter Pre-treatment (Critical Step): Soak GF/C filters in 0.5% polyethylenimine (PEI) for 1 hour at 4°C.
-
Causality: Azetidinyl-pyridines are positively charged and will bind non-specifically to the negatively charged glass fibers. PEI coats the filter with a dense positive charge, repelling the ligand and drastically reducing background noise[4].
-
-
Reaction Assembly: In a 96-well deep-well plate, combine:
-
50 μ L of 5-(Azetidin-3-yl)-2-methoxypyridine (varying concentrations from 10−11 to 10−4 M).
-
50 μ L of [3H] -epibatidine (final concentration 0.5 nM)[4].
-
400 μ L of membrane suspension (15–30 μ g protein/well).
-
-
Incubation: Seal the plate and incubate for 4 hours at room temperature to ensure steady-state equilibrium is reached[4].
-
Harvesting: Rapidly filter the reaction mixture through the PEI-treated GF/C filters using a vacuum manifold. Wash filters three times with 1 mL of ice-cold 50 mM Tris-HCl to lock the receptor-ligand complex and flush unbound radioligand[4].
-
Quantification: Transfer filters to scintillation vials, add 3 mL of scintillation cocktail, and count the filter-retained radioactivity using a liquid scintillation counter[4].
Protocol 2: Functional Calcium Mobilization Assay (FLIPR)
While binding assays confirm affinity, functional assays are required to determine efficacy (whether the compound is an agonist, antagonist, or allosteric modulator). nAChRs are ligand-gated ion channels; their activation leads to an influx of Ca2+ and Na+ .
Step-by-Step Workflow:
-
Cell Plating: Seed α4β2 -expressing HEK293 cells in 384-well black-wall, clear-bottom plates at 20,000 cells/well. Incubate overnight at 37°C.
-
Dye Loading: Remove culture media and add 20 μ L of Fluo-4 AM calcium-sensitive dye (dissolved in assay buffer containing 2.5 mM probenecid to prevent dye extrusion). Incubate for 45 minutes at 37°C.
-
Baseline Reading: Transfer the plate to a Fluorescent Imaging Plate Reader (FLIPR). Record baseline fluorescence for 10 seconds.
-
Compound Addition: Inject 5-(Azetidin-3-yl)-2-methoxypyridine online.
-
Kinetic Measurement: Record fluorescence (Ex: 488 nm, Em: 525 nm) continuously for 3 minutes.
-
Self-Validation: If testing for antagonism, pre-incubate cells with the test compound for 10 minutes, followed by an online injection of an EC80 concentration of (-)-nicotine.
-
Mechanistic Pathway Visualization
The following diagram illustrates the molecular cascade initiated by the binding of an azetidinyl-pyridine ligand to the nAChR.
Caption: Mechanism of α4β2 nAChR activation by azetidinyl-pyridine ligands.
Data Presentation & Expected Results
To contextualize the expected pharmacological profile of 5-(Azetidin-3-yl)-2-methoxypyridine, it is benchmarked against known structural analogs. The data is calculated using non-linear least-square regression (Prism) to obtain Ki values via the Cheng-Prusoff equation[4].
| Compound Class / Reference Ligand | Target Subtype | Assay Type | Expected Affinity ( Ki ) | Reference |
| (+)-Epibatidine | α4β2 | [3H] -Epibatidine Displacement | 0.01 - 0.05 nM | [1] |
| A-85380 (Azetidinylmethoxy-pyridine) | α4β2 | [3H] -Cytisine Displacement | ~0.05 nM | [7] |
| ABT-594 (Chloro-azetidinylmethoxy-pyridine) | α4β2 | [3H] -Cytisine Displacement | ~0.03 nM | [8] |
| 5-(Azetidin-3-yl)-2-methoxypyridine | α4β2 | [3H] -Epibatidine Displacement | Empirical determination required (Expected: Sub-nanomolar to low nanomolar) | N/A |
Table 1: Comparative binding affinities of reference azetidinyl-pyridine nAChR ligands.
References
-
Title: 2-, 5-, and 6-Halo-3-(2(S)-azetidinylmethoxy)pyridines: Synthesis, Affinity for Nicotinic Acetylcholine Receptors, and Molecular Modeling Source: Journal of Medicinal Chemistry (1998) URL: [Link]
-
Title: Identification and Initial Structure−Activity Relationships of (R)-5-(2-Azetidinylmethoxy)-2-chloropyridine (ABT-594), a Potent, Orally Active, Non-Opiate Analgesic Agent Acting via Neuronal Nicotinic Acetylcholine Receptors Source: Journal of Medicinal Chemistry (1998) URL: [Link] (Derived from ACS Publications)
-
Title: Assay Protocol Book - Radioligand Binding Assays of nAChRs Source: National Institute of Mental Health Psychoactive Drug Screening Program (NIMH PDSP) / UNC URL: [Link]
-
Title: 5-Substituted Derivatives of 6-Halogeno-3-((2-(S)-azetidinyl)methoxy)pyridine and 6-Halogeno-3-((2-(S)-pyrrolidinyl)methoxy)pyridine with Low Picomolar Affinity for α4β2 Nicotinic Acetylcholine Receptor Source: Journal of Medicinal Chemistry (2004) URL: [Link]
-
Title: Identification of Novel α4β2-Nicotinic Acetylcholine Receptor (nAChR) Agonists Based on an Isoxazole Ether Scaffold that Demonstrate Antidepressant-like Activity Source: Journal of Medicinal Chemistry (2011) URL: [Link]
-
Title: Evaluation of 5-11C-Methyl-A-85380 as an Imaging Agent for PET Investigations of Brain Nicotinic Acetylcholine Receptors Source: Journal of Nuclear Medicine (2004) URL: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 3. Identification of Novel α4β2-Nicotinic Acetylcholine Receptor (nAChR) Agonists Based on an Isoxazole Ether Scaffold that Demonstrate Antidepressant-like Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdspdb.unc.edu [pdspdb.unc.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of 5-11C-Methyl-A-85380 as an Imaging Agent for PET Investigations of Brain Nicotinic Acetylcholine Receptors | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Strategic Functionalization of the Azetidine Ring in 5-(Azetidin-3-yl)-2-methoxypyridine
Introduction: The Strategic Value of the Azetidine Scaffold
The azetidine ring, a four-membered saturated nitrogen heterocycle, has emerged from relative obscurity to become a cornerstone in modern medicinal chemistry.[1] Its unique structural properties—a blend of conformational rigidity and three-dimensional character (sp³-richness)—confer significant advantages in drug design.[1] Azetidines can enhance metabolic stability, improve aqueous solubility, and optimize ligand-receptor binding by acting as constrained bioisosteres for more flexible or lipophilic groups.[1][2]
The specific scaffold, 5-(Azetidin-3-yl)-2-methoxypyridine, combines the benefits of the azetidine ring with the well-established role of the 2-methoxypyridine moiety in interacting with various biological targets.[3] The secondary amine of the azetidine ring serves as a critical handle for diversification, allowing for the systematic exploration of chemical space through targeted functionalization. This guide provides an in-depth exploration of the primary strategies for derivatizing this valuable scaffold, focusing on the rationale behind protocol selection and offering detailed, field-tested methodologies.
Core Principles of Azetidine Functionalization
The reactivity of the azetidine nitrogen is central to its utility as a synthetic handle. As a secondary amine, it is nucleophilic and readily participates in a variety of bond-forming reactions. The choice of functionalization strategy is dictated by the desired substituent: an alkyl, acyl, or aryl group. This document will detail the three most robust and widely applicable methods for modifying the nitrogen atom of 5-(Azetidin-3-yl)-2-methoxypyridine.
N-Alkylation: Introducing Aliphatic Diversity
N-alkylation is a fundamental method for appending alkyl groups to the azetidine nitrogen. This can be achieved through direct alkylation with alkyl halides or via reductive amination with aldehydes or ketones.
Direct N-Alkylation with Alkyl Halides
This classic Sₙ2 reaction involves the nucleophilic attack of the azetidine nitrogen on an alkyl halide. The choice of base and solvent is critical for success. A non-nucleophilic base is required to deprotonate the resulting ammonium salt without competing in the alkylation reaction, while an aprotic solvent prevents unwanted side reactions.
Causality Behind Experimental Choices:
-
Base: Potassium carbonate (K₂CO₃) is a cost-effective and moderately strong base, sufficient to neutralize the H-X formed during the reaction and drive it to completion. Triethylamine (Et₃N) can also be used, particularly when milder conditions are required.[4]
-
Solvent: Anhydrous acetonitrile or dichloromethane (DCM) are excellent choices as they are aprotic and effectively solvate the reactants without interfering with the reaction.[4]
-
Temperature: While many reactions proceed at room temperature, gentle heating (reflux) can be employed to accelerate the reaction with less reactive alkyl halides (e.g., alkyl chlorides).[4]
Caption: Workflow for Direct N-Alkylation of Azetidine.
Protocol 3.1: Direct N-Alkylation
-
To a round-bottom flask, add 5-(Azetidin-3-yl)-2-methoxypyridine (1.0 eq) and dissolve in anhydrous acetonitrile.
-
Add potassium carbonate (2.0 eq).
-
Add the alkyl halide (1.1 eq) dropwise to the stirred suspension at room temperature.
-
Stir the reaction mixture and monitor its progress by TLC or LC-MS until the starting material is consumed. If the reaction is sluggish, heat to reflux.
-
Upon completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with water and then brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure N-alkylated product.[4]
Reductive Amination
Reductive amination is a powerful and often milder alternative for N-alkylation, particularly for introducing more complex or sterically hindered alkyl groups. The reaction proceeds via the in-situ formation of an iminium ion intermediate from the azetidine and an aldehyde or ketone, which is then immediately reduced by a selective hydride reagent.
Causality Behind Experimental Choices:
-
Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice.[4] It is mild enough not to reduce the aldehyde/ketone starting material but is highly effective at reducing the protonated imine (iminium ion) intermediate. Its selectivity prevents side reactions and simplifies purification.
-
Solvent: Dichloromethane (DCM) or dichloroethane (DCE) are ideal solvents as they are non-protic and compatible with the reducing agent.[4]
-
Catalyst: A catalytic amount of acetic acid is often added to facilitate the formation of the iminium ion, which is the species that is reduced.[4]
Caption: Workflow for Reductive Amination of Azetidine.
Protocol 3.2: Reductive Amination
-
In a round-bottom flask, dissolve 5-(Azetidin-3-yl)-2-methoxypyridine (1.0 eq) and the desired aldehyde or ketone (1.2 eq) in anhydrous dichloromethane (DCM).
-
Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq).
-
Stir the mixture at room temperature for 30-60 minutes to allow for iminium ion formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes. An exotherm may be observed.
-
Continue stirring at room temperature and monitor the reaction by TLC or LC-MS.
-
Once the starting material is consumed, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with additional DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the residue by flash column chromatography to afford the N-alkylated product.[4]
| Entry | Reagent | Conditions | Typical Yield (%) |
| 1 | Benzyl bromide | K₂CO₃, ACN, 60 °C, 4h | 85-95 |
| 2 | Benzaldehyde | NaBH(OAc)₃, DCE, RT, 12h | 80-90 |
| 3 | Acetone | NaBH(OAc)₃, AcOH (cat.), DCM, RT, 16h | 75-85 |
N-Acylation: Synthesis of Amides
N-acylation introduces an amide functional group, which can act as a hydrogen bond acceptor and significantly alter the molecule's physicochemical properties. The reaction is typically rapid and high-yielding, involving the reaction of the azetidine with an acylating agent like an acyl chloride or anhydride.
Causality Behind Experimental Choices:
-
Acylating Agent: Acyl chlorides are highly reactive and generally provide excellent yields. Anhydrides are a suitable, less aggressive alternative.
-
Base: A non-nucleophilic base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is used to scavenge the HCl or carboxylic acid byproduct generated during the reaction.[4]
-
Temperature Control: The reaction is often initiated at 0 °C to control the initial exotherm associated with the high reactivity of acyl chlorides, preventing potential side reactions or degradation.
Caption: Workflow for N-Acylation of Azetidine.
Protocol 4.1: N-Acylation
-
Dissolve 5-(Azetidin-3-yl)-2-methoxypyridine (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask.
-
Add triethylamine (1.5 eq).
-
Cool the solution to 0 °C in an ice bath.
-
Add the acyl chloride or anhydride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.
-
Quench the reaction with water.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography or recrystallization to obtain the pure N-acylated azetidine.[4]
| Entry | Reagent | Conditions | Typical Yield (%) |
| 1 | Acetyl chloride | Et₃N, DCM, 0 °C to RT, 2h | >95 |
| 2 | Benzoyl chloride | Et₃N, DCM, 0 °C to RT, 2h | >95 |
| 3 | Acetic anhydride | Pyridine, DCM, RT, 4h | 90-98 |
N-Arylation: The Buchwald-Hartwig Amination
For the synthesis of N-aryl azetidines, the Buchwald-Hartwig amination is the premier method.[5] This palladium-catalyzed cross-coupling reaction allows for the formation of a C-N bond between the azetidine nitrogen and an aryl halide (or triflate).[6] The reaction's utility lies in its broad substrate scope and functional group tolerance.[5]
Causality Behind Experimental Choices:
-
Catalyst System: A combination of a palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a specialized phosphine ligand (e.g., XPhos, RuPhos, BINAP) is essential. The bulky, electron-rich ligands facilitate the key steps of the catalytic cycle: oxidative addition and reductive elimination.[7]
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used to deprotonate the amine in the catalytic cycle.
-
Inert Atmosphere: The Pd(0) active catalyst is sensitive to oxygen. Therefore, the reaction must be performed under an inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst degradation.
Caption: Workflow for Buchwald-Hartwig N-Arylation.
Protocol 5.1: Buchwald-Hartwig N-Arylation
-
To an oven-dried Schlenk tube, add the aryl halide (1.0 eq), Pd₂(dba)₃ (0.02 eq), the phosphine ligand (0.04 eq), and sodium tert-butoxide (1.4 eq).
-
Evacuate the tube and backfill with argon. Repeat this cycle three times.
-
Add a solution of 5-(Azetidin-3-yl)-2-methoxypyridine (1.2 eq) in anhydrous, degassed toluene via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to afford the N-arylated product.
Conclusion
The 5-(Azetidin-3-yl)-2-methoxypyridine scaffold is a versatile building block for drug discovery, with the azetidine nitrogen providing a reliable point for chemical diversification. The protocols detailed herein for N-alkylation, N-acylation, and N-arylation represent robust and reproducible methods for functionalizing this core. By understanding the chemical principles behind each transformation, researchers can rationally select the appropriate methodology to synthesize novel derivatives for biological evaluation, accelerating the journey from lead identification to drug candidate.
References
- BenchChem. (n.d.). Application Notes and Protocols for N-Functionalization of 3-(2,4,5-Trichlorophenoxy)azetidine.
- BenchChem. (n.d.). Application Notes and Protocols for the Functionalization of the 1,3-Oxazetidine Scaffold.
-
Arkat USA. (n.d.). A simple and general synthetic route to N-alkylazetidines from 1,2-amino alcohols. Retrieved from [Link]
-
Lindsley, C. W., et al. (2011). A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organocatalysis. PMC - NIH. Retrieved from [Link]
-
Schindler, C. S., et al. (2019). Functionalized azetidines via visible light-enabled aza Paternò-Büchi reactions. PMC. Retrieved from [Link]
- Yudin, A. K., et al. (2020). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Wiley Online Library.
- West, F. G., & Bott, T. M. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, Vol. 84, No. 1.
- Sharma, P., & Kumar, A. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing.
-
Lindsley, C. W., et al. (2013). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PMC. Retrieved from [Link]
- Gaunt, M. J. (n.d.). Selective Reductive Elimination at Alkyl Pd(IV) via Dissociative Ligand Ionization Enables Catalytic C(sp3)–H Amination to Azetidines. University of Cambridge.
-
University of Birmingham. (n.d.). Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications. Retrieved from [Link]
- Royo, S., et al. (2018). A Post-Synthetic Modification Strategy for the Preparation of Homooligomers of 3-Amino-1-methylazetidine-3-carboxylic Acid. SynOpen.
- Degennaro, L., et al. (2022).
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Daugulis, O., et al. (2018). Palladium-Catalyzed C–H Arylation and Azetidination of Pentacyclic Triterpenoids. PMC. Retrieved from [Link]
- Schindler, C. S., et al. (2019).
-
Wipf, P., et al. (2017). Synthesis of Diverse N-Acryloyl Azetidines and Evaluation of Their Enhanced Thiol Reactivities. ACS Publications. Retrieved from [Link]
-
Abreo, M. A., et al. (1998). 2-, 5-, and 6-Halo-3-(2(S)-azetidinylmethoxy)pyridines: Synthesis, Affinity for Nicotinic Acetylcholine Receptors, and Molecular Modeling. ACS Publications. Retrieved from [Link]
-
ResearchGate. (n.d.). Methods for the synthesis of azetidines. Retrieved from [Link]
- De Kimpe, N., et al. (2008). Novel Syntheses of Azetidines and Azetidinones.
-
Kim, Y.-H., et al. (2002). Synthesis of 3‐[(2S)‐azetidin‐2‐ylmethoxy]‐5‐[11C]‐methylpyridine, an analogue of A‐85380, via a Stille coupling. Scilit. Retrieved from [Link]
-
Wang, Q., et al. (2022). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. ACS Publications. Retrieved from [Link]
- Reiners, F., et al. (2022). Strain-Release Arylations for the Bis-Functionalization of Azetidines.
-
The Organic Chemistry Tutor. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
AA Blocks. (n.d.). 2-(azetidin-3-yl)-5-methoxypyridine. Retrieved from [Link]
- Antermite, D., & Luisi, R. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
- Shahbaz, M. (2022).
- Degennaro, L., et al. (2022).
- Tor, Y., & Hadidi, M. (2022). Azetidines-Containing Fluorescent Purine Analogs: Synthesis and Photophysical Properties. eScholarship.
- Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry.
- Sarpong, R., & Tiet, P. (2011). Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids. PMC.
- Reddy, P. Y., et al. (2014). 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. New Journal of Chemistry.
-
MacMillan, D. W. C., et al. (2018). Site-Selective Switching Strategies to Functionalize Polyazines. ACS Publications. Retrieved from [Link]
Sources
- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
Synthesis of 5-(Azetidin-3-yl)-2-methoxypyridine Dihydrochloride: A Detailed Guide for Medicinal Chemists
Introduction: The Significance of the Azetidinyl-Pyridine Scaffold
The 5-(Azetidin-3-yl)-2-methoxypyridine moiety is a privileged scaffold in modern medicinal chemistry, frequently incorporated into molecules targeting a range of biological entities. The azetidine ring, a four-membered nitrogen-containing heterocycle, imparts unique conformational constraints and physicochemical properties that can enhance binding affinity, selectivity, and pharmacokinetic profiles.[1] Its union with the 2-methoxypyridine core, a common pharmacophore, creates a versatile platform for the development of novel therapeutics. This guide provides a comprehensive, step-by-step protocol for the synthesis of 5-(Azetidin-3-yl)-2-methoxypyridine dihydrochloride, a common salt form for this valuable building block.
Strategic Overview of the Synthesis
The synthetic approach detailed herein follows a convergent strategy, culminating in a palladium-catalyzed cross-coupling reaction. This method is favored for its reliability, scalability, and tolerance of various functional groups. The overall workflow can be visualized as the coupling of two key fragments: an N-protected azetidine derivative and a functionalized pyridine ring. Subsequent deprotection and salt formation yield the final product.
Caption: Overall synthetic workflow for 5-(Azetidin-3-yl)-2-methoxypyridine dihydrochloride.
Part I: Synthesis of Key Intermediates
Synthesis of tert-Butyl 3-(tributylstannyl)azetidine-1-carboxylate
The synthesis of the organostannane derivative of N-Boc-azetidine is a critical step. This intermediate will serve as the nucleophilic partner in the subsequent Stille coupling reaction. The synthesis begins with the commercially available N-Boc-azetidin-3-one.
Step 1a: Triflation of N-Boc-azetidin-3-one
-
To a solution of N-Boc-azetidin-3-one (1.0 equiv.) in anhydrous dichloromethane (DCM) at -78 °C under an inert atmosphere (N2 or Ar), add 2,6-lutidine (1.5 equiv.).
-
Slowly add trifluoromethanesulfonic anhydride (Tf2O) (1.2 equiv.) dropwise, maintaining the temperature below -60 °C.
-
Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to 0 °C over 1 hour.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude triflate, which is used in the next step without further purification.
Step 1b: Stannylation
-
To a solution of the crude triflate from the previous step in anhydrous 1,4-dioxane under an inert atmosphere, add lithium chloride (3.0 equiv.) and hexabutylditin (1.2 equiv.).
-
Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) (0.05 equiv.).
-
Heat the reaction mixture to 100 °C and stir for 4-6 hours, monitoring by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic mixture with saturated aqueous potassium fluoride solution to remove tin byproducts, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford tert-butyl 3-(tributylstannyl)azetidine-1-carboxylate as a colorless oil.
5-Bromo-2-methoxypyridine
This key electrophilic coupling partner is commercially available. However, should a synthesis be required, it can be prepared from 2,5-dibromopyridine via a nucleophilic aromatic substitution with sodium methoxide.[2]
Part II: Core Synthesis via Stille Cross-Coupling
The Stille coupling provides a robust method for the formation of the C-C bond between the azetidine and pyridine rings.
Caption: Simplified catalytic cycle for the Stille cross-coupling reaction.
-
To a solution of 5-bromo-2-methoxypyridine (1.0 equiv.) and tert-butyl 3-(tributylstannyl)azetidine-1-carboxylate (1.2 equiv.) in anhydrous 1,4-dioxane, add copper(I) iodide (0.2 equiv.).
-
Degas the mixture by bubbling with argon for 15-20 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) (0.05 equiv.) and heat the reaction mixture to 100 °C for 12-16 hours under an inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite to remove the catalyst.
-
Wash the filtrate with saturated aqueous potassium fluoride solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield tert-butyl 3-(6-methoxypyridin-3-yl)azetidine-1-carboxylate.
| Reagent | Molar Equiv. | Purpose |
| 5-Bromo-2-methoxypyridine | 1.0 | Electrophilic coupling partner |
| tert-Butyl 3-(tributylstannyl)azetidine-1-carboxylate | 1.2 | Nucleophilic coupling partner |
| Pd(PPh3)4 | 0.05 | Palladium catalyst |
| Copper(I) iodide | 0.2 | Co-catalyst |
| 1,4-Dioxane | - | Solvent |
Table 1: Reagents for the Stille Cross-Coupling Reaction.
Part III: Deprotection and Salt Formation
The final steps involve the removal of the tert-butoxycarbonyl (Boc) protecting group from the azetidine nitrogen and the formation of the dihydrochloride salt. This is typically achieved in a single step using a strong acid.[3]
-
Dissolve the purified tert-butyl 3-(6-methoxypyridin-3-yl)azetidine-1-carboxylate (1.0 equiv.) in a minimal amount of anhydrous methanol.
-
Cool the solution to 0 °C.
-
Slowly add a solution of 4 M HCl in 1,4-dioxane (5-10 equiv.).
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
The product, 5-(Azetidin-3-yl)-2-methoxypyridine dihydrochloride, will often precipitate from the reaction mixture as a white solid.
-
If precipitation occurs, collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.
-
If the product remains in solution, remove the solvent in vacuo. Triturate the resulting residue with diethyl ether to induce precipitation.
-
Collect the solid by filtration, wash with diethyl ether, and dry under vacuum to yield the final product as a white to off-white solid.
Characterization
The identity and purity of the final compound and key intermediates should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
Safety and Handling
-
Organotin Reagents: Hexabutylditin and tributyltin derivatives are toxic. Handle with extreme care in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Palladium Catalysts: Palladium catalysts can be pyrophoric and are toxic. Handle in an inert atmosphere where possible.
-
Trifluoromethanesulfonic Anhydride: Highly corrosive and reactive. Handle with care in a fume hood.
-
Strong Acids: Hydrochloric acid solutions are corrosive. Use appropriate PPE.
References
-
Mukaiyama, T. (1998). A Novel Method for the Synthesis of 3-(Azetidinyl)pyridines. Journal of Organic Chemistry, 63(12), 4035-4036. [Link]
-
Scott, W. J., & Stille, J. K. (1986). Palladium-Catalyzed Coupling of Organotin Reagents with Organic Electrophiles. Journal of the American Chemical Society, 108(11), 3033-3040. [Link]
-
Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis. John Wiley & Sons. [Link]
-
Kozlowski, M. C. (2014). Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators. PMC. [Link]
-
Baran, P. S. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]
Sources
Application Notes & Protocols: Utilizing 5-(Azetidin-3-yl)-2-methoxypyridine in Fragment-Based Drug Discovery (FBDD)
Introduction: The Strategic Value of a Privileged Fragment
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for the identification of high-quality lead compounds.[1][2][3] In contrast to high-throughput screening (HTS), FBDD employs low-molecular-weight compounds ("fragments") to probe a target's binding sites.[2][4][5] This approach offers a more efficient exploration of chemical space and often yields leads with superior physicochemical properties.[2][6]
At the heart of any successful FBDD campaign is a well-curated fragment library.[3][4] Within this context, 5-(Azetidin-3-yl)-2-methoxypyridine emerges as a fragment of significant strategic value. Its unique combination of a strained, sp³-rich azetidine ring and a substituted pyridine system offers a compelling starting point for drug discovery programs. The azetidine moiety, a four-membered nitrogen-containing heterocycle, provides a rigid scaffold that can improve metabolic stability, aqueous solubility, and introduce three-dimensionality, a key feature for enhancing binding affinity and selectivity.[7][8][9] The 2-methoxypyridine component offers a hydrogen bond acceptor and a vector for further chemical elaboration.
This guide provides a comprehensive overview of the properties of 5-(Azetidin-3-yl)-2-methoxypyridine and detailed protocols for its application in a typical FBDD workflow.
Physicochemical and Structural Properties
A thorough understanding of a fragment's properties is crucial for its effective use. 5-(Azetidin-3-yl)-2-methoxypyridine is an excellent starting point for FBDD as it adheres well to the "Rule of Three," a set of guidelines used to define a good fragment.[6][10][11][12]
| Property | Value | "Rule of Three" Guideline | Significance in FBDD |
| Molecular Weight (MW) | 164.20 g/mol [13] | < 300 Da[6][10] | Low MW provides ample room for optimization and growth into a lead compound without becoming excessively large. |
| cLogP | 0.777[13] | ≤ 3[6][10] | A low cLogP indicates good aqueous solubility, which is critical for biophysical assays and bioavailability. |
| Hydrogen Bond Acceptors | 3[13] | ≤ 3[6][10] | A moderate number of acceptors allows for specific interactions with the target without being overly promiscuous. |
| Hydrogen Bond Donors | 1[13] | ≤ 3[6][10] | The single donor on the azetidine nitrogen provides a key interaction point. |
| Rotatable Bonds | 2[13] | ≤ 3[6][10] | Low rotational freedom reduces the entropic penalty upon binding, leading to higher ligand efficiency. |
| Topological Polar Surface Area (TPSA) | 34.15 Ų[13] | ≤ 60 Ų[10] | A lower TPSA is generally associated with better cell permeability. |
The FBDD Workflow: From Fragment to Hit
The journey of a fragment from an initial screen to a validated hit involves a multi-step process. Each stage is designed to provide robust data to guide the next phase of discovery.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. ijsrtjournal.com [ijsrtjournal.com]
- 3. onenucleus.com [onenucleus.com]
- 4. Concepts and Core Principles of Fragment-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hit-to-Lead process | Drug Discovery | Oncodesign Services [oncodesign-services.com]
- 6. biosolveit.de [biosolveit.de]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Molecular Design: Rule of Three considered harmful? [fbdd-lit.blogspot.com]
- 11. Practical Fragments: The rule of three at ten [practicalfragments.blogspot.com]
- 12. tandfonline.com [tandfonline.com]
- 13. chemscene.com [chemscene.com]
improving aqueous solubility of 5-(Azetidin-3-yl)-2-methoxypyridine dihydrochloride in DMSO
Technical Support Center: 5-(Azetidin-3-yl)-2-methoxypyridine dihydrochloride
A Guide for Researchers on Improving Aqueous Solubility from DMSO Stocks
Welcome to the technical support guide for 5-(Azetidin-3-yl)-2-methoxypyridine dihydrochloride. As a Senior Application Scientist, I understand that navigating the experimental nuances of novel compounds is a significant challenge. A common hurdle researchers face is the poor aqueous solubility of promising drug candidates, which can stall vital assays and lead to misleading results.[1] This guide is structured to provide direct, actionable solutions to the solubility challenges you may encounter with this specific compound, particularly when diluting a Dimethyl Sulfoxide (DMSO) stock solution into an aqueous medium for your experiments.
The core issue often stems from a phenomenon known as "solvent shock" or "antisolvent precipitation," where a compound that is stable in a concentrated DMSO stock rapidly precipitates when diluted into an aqueous buffer where its solubility is much lower.[2][3] For 5-(Azetidin-3-yl)-2-methoxypyridine dihydrochloride, its chemical nature as a dihydrochloride salt of a weak base is a critical factor governing its solubility.[4]
Troubleshooting Guide
This section addresses specific problems you might be facing in the lab right now. Follow the decision tree to diagnose and solve the issue.
Scenario: My compound precipitated immediately after I diluted my DMSO stock into my aqueous buffer (e.g., PBS, cell culture media).
This is the most common failure mode. The precipitation you are observing is likely a result of the compound's solubility limit being exceeded in the final aqueous environment.[2][5] The pH of your buffer is the most critical first parameter to investigate.
Caption: Troubleshooting workflow for precipitation issues.
Frequently Asked Questions (FAQs)
Q1: Why is understanding the 'dihydrochloride' part of the name so important for solubility?
A1: The term 'dihydrochloride' indicates that two basic nitrogen atoms in the 5-(Azetidin-3-yl)-2-methoxypyridine molecule have been protonated to form a salt with hydrochloric acid. This is a common strategy to improve the aqueous solubility and stability of basic drug candidates.[6][7] The solubility of these salts is highly dependent on pH.
-
At Low pH (Acidic): There is an excess of protons (H+) in the solution. This environment keeps the nitrogen atoms in their protonated, charged (ionized) state. Charged molecules interact favorably with polar water molecules, leading to higher solubility.
-
At High pH (Basic): The concentration of protons is low. The molecule is likely to give up its extra protons (deprotonate) and revert to its neutral, or 'free base,' form. This neutral form is typically less polar and significantly less soluble in water, causing it to precipitate.[8]
This relationship is described by the Henderson-Hasselbalch equation, which links pH, pKa (the acid dissociation constant), and the ratio of the ionized to unionized forms of a molecule.[9][10][11]
Q2: My assay is very sensitive to pH and must be performed at pH 7.4. What are my options?
A2: This is a common constraint in cell-based assays. If altering the bulk pH is not feasible, the next best approach is to modify the solvent environment using co-solvents.[12][13]
A co-solvent is a water-miscible organic solvent that, when added to water, can increase the solubility of poorly soluble compounds.[14] They work by reducing the overall polarity of the solvent system, making it more favorable for lipophilic molecules.[14]
Recommended Co-solvents for Biological Assays:
-
Polyethylene Glycol 400 (PEG400)
-
Propylene Glycol (PG)
-
Glycerol
-
Surfactants like Tween-80 or Solutol HS 15 (at low concentrations)[3][15]
A systematic approach to screen co-solvents is recommended.
| Co-Solvent | Starting Conc. (% v/v) in Final Buffer | Maximum Tolerated Conc. (General Guideline) | Notes |
| PEG400 | 5% | 20-40% | Often effective and well-tolerated in many systems.[16] |
| Propylene Glycol | 5% | 20-30% | Another common and generally safe option.[13] |
| Tween-80 | 0.1% | 1-5% | A non-ionic surfactant; can also help prevent aggregation.[3] |
| DMSO | 1% | < 0.5% for most cell assays | While it's your stock solvent, slightly increasing the final concentration can help, but must be balanced against cellular toxicity.[17] |
Q3: What is the difference between kinetic and thermodynamic solubility, and why does it matter here?
A3: What you are observing when your compound precipitates from a DMSO stock is related to kinetic solubility .
-
Kinetic Solubility: This measures the concentration at which a compound precipitates when added to a buffer from a concentrated organic stock (like DMSO).[18][19] The resulting precipitate is often amorphous and the measurement is highly dependent on the experimental method (e.g., mixing speed, time).[20][21] This is a high-throughput screening method used in early drug discovery.[18][22]
-
Thermodynamic Solubility: This is the true equilibrium solubility. It's the maximum concentration of the most stable crystalline form of a compound that can be dissolved in a solvent after a long incubation period (e.g., 24-48 hours).[18][19]
The kinetic solubility value is often higher than the thermodynamic solubility because the DMSO helps to create a temporary, supersaturated solution.[20] However, this state is unstable and prone to precipitation, which is the problem you are encountering.[5] Your goal is to find conditions (like lower pH or co-solvents) that raise the thermodynamic solubility in your final buffer, thereby preventing the supersaturated solution from crashing.
Caption: Comparison of Kinetic and Thermodynamic solubility workflows.
Experimental Protocols
Protocol 1: pH-Solubility Profile Determination
This protocol will help you determine the optimal pH for solubilizing your compound.
-
Prepare Buffers: Prepare a series of buffers (e.g., citrate, phosphate) at various pH points, such as pH 3.0, 4.0, 5.0, 6.0, 7.0, and 7.4.
-
Prepare Compound Slurry: In separate vials, add a small, excess amount of the solid 5-(Azetidin-3-yl)-2-methoxypyridine dihydrochloride to 1 mL of each buffer. Ensure solid is visible.
-
Equilibrate: Tightly cap the vials and place them on a shaker or rotator at a controlled temperature (e.g., 25°C) for 24 hours to reach equilibrium.
-
Separate Solid: Centrifuge the vials at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved solid.
-
Sample and Dilute: Carefully remove a known volume of the supernatant (e.g., 100 µL) without disturbing the pellet. Dilute it with a suitable mobile phase for analysis.
-
Quantify: Analyze the concentration of the dissolved compound in the diluted supernatant using a validated analytical method, such as HPLC-UV.
-
Plot Results: Plot the measured solubility (e.g., in µg/mL) against the final measured pH of each buffer after equilibration. This will reveal the pH at which solubility is maximized.
Protocol 2: Improving Dilution Technique from DMSO Stock
Even under optimal pH conditions, the method of dilution matters.[2]
-
Pre-warm Solutions: Allow both your concentrated DMSO stock and your aqueous buffer to come to room temperature.
-
Vortex Vigorously: While vigorously vortexing the aqueous buffer, add the required volume of the DMSO stock solution slowly and dropwise directly into the center of the vortex.
-
Minimize DMSO: Always use the highest possible concentration of your DMSO stock to ensure the final percentage of DMSO in your aqueous solution is minimal (ideally <0.5% for cell-based assays, unless you are using it as a co-solvent).[17]
-
Do Not Pre-Dilute in Buffer: Avoid making serial dilutions of your DMSO stock directly in the aqueous buffer. Perform initial serial dilutions in pure DMSO before the final addition to the aqueous medium.[17]
By systematically addressing the physicochemical properties of 5-(Azetidin-3-yl)-2-methoxypyridine dihydrochloride, you can overcome solubility hurdles and generate reliable, reproducible data in your research.
References
-
Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences. 2023;13(03):141–149. Available from: [Link]
-
Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences. 2012;47(3):598-604. Available from: [Link]
-
Alsenz, J., & Kansy, M. (2012). Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks. European journal of pharmaceutical sciences, 47(3), 598–604. Available from: [Link]
-
The precipitation of candidate drugs on mixing DMSO stock solutions with aqueous buffers. University of Manchester Thesis. Available from: [Link]
-
Cosolvent. Wikipedia. Available from: [Link]
-
A Review of the Solubility Enhancement by Using a Co-Solvency Method. ManTech Publications. 2021. Available from: [Link]
-
Alsenz, J., & Kansy, M. (2012). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(3), 598-604. Available from: [Link]
-
Henderson–Hasselbalch equation. Wikipedia. Available from: [Link]
-
Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Available from: [Link]
-
Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC. Available from: [Link]
-
Henderson-Hasselbalch equation – An ABC of PK/PD. Open Education Alberta. Available from: [Link]
-
A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC. Available from: [Link]
-
Prediction of pH-Dependent Aqueous Solubility of Druglike Molecules. ACS Publications. 2006. Available from: [Link]
-
Applications and Example Problems Using Henderson–Hasselbalch Equation. PharmaXChange.info. 2014. Available from: [Link]
-
Henderson Hasselbalch Equation. Slideshare. Available from: [Link]
-
Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603–616. Available from: [Link]
-
Solubility Enhancement of a Poorly Water-Soluble Drug Using Hydrotropy and Mixed Hydrotropy-Based Solid Dispersion Techniques. PMC. Available from: [Link]
-
Serajuddin, A. T., & Mufson, D. (1985). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Pharmaceutical Research, 2(2), 65–68. Available from: [Link]
-
Improving Lurasidone Hydrochloride's Solubility and Stability by Higher-Order Complex Formation with Hydroxypropyl-β-cyclodextrin. MDPI. 2023. Available from: [Link]
-
Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology. 2010. Available from: [Link]
-
Bergström, C. A. S., et al. (2004). Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences, 22(5), 385-393. Available from: [Link]
-
Solubility of Pharmaceuticals and Their Salts As a Function of pH. ACS Publications. 2013. Available from: [Link]
-
The Effects of pH on Solubility. Chemistry LibreTexts. 2019. Available from: [Link]
-
Aqueous Solubility Enhancement for Bioassays of Insoluble Inhibitors and QSPR Analysis: A TNF-α Study. ResearchGate. 2013. Available from: [Link]
-
Study of pH-dependent drugs solubility in water. SciSpace. 2012. Available from: [Link]
Sources
- 1. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Henderson-Hasselbalch equation – An ABC of PK/PD [pressbooks.openeducationalberta.ca]
- 5. Thesis | The precipitation of candidate drugs on mixing DMSO stock solutions with aqueous buffers | ID: nc580m649 | STAX [stax.strath.ac.uk]
- 6. rjpdft.com [rjpdft.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Henderson–Hasselbalch equation - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pharmaxchange.info [pharmaxchange.info]
- 12. wjbphs.com [wjbphs.com]
- 13. Cosolvent - Wikipedia [en.wikipedia.org]
- 14. admin.mantechpublications.com [admin.mantechpublications.com]
- 15. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pharmaexcipients.com [pharmaexcipients.com]
- 17. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 18. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 19. raytor.com [raytor.com]
- 20. Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. ovid.com [ovid.com]
- 22. semanticscholar.org [semanticscholar.org]
Technical Support Center: Troubleshooting Low Yield in 5-(Azetidin-3-yl)-2-methoxypyridine Cross-Coupling Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and field-proven insights for addressing low-yield issues in cross-coupling reactions involving the versatile building block, 5-(azetidin-3-yl)-2-methoxypyridine. Our approach is structured in a practical question-and-answer format to directly address the complex challenges you may encounter at the bench.
Primary Issue: Why is the yield of my cross-coupling reaction with 5-(azetidin-3-yl)-2-methoxypyridine unexpectedly low?
Low yield in this specific context is a multifaceted problem that can rarely be attributed to a single cause. The substrate itself presents a unique combination of challenges: a π-deficient, Lewis-basic pyridine ring, an electron-donating methoxy group, and a strained, potentially reactive azetidine moiety.[1][2][3] A systematic, logical approach to troubleshooting is therefore essential.
Below is a troubleshooting workflow designed to diagnose the root cause of poor reaction performance.
Caption: A logical workflow for troubleshooting low-yield cross-coupling reactions.
We will now address each of these steps through a series of frequently asked questions.
Part 1: The Catalytic System - Catalyst and Ligand Issues
The heart of any cross-coupling reaction is the palladium catalyst and its coordinating ligand. The unique electronic properties of 5-(azetidin-3-yl)-2-methoxypyridine demand careful selection of this system.
Q1: My reaction is sluggish or fails completely. Could my catalyst be the problem?
A: Absolutely. This is the most common point of failure, often due to catalyst poisoning or inefficient activation.
-
Catalyst Poisoning: The pyridine nitrogen in your substrate is Lewis basic and can irreversibly bind to the palladium center, effectively "poisoning" the catalyst and halting the catalytic cycle.[1][2] This is a well-documented challenge for nitrogen-containing heterocycles.[4][5]
-
Inefficient Oxidative Addition: The 2-methoxy group is electron-donating, which increases the electron density on the pyridine ring. This can make the initial, often rate-limiting, oxidative addition step of the aryl halide to the Pd(0) center more difficult.[6]
Troubleshooting Steps:
-
Switch to Electron-Rich, Bulky Ligands: Standard ligands like PPh₃ are often inadequate. Modern biaryl phosphine ligands (Buchwald ligands) such as XPhos, SPhos, and RuPhos are designed with bulky, electron-rich architectures.[7][8] This bulkiness creates a wider "bite angle" around the palladium, which can disfavor coordination of the pyridine nitrogen while promoting the desired oxidative addition and reductive elimination steps.[5]
-
Use a Pre-formed Catalyst (Precatalyst): Instead of generating the active Pd(0) species in situ from sources like Pd(OAc)₂, which can be inefficient, use a well-defined precatalyst.[9] Buchwald G3 or G4 precatalysts, for example, are air-stable and reliably generate the active LPd(0) species under reaction conditions, leading to more reproducible results.[8]
-
Slow Addition of the Substrate: In some cases, slowly adding the 5-(azetidin-3-yl)-2-methoxypyridine substrate to the reaction mixture can help maintain a low concentration, reducing the rate of catalyst poisoning.[7]
Caption: The fundamental catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[10]
Part 2: Reaction Conditions - Base, Solvent, and Temperature
The interplay between the base, solvent, and temperature is critical and highly substrate-dependent. An optimal combination ensures the solubility of all components, facilitates the transmetalation step, and minimizes side reactions.
Q2: I've chosen a good catalyst/ligand system, but the yield is still poor. What conditions should I screen next?
A: The base and solvent system is your next critical optimization point.
-
Base Selection: The base's role is to activate the boronic acid/ester for the transmetalation step.[9] Its strength, solubility, and physical properties are all important. For challenging, electron-rich heteroaromatics, stronger inorganic bases are often required.
-
Common Choices: K₃PO₄, Cs₂CO₃, K₂CO₃. Weaker bases like Na₂CO₃ may be insufficient.[7][9]
-
Anhydrous vs. Aqueous: While many Suzuki reactions use aqueous base solutions (e.g., in dioxane/water), anhydrous conditions can sometimes suppress side reactions like protodeboronation.[7] However, some anhydrous reactions require a small amount of water to function effectively.[11] A screen of both is recommended.
-
-
Solvent Selection: The solvent must solubilize the reactants and the base. The choice can dramatically influence reaction rates.
-
Common Choices: Aprotic polar solvents like 1,4-dioxane, THF, or DME are standards, often with water as a co-solvent.[7][12] Toluene is another common choice.
-
Solubility is Key: If your starting materials or base are not fully dissolved, the reaction will be heterogeneous and slow. Vigorous stirring is essential, especially in biphasic systems.[9]
-
Protocol 1: Systematic Screening of Base and Solvent
This protocol uses a parallel reaction format to efficiently screen multiple conditions.
-
Preparation: Arrange an array of reaction vials (e.g., 24-well plate or individual Schlenk tubes).
-
Solid Reagents: To each vial, add your aryl halide (1.0 equiv), boronic acid/ester partner (1.2-1.5 equiv), and the selected base (2.0-3.0 equiv).
-
Catalyst Addition: In a glovebox or under a strong flow of inert gas, add the palladium precatalyst (e.g., XPhos-Pd-G3, 1-2 mol%) and ligand (if not using a precatalyst).
-
Solvent Addition: Add the degassed solvent to each vial according to your screening plan (see table below).
-
Reaction: Seal the vials and place them in a preheated heating block (e.g., 80-110 °C). Stir vigorously for a set time (e.g., 12-18 hours).
-
Analysis: After cooling, take an aliquot from each vial, quench, and analyze by LC-MS or GC-MS to determine the relative conversion to the product.
Table 1: Example Base and Solvent Screening Matrix
| K₃PO₄ | Cs₂CO₃ | K₂CO₃ | |
| Dioxane/H₂O (4:1) | Test 1 | Test 2 | Test 3 |
| Toluene (anhydrous) | Test 4 | Test 5 | Test 6 |
| THF/H₂O (4:1) | Test 7 | Test 8 | Test 9 |
Part 3: Side Reactions and Substrate Stability
Even with an optimized catalyst and conditions, side reactions can consume starting materials and reduce your final yield.
Q3: My starting materials are being consumed, but I'm not getting the desired product. What's happening?
A: You are likely observing one of several common side reactions.
-
Protodeboronation: This is the cleavage of the C-B bond of your boronic acid partner, replacing it with a C-H bond.[2] It is often promoted by excessive heat, prolonged reaction times, or the presence of water, especially with electron-rich or certain heteroaryl boronic acids.[13]
-
Homocoupling: Dimerization of your boronic acid (R-R) or aryl halide (Ar-Ar) can occur. This is often promoted by the presence of oxygen, which can interfere with the catalytic cycle.[7][9]
-
Solution: Rigorous degassing of all solvents and the reaction headspace is critical. Use several freeze-pump-thaw cycles or sparge with an inert gas (Argon or Nitrogen) for 15-30 minutes before heating.[9]
-
-
Azetidine Ring-Opening: The azetidine ring is strained (~25.4 kcal/mol) and can be susceptible to cleavage under harsh conditions.[3] While generally stable under typical cross-coupling conditions, highly acidic or Lewis acidic impurities, or very high temperatures, could potentially lead to decomposition.
-
Solution: Ensure your reagents are pure and free from acidic contaminants. Avoid excessively high temperatures (>120 °C) unless necessary. The choice of a non-coordinating base (like K₃PO₄) is generally safe for the azetidine moiety.
-
Q4: I am performing a Buchwald-Hartwig amination (C-N coupling) instead of a Suzuki reaction and facing low yield. Are the issues similar?
A: Yes, many of the core principles apply, but with some key differences. The Buchwald-Hartwig amination also relies on a Pd(0)/phosphine catalyst system and is susceptible to catalyst poisoning by the pyridine substrate.[8]
Key Differences & Troubleshooting Steps:
-
Base: This reaction requires a strong, non-nucleophilic base to deprotonate the amine coupling partner. Sodium or potassium tert-butoxide (NaOtBu, KOtBu) and LHMDS are common choices.[8] Weaker bases like carbonates are generally ineffective.
-
Ligand Choice: Ligand selection is highly dependent on the amine. For primary amines, ligands like BrettPhos are often effective, while RuPhos is a good choice for coupling secondary amines.[8]
-
Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are standard. Water is generally detrimental to this reaction.
-
Azetidine Reactivity: The azetidine itself contains a secondary amine. If you are attempting to couple another amine to the pyridine ring, you must consider N-protection of the azetidine (e.g., with a Boc group) to prevent competitive N-arylation at the azetidine nitrogen.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
This procedure provides a robust starting point for your reaction.
-
Setup: To an oven-dried Schlenk tube, add the aryl halide (e.g., 5-bromo-3-(azetidin-3-yl)-2-methoxypyridine, 1.0 mmol), the boronic acid partner (1.2 mmol), and potassium phosphate (K₃PO₄, 2.0 mmol).
-
Inert Atmosphere: Add the palladium precatalyst (e.g., XPhos-Pd-G3, 0.02 mmol, 2 mol%). Seal the tube, then evacuate and backfill with argon or nitrogen three times.[1]
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane (5 mL) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir the reaction mixture for 12-18 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of celite to remove inorganic salts. Wash the filtrate with water (10 mL) and then brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.
References
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. Available at: [Link]
-
Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. PMC. Available at: [Link]
-
Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... ResearchGate. Available at: [Link]
-
Azetidines with All-Carbon Quaternary Centers: Merging Relay Catalysis with Strain Release Functionalization. Journal of the American Chemical Society. Available at: [Link]
-
Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Helvetica Chimica Acta. Available at: [Link]
-
Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. PMC. Available at: [Link]
-
Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry. Available at: [Link]
-
Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science. Available at: [Link]
-
Why am I getting low yield for my Suzuki coupling reaction? Reddit. Available at: [Link]
-
Diagnosing issues with a failed Suzuki coupling? Reddit. Available at: [Link]
-
A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Organic Chemistry Portal. Available at: [Link]
-
Why can't I achieve good yields for this Suzuki reaction? ResearchGate. Available at: [Link]
-
Effect of the Base on the Suzuki-Miyaura Cross-Coupling Reaction. ResearchGate. Available at: [Link]
-
Heteroaromatic Thioether−Boronic Acid Cross-Coupling under Neutral Reaction Conditions. Organic Letters. Available at: [Link]
-
Optimising a Buchwald-Hartwig amination using the ChemSpeed. University of Nottingham. Available at: [Link]
-
Reaction screening in multiwell plates: high-throughput optimization of a Buchwald-Hartwig amination. Nature Protocols. Available at: [Link]
-
Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. PMC. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. jmcct.com [jmcct.com]
- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
- 13. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
preventing azetidine ring opening during harsh reaction conditions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with azetidines. This guide is designed to provide you with in-depth, field-proven insights into a common challenge: preventing the premature ring opening of the azetidine moiety during harsh reaction conditions. By understanding the underlying principles of azetidine stability and employing the right strategies, you can ensure the integrity of your molecules throughout complex synthetic sequences.
Section 1: Understanding Azetidine Ring Strain & Stability
Question: Why is the azetidine ring so susceptible to opening?
Answer:
The reactivity of the azetidine ring is fundamentally governed by its significant ring strain, which is experimentally determined to be approximately 25.4 kcal/mol.[1][2] This value is much higher than that of its five-membered counterpart, pyrrolidine (5.4 kcal/mol), and closer to the highly reactive three-membered aziridine (27.7 kcal/mol).[2] This inherent strain makes the four-membered ring a "loaded spring," prone to cleavage under various conditions to release this energy.
The primary mechanism of ring opening involves activation of the ring nitrogen, followed by nucleophilic attack at one of the α-carbons (C2 or C4). Several factors can trigger this process:
-
Brønsted and Lewis Acids: These are the most common culprits.[3] They coordinate to the lone pair of the azetidine nitrogen. This coordination enhances the ring strain and converts the nitrogen into a better leaving group, making the α-carbons highly electrophilic and susceptible to attack by even weak nucleophiles.[3]
-
Strong Nucleophiles: Potent nucleophiles can directly attack the α-carbons, leading to an SN2-type ring opening.[1]
-
Elevated Temperatures: High temperatures can provide the necessary activation energy to overcome the barrier to ring cleavage, often leading to decomposition or polymerization.[1][3]
-
Intramolecular Reactions: If the azetidine scaffold contains a pendant nucleophilic group (like a nearby amide), it can undergo an acid-catalyzed intramolecular ring-opening decomposition.[4][5]
The protonation and subsequent ring-opening cascade is a critical concept to grasp. The basicity of the azetidine nitrogen (pKa ≈ 11.29) is similar to that of a typical acyclic secondary amine, meaning it is readily protonated under acidic conditions.[3] Once protonated, the azetidinium ion is highly activated for ring opening.
Caption: Acid-catalyzed nucleophilic ring opening of azetidine.
Section 2: Troubleshooting Guide for Common Reactions
This section addresses specific issues you may encounter during your experiments and provides direct, actionable solutions.
Issue 1: My azetidine ring opens during N-acylation or N-sulfonylation.
-
Root Cause: Acyl chlorides and sulfonyl chlorides can themselves act as Lewis acids, or they may contain trace amounts of HCl from their synthesis or degradation. This acid activates the azetidine nitrogen, leading to cleavage by a nucleophile (e.g., the chloride counter-ion or the reaction solvent).
-
Troubleshooting Protocol:
-
Lower the Temperature: Perform the reaction at 0 °C, or even as low as -78 °C. This dramatically reduces the rate of the ring-opening side reaction.[1]
-
Control Stoichiometry: Use a non-nucleophilic hindered base (e.g., 2,6-lutidine or diisopropylethylamine, DIPEA) to scavenge the generated HCl. Add the acyl/sulfonyl chloride slowly and dropwise to the solution of the azetidine and base to avoid a localized excess of the electrophile.
-
Use Coupling Reagents: For acylations, consider using amide coupling reagents (e.g., HATU, HOBt/EDC) instead of acyl chlorides. These operate under milder, neutral pH conditions.
-
Monitor Closely: Use Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction. Quench the reaction as soon as the starting material is consumed to prevent prolonged exposure to potentially destabilizing conditions.[1]
-
Issue 2: The ring is cleaved during a reduction reaction (e.g., with LiAlH₄).
-
Root Cause: Lithium aluminum hydride (LiAlH₄) is a powerful nucleophilic reducing agent. The hydride (H⁻) can attack an α-carbon of the azetidine ring, especially if the nitrogen is coordinated to the Lewis acidic aluminum species. This is a known pathway for the reduction of some β-lactams (azetidin-2-ones) which can lead to ring-opened amino alcohols.[6]
-
Troubleshooting Protocol:
-
Protect the Nitrogen: If the nitrogen is unprotected (N-H), it will be deprotonated by LiAlH₄, forming an aluminate salt that is generally more stable. However, if the nitrogen is substituted (e.g., N-alkyl), ring opening is a greater risk. The best strategy is to install a robust protecting group (see Section 3).
-
Choose a Milder Reagent: Consider alternative, less nucleophilic reducing agents. For example, if you are reducing an ester on a side chain, borane (BH₃) or catalytic hydrogenation may be more compatible.
-
Temperature Control: Perform the reduction at low temperatures (e.g., 0 °C or -78 °C) to favor the desired reduction over the kinetically slower ring-opening pathway.
-
Issue 3: My azetidine derivative decomposes during catalytic hydrogenation (e.g., H₂, Pd/C).
-
Root Cause: While often considered mild, catalytic hydrogenation can lead to hydrogenolysis (cleavage) of C-N bonds, particularly at activated positions (e.g., benzylic C-N bonds). The azetidine ring's strain can make its C-N bonds more susceptible to such cleavage. This is the same mechanism used to remove N-benzyl (Bn) and N-Cbz protecting groups.[7][8]
-
Troubleshooting Protocol:
-
Avoid Labile Groups: If your azetidine nitrogen is protected with a Cbz or Benzyl group, this deprotection is expected. If you wish to preserve the N-substituent, you must choose a different protecting group.
-
Catalyst Selection: Use a less active catalyst. For example, Pearlman's catalyst (Pd(OH)₂/C) is sometimes less prone to causing over-reduction or side reactions.
-
Control Conditions: Run the reaction at lower hydrogen pressure (e.g., atmospheric pressure) and room temperature. Avoid acidic additives, which can accelerate hydrogenolysis.
-
Alternative Reductions: For reducing a double bond elsewhere in the molecule, consider non-hydrogenation methods like transfer hydrogenation (e.g., using ammonium formate as the hydrogen source) or diimide reduction, which can sometimes offer different selectivity.[9]
-
Section 3: Prophylactic Strategies: The Role of N-Protecting Groups
The most robust strategy to prevent ring opening is to choose an appropriate N-protecting group before subjecting the molecule to harsh conditions. The electronic nature of the protecting group fundamentally alters the reactivity of the azetidine nitrogen.
Question: How do I select the right N-protecting group for maximum stability?
Answer:
The ideal protecting group passivates the nitrogen lone pair, reducing its basicity and nucleophilicity. This makes it less likely to be protonated by acids or to participate in unwanted side reactions. An electron-withdrawing group is therefore highly desirable.
Here is a comparative guide to common N-protecting groups for azetidines:
| Protecting Group | Stability to Strong Acid | Stability to Base | Stability to Hydrogenation | Removal Conditions | Key Considerations |
| Boc (tert-Butoxycarbonyl) | Labile [1][10] | Generally Stable | Stable | Strong Acid (TFA, HCl)[10] | Excellent for general synthesis but must be avoided if subsequent steps use strong acid. |
| Cbz (Carboxybenzyl) | More Stable than Boc[1] | Generally Stable | Labile [8][11] | Catalytic Hydrogenolysis (H₂, Pd/C)[8] | Orthogonal to acid-labile groups. Do not use if you plan a hydrogenation step. |
| Tosyl (Ts) or Nosyl (Ns) | Very Stable [1] | Very Stable | Stable | Harsh Reduction (e.g., Na/NH₃, Mg/MeOH)[1] | Provides excellent stability but removal can be challenging and may not be compatible with sensitive functional groups. The strong electron-withdrawing nature can sometimes activate the ring toward certain nucleophiles.[12] |
| Benzyl (Bn) | Stable | Stable | Labile | Catalytic Hydrogenolysis (H₂, Pd/C) | Similar to Cbz. The nitrogen remains relatively basic, offering less stabilization than carbamates or sulfonamides. |
digraph "Protective_Workflow" { graph [splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [arrowhead=vee, fontname="Helvetica", fontsize=10];Start [label="Unstable Azetidine", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Protect [label="Step 1: Protect Nitrogen\n(e.g., with Tosyl chloride)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; React [label="Step 2: Perform Harsh Reaction\n(e.g., Strong Acid, High Temp)", fillcolor="#FBBC05", fontcolor="#202124"]; Deprotect [label="Step 3: Deprotect Nitrogen\n(e.g., with Na/NH3)", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="Intact Azetidine Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Protect; Protect -> React [label="Stabilized Intermediate"]; React -> Deprotect [label="Ring Integrity Maintained"]; Deprotect -> End; }graphy on silica gel.
Section 4: Frequently Asked Questions (FAQs)
Q1: How can I analytically confirm if my azetidine ring has opened? A1: The primary methods are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. In MS, the ring-opened product will have a molecular weight corresponding to the addition of the nucleophile and/or solvent. In ¹H NMR, the characteristic signals of the strained azetidine ring protons will disappear and be replaced by signals corresponding to a linear 1,3-substituted propane chain. For example, a ring-opened 1,3-amino alcohol will show a new broad signal for the hydroxyl proton and diastereotopic protons adjacent to the new stereocenter.
Q2: Are there any "azetidine-safe" reagents I should prefer? A2: Yes. When possible, opt for reagents and conditions known for their mildness. For oxidations, consider Dess-Martin periodinane or Swern oxidation instead of harsher chromium-based reagents. For couplings, modern palladium catalysts and ligands often operate at lower temperatures and under neutral conditions. For acylations, activated esters or coupling reagents are preferable to acyl chlorides.
Q3: My reaction is sluggish at low temperatures. Can I heat it without ring opening? A3: This is a significant risk. If the azetidine is properly protected with a robust group like Tosyl, it can often withstand moderate heating (e.g., 60-80 °C). However, for unprotected or acid-labile protected azetidines, increasing the temperature is likely to favor the ring-opening decomposition pathway. A better strategy is to try a more active catalyst, a different solvent, or a longer reaction time at a lower temperature.
digraph "Troubleshooting_Decision_Tree" { graph [nodesep=0.3, ranksep=0.4]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=11]; edge [fontname="Helvetica", fontsize=9]; Start [label="Azetidine Ring Opening Observed", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Condition [label="What is the reaction type?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; Acidic [label="Acidic / Lewis Acidic?", fillcolor="#FBBC05", fontcolor="#202124"]; Reductive [label="Reductive?", fillcolor="#FBBC05", fontcolor="#202124"]; Heated [label="Heated?", fillcolor="#FBBC05", fontcolor="#202124"]; Sol_Acid [label="Solution:\n1. Use N-Tosyl protection.\n2. Run at low temp.\n3. Use non-nucleophilic base.", shape=note, fillcolor="#E8F0FE", fontcolor="#202124"]; Sol_Reductive [label="Solution:\n1. Protect Nitrogen.\n2. Switch to milder reagent (e.g., BH3, H2/Pd).\n3. Lower temperature.", shape=note, fillcolor="#E8F0FE", fontcolor="#202124"]; Sol_Heated [label="Solution:\n1. Use robust N-protection (Tosyl).\n2. Use a more active catalyst at lower temp.\n3. Increase reaction time instead of temp.", shape=note, fillcolor="#E8F0FE", fontcolor="#202124"]; Start -> Condition; Condition -> Acidic [label="Acidic"]; Condition -> Reductive [label="Reductive"]; Condition -> Heated [label="Thermal"]; Acidic -> Sol_Acid; Reductive -> Sol_Reductive; Heated -> Sol_Heated; }Caption: Decision tree for troubleshooting azetidine instability.
References
Ghorai, M. K., & Kumar, A. (2025). Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions. The Journal of Organic Chemistry. [Link]
St. Jean, D. J., Jr., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1623–1628. [Link]
Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223. [Link]
Jacobsen, E. N., et al. (2025). Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. Journal of the American Chemical Society. [Link]
Xing, X., et al. (2023). Enzymatic hydrolysis of l-azetidine-2-carboxylate ring opening. RSC Publishing. [Link]
Didier, D., et al. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. Accounts of Chemical Research, 55(24), 3617–3632. [Link]
Ghorai, M. K., & Kumar, A. (2011). Ag(I)-Catalyzed Regioselective Ring-Opening of N-Tosylaziridine and N-Tosylazetidine with S-, O-, and N-Nucleophiles and Tethered Dinucleophiles. The Journal of Organic Chemistry, 76(4), 1137–1151. [Link]
St. Jean, D. J., Jr., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Publications. [Link]
Singh, G. S., & Tilvi, S. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(80), 50571-50599. [Link]
Jacobsen, E. N., et al. (2025). Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. ChemRxiv. [Link]
Ghorai, M. K., et al. (2006). A convenient synthetic route to 2-aryl-N-tosylazetidines and their ZnX2 (X = I, OTf) mediated regioselective nucleophilic ring opening and [4+2] cycloaddition reactions with nitriles. Tetrahedron Letters, 47(33), 5899-5903. [Link]
Jacobsen, E. N., et al. (2025). Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. Journal of the American Chemical Society - ACS Publications. [Link]
Organic Chemistry Portal. (n.d.). Azetidine synthesis. organic-chemistry.org. [Link]
De Kimpe, N., et al. (2008). Novel Syntheses of Azetidines and Azetidinones. Chemical Reviews, 108(9), 3835–3902. [Link]
Spring, D. R., et al. (2025). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Angewandte Chemie International Edition. [Link]
Jamison, C. R. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(12), 2589-2608. [Link]
De Kimpe, N., et al. (2006). Reduction of 4-(haloalkyl)azetidin-2-ones with LiAlH4 as a powerful method for the synthesis of stereodefined aziridines and azetidines. Organic Letters, 8(6), 1101–1104. [Link]
Martina, S. L. X., & O'Brien, P. (2022). A sustainable and chemoselective continuous flow hydrogenation of functionalized 2-azetines to azetidines. Request PDF. [Link]
Spring, D. R., et al. (2025). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides 1. LJMU Research Online. [Link]
Total Synthesis. (2024). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. totalsynthesis.com. [Link]
Liu, W., et al. (2025). Azetidine amino acid biosynthesis by non-heme iron-dependent enzymes. Nature Chemical Biology. [Link]
Jacobsen, E. N., et al. (2025). Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. Journal of the American Chemical Society. [Link]
Wager, T. T., et al. (2015). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Chemical Neuroscience, 6(7), 1109–1124. [Link]
Jamison, C. R. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Request PDF. [Link]
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. organic-chemistry.org. [Link]
Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. organic-chemistry.org. [Link]
Al-Masoudi, N. A., et al. (2023). Synthesis, Characterization of Azetidine Derivative and Studying the Antioxidant Activity. Egyptian Journal of Chemistry, 66(3), 221-226. [Link]
Dolo, C., et al. (2017). Aziridine- and Azetidine-Pd Catalytic Combinations. Synthesis and Evaluation of the Ligand Ring Size Impact on Suzuki-Miyaura Reaction Issues. Catalysts, 7(1), 27. [Link]
Griesbeck, A. G., & Maptue, N. E. (2024). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journal of Organic Chemistry, 20, 1029-1036. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Reduction of 4-(haloalkyl)azetidin-2-ones with LiAlH4 as a powerful method for the synthesis of stereodefined aziridines and azetidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 8. total-synthesis.com [total-synthesis.com]
- 9. researchgate.net [researchgate.net]
- 10. Boc-Protected Amino Groups [organic-chemistry.org]
- 11. organic-chemistry.org [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: HPLC Optimization for 5-(Azetidin-3-yl)-2-methoxypyridine Dihydrochloride
Welcome to the Method Development & Troubleshooting Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with 5-(Azetidin-3-yl)-2-methoxypyridine dihydrochloride .
Due to its highly polar nature and dual basic centers (a secondary azetidine amine and a substituted pyridine), this dihydrochloride salt frequently suffers from void volume elution and severe peak tailing on conventional reversed-phase (RP) columns. This guide provides field-proven, mechanistically grounded solutions to optimize your retention times and peak shapes.
Diagnostic Workflow: Retention & Peak Shape Optimization
Diagnostic workflow for resolving retention and peak tailing issues in polar basic compounds.
Frequently Asked Questions (FAQs)
Q1: Why does 5-(Azetidin-3-yl)-2-methoxypyridine dihydrochloride elute in the void volume (t0) on my standard C18 column? A1: The root cause is the ionization state of the molecule. The compound contains a highly basic azetidine ring (pKa ~10.4) and a pyridine ring (pKa ~5.5). In a standard acidic mobile phase (e.g., 0.1% Formic Acid, pH ~2.7), both nitrogen atoms are fully protonated, creating a highly hydrophilic dicationic species. This doubly-charged molecule is preferentially solvated by the aqueous mobile phase and cannot partition into the hydrophobic C18 stationary phase. To achieve retention, you must alter the chromatographic mechanism by switching to Hydrophilic Interaction Liquid Chromatography (HILIC)[1] or High-pH Reversed-Phase.
Q2: How do I eliminate the severe peak tailing (As > 2.0) observed during my runs? A2: Peak tailing for basic amines is primarily driven by secondary ion-exchange interactions. The positively charged azetidinium ions strongly interact with unreacted, ionized silanol groups (Si-O⁻) on the silica support of the column[2]. Causality-driven solutions:
-
Lower the pH: Operate at a pH < 3.0 where silanols are fully protonated (Si-OH) and neutral, eliminating the electrostatic attraction[2].
-
Increase Buffer Capacity: Use a volatile buffer like 20–50 mM Ammonium Formate. The high concentration of ammonium ions (NH4⁺) will outcompete the analyte for residual silanol binding sites.
-
Change Column Chemistry: Utilize a sterically protected or highly end-capped column designed specifically for basic compounds.
Q3: Should I use HILIC or High-pH Reversed-Phase for this specific compound? A3: Your choice depends entirely on your detection method:
-
For LC-MS/MS: HILIC is the gold standard. It utilizes a highly organic mobile phase (>70% Acetonitrile), which dramatically enhances electrospray ionization (ESI) desolvation efficiency and sensitivity while retaining the polar salt[1].
-
For UV/Vis Detection: High-pH Reversed-Phase is highly effective. By raising the mobile phase pH to ~11.0, you deprotonate the azetidine ring, rendering the molecule neutral and hydrophobic enough to retain on a specialized hybrid-silica C18 column.
Step-by-Step Experimental Protocols
Protocol A: HILIC Method for LC-MS/MS (Preferred Strategy)
Mechanism: Retains the polar dihydrochloride salt via partitioning into a water-enriched layer on the surface of a polar stationary phase.
-
Column: Bare Silica or Amide HILIC column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A (Aqueous): 20 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid. (Self-validating note: The 20 mM concentration is critical to suppress silanol interactions and ensure reproducible retention times).
-
Mobile Phase B (Organic): 100% Acetonitrile.
-
Gradient Profile:
-
0.0 - 1.0 min: 95% B (Isocratic hold to focus the analyte)
-
1.0 - 6.0 min: Ramp to 60% B (Note: In HILIC, water is the strong solvent; decreasing %B elutes the compound).
-
6.0 - 7.0 min: Hold at 60% B
-
7.1 - 10.0 min: Re-equilibrate at 95% B
-
-
Flow Rate: 0.4 mL/min.
-
Sample Diluent: Must be at least 75% Acetonitrile. Injecting highly aqueous samples in HILIC will cause severe peak distortion and breakthrough.
Protocol B: High-pH Reversed-Phase for UV Detection
Mechanism: Deprotonates the basic nitrogens to induce hydrophobic retention on an alkyl chain.
-
Column: Ethylene Bridged Hybrid (BEH) C18 (e.g., 4.6 x 150 mm, 3.5 µm). Do not use standard silica C18; it will dissolve at this pH.
-
Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, adjusted to pH 10.5 with Ammonium Hydroxide.
-
Mobile Phase B: 100% Acetonitrile.
-
Gradient Profile:
-
0.0 - 1.0 min: 5% B
-
1.0 - 10.0 min: Ramp to 60% B
-
10.0 - 12.0 min: Ramp to 95% B (Column wash)
-
12.1 - 15.0 min: Re-equilibrate at 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40 °C (Improves mass transfer kinetics, sharpening the peak).
Quantitative Data Presentation
Table 1: Comparison of Chromatographic Strategies for 5-(Azetidin-3-yl)-2-methoxypyridine
| Method Strategy | Column Type | Mobile Phase System | Typical Retention Factor (k') | Peak Asymmetry (As) | MS Compatibility |
| Standard RP (Low pH) | Conventional C18 | 0.1% FA in H₂O / MeCN | < 0.5 (Void) | > 2.5 (Severe Tailing) | Excellent |
| Ion-Pairing RP | Conventional C18 | 0.1% HFBA in H₂O / MeCN | 2.0 - 4.0 | 1.2 - 1.5 | Poor (Ion suppression) |
| High-pH RP | Hybrid C18 (BEH) | 10 mM NH₄HCO₃ (pH 10.5) / MeCN | 3.0 - 5.0 | 1.0 - 1.2 | Moderate |
| HILIC | Bare Silica / Amide | 20 mM NH₄FA (pH 3.0) / MeCN | 4.0 - 8.0 | 1.0 - 1.3 | Excellent (Enhanced) |
References
-
Dong, M. W. (2019). "HPLC peak tailing: Basic compounds." In High Performance Liquid Chromatography: Theory. De Gruyter.[Link]
-
Jeong, E. K., et al. (2010). "Development and optimization of a method for the separation of platycosides in Platycodi Radix by comprehensive two-dimensional liquid chromatography with mass spectrometric detection." Journal of Chromatography A, 1217(26), 4375-4382. (Referenced for HILIC LC-MS/MS principles of polar compounds).[Link]
Sources
Technical Support Center: Managing Hygroscopicity of Dihydrochloride Salts in Organic Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for managing hygroscopic dihydrochloride salts. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges related to moisture sensitivity in their organic synthesis and formulation workflows. Here, you will find practical, in-depth answers to common questions, step-by-step troubleshooting guides, and detailed protocols to ensure the integrity and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
This section addresses the fundamental concepts and common queries regarding the hygroscopicity of dihydrochloride salts.
Q1: What are dihydrochloride salts, and why are they often hygroscopic?
A dihydrochloride salt is formed when a molecule containing at least two basic functional groups, such as amines, reacts with two equivalents of hydrochloric acid.[1] The "pKa rule" generally dictates that for a stable salt to form, the pKa of the basic group should be significantly higher than that of the acidic counterion, ensuring complete proton transfer.[1]
The hygroscopicity—the tendency to attract and retain water molecules from the atmosphere—of these salts stems from the highly polar and ionic nature of the hydrochloride groups.[2][3] These groups readily form strong hydrogen bonds with ambient water molecules, leading to moisture absorption.[4] This can be particularly pronounced in amorphous materials or salts with a crystal lattice that allows for easy incorporation of water.[5]
Q2: How can moisture absorption affect my synthesis or product?
Moisture absorption can introduce significant variability and compromise your results through several mechanisms:
-
Physical Changes: The most immediate effects are physical. A free-flowing powder can become clumpy, cake, or in severe cases, deliquesce (dissolve in the absorbed water).[6][7] This complicates handling, prevents accurate weighing, and hinders processability in later stages like tablet compression.[7][8]
-
Chemical Instability: The presence of water can act as a reagent or a medium for degradation. This can lead to hydrolysis of the active pharmaceutical ingredient (API), reducing its potency and generating impurities.[6][9]
-
Reaction Inconsistency: In organic synthesis, unaccounted-for water can alter reaction kinetics, stoichiometries, or even catalyze unwanted side reactions, leading to lower yields and impure products.
-
Salt Disproportionation: Moisture can facilitate the conversion of the salt form back into its neutral, often less soluble, free base.[1][10] This change can dramatically impact the drug's dissolution rate and bioavailability.[1][11]
Q3: What are the immediate visual signs that my salt has absorbed too much moisture?
You can often identify a moisture problem through simple visual inspection. Key indicators include:
-
Loss of Flowability: The powder no longer moves freely and begins to form clumps or aggregates.[6]
-
Caking: The material forms a solid or semi-solid mass that is difficult to break apart.[7]
-
Stickiness or Paste Formation: The powder becomes tacky to the touch.[6]
-
Deliquescence: In the most extreme cases, the solid will completely dissolve in the absorbed water, forming a concentrated aqueous solution.[6]
Q4: What are the best general practices for storing and handling dihydrochloride salts?
Proper storage and handling are the first line of defense against hygroscopicity.[12]
-
Controlled Environment: Whenever possible, handle these salts in a controlled environment, such as a glovebox or a room with controlled low relative humidity (RH).[6][12]
-
Inert Atmosphere: For highly sensitive compounds, store containers under an inert atmosphere like nitrogen or argon to displace moist air.[6]
-
Desiccators: For short-term storage and transport between labs, always use a desiccator containing an active desiccant (e.g., silica gel, calcium sulfate).[8]
-
Minimize Exposure: When you need to access the material, minimize the time the container is open to the ambient atmosphere.[6] Work quickly and reseal the container tightly immediately after use.
-
Appropriate Packaging: Use packaging with a low water vapor permeation rate to protect the material during long-term storage.[13]
Troubleshooting Guide
This section provides a problem-and-solution framework for specific issues you may encounter during your experiments.
Problem 1: My dihydrochloride salt has caked in its container, making it impossible to weigh accurately.
-
Immediate Cause: The salt has absorbed a significant amount of atmospheric moisture, causing particles to agglomerate.[7]
-
Solution Workflow:
-
Assess Thermal Stability: Before attempting to dry the material, consult its technical data sheet or relevant literature to determine its decomposition temperature. Many salts are heat-sensitive.[6]
-
Drying (If Thermally Stable): Gently break up the larger clumps and dry the material in a vacuum oven at a temperature well below its decomposition point. Applying a vacuum significantly lowers the boiling point of water, allowing for effective drying at lower temperatures.[14][15] (See Protocol 2 for a detailed procedure).
-
Handling in a Controlled Environment: If the material is not thermally stable or if drying is incomplete, transfer the entire container into a glovebox or a low-humidity chamber for handling and weighing.[6] This prevents further moisture uptake.
-
Future Prevention: Ensure all future storage is in a tightly sealed container, preferably with a desiccant, and stored inside a dry cabinet or larger desiccator.
-
Problem 2: My reaction yields are inconsistent, or I am observing unexpected byproducts.
-
Potential Cause: Unquantified water from your hygroscopic dihydrochloride salt is interfering with the reaction chemistry. Water can act as a nucleophile, a base, or a proton source, leading to hydrolysis of starting materials or promoting side reactions.[6]
-
Troubleshooting Flowchart:
Caption: Troubleshooting inconsistent reaction yields.
Problem 3: During formulation, my API is showing signs of converting back to its free base (disproportionation).
-
Cause: The presence of moisture, often in combination with alkaline excipients in a formulation, can create a microenvironment where the salt converts back to its less stable free base form.[1][10] This is a critical issue that can affect the final product's stability and performance.[1]
-
Mitigation Strategies:
-
Humidity Control During Manufacturing: The most critical step is to control the relative humidity throughout the manufacturing process.[13][16] This minimizes the amount of available water that can facilitate the reaction.
-
Excipient Compatibility Screening: Perform compatibility studies by mixing the dihydrochloride salt with individual excipients and storing them under accelerated humidity and temperature conditions. Analyze for the appearance of the free base using techniques like XRPD or Raman spectroscopy.[10]
-
Co-processing with Hydrophobic Excipients: Formulating the API with hydrophobic excipients can help to repel moisture away from the drug substance.[13]
-
Advanced Formulation Approaches: For persistent issues, consider more advanced strategies such as applying a moisture-barrier film coating to the final dosage form or exploring co-crystallization to create a more stable solid form.[2][13]
-
Key Experimental Protocols
Protocol 1: Assessing Hygroscopicity with the Static Desiccator Method
This protocol allows you to classify the hygroscopicity of your salt by exposing it to environments of known relative humidity (RH), which are created using saturated salt solutions.[6][17]
Materials:
-
A series of glass desiccators with sealing lids.
-
Your dihydrochloride salt, finely ground.
-
Pre-weighed sample vials or watch glasses.
-
An analytical balance.
-
Saturated salt solutions (see table below).
Table 1: Saturated Salt Solutions for Generating Controlled RH Environments [17][18]
| Saturated Salt Solution | Relative Humidity (%) at 25°C |
| Potassium Sulfate (K₂SO₄) | ~97% |
| Barium Chloride (BaCl₂) | ~90% |
| Sodium Chloride (NaCl) | ~75% |
| Magnesium Nitrate (Mg(NO₃)₂) | ~53% |
| Lithium Chloride (LiCl) | ~11% |
Procedure:
-
Prepare Desiccators: Fill the bottom of each desiccator with a saturated solution of one of the salts listed above, ensuring there is an excess of solid salt present to maintain saturation.[6]
-
Sample Preparation: Accurately weigh approximately 100-200 mg of your dihydrochloride salt into a pre-weighed, open container (e.g., a small glass vial). Record the initial weight.
-
Exposure: Place one sample into each prepared desiccator. Ensure the desiccators are sealed tightly to maintain the internal atmosphere.
-
Equilibration & Measurement: Store the desiccators at a constant temperature (e.g., 25°C). At regular intervals (e.g., 24, 48, 72 hours), quickly remove the sample, weigh it, and immediately return it to the desiccator. Record the weight at each time point. Continue until the weight becomes constant (reaches equilibrium).
-
Calculation & Classification: Calculate the percentage weight gain at equilibrium for each RH condition.
-
% Weight Gain = [(Final Weight - Initial Weight) / Initial Weight] x 100
-
-
Classification: Use the results to classify the material. While official classifications can vary, a general guide is provided below.
Table 2: General Hygroscopicity Classification
| Classification | % Weight Gain at 80% RH, 25°C | Description |
| Non-hygroscopic | < 0.2% | No or very little moisture uptake. |
| Slightly hygroscopic | 0.2% to < 2% | Small amount of moisture uptake. |
| Hygroscopic | 2% to < 15% | Significant moisture uptake. |
| Very hygroscopic | ≥ 15% | Very high moisture uptake. |
| Deliquescent | - | Absorbs enough water to dissolve. |
Protocol 2: Drying a Hygroscopic Dihydrochloride Salt
This protocol describes a standard method for drying a thermally stable salt using a vacuum oven.
Materials:
-
Vacuum oven with a connection to a vacuum pump and a cold trap (optional but recommended).
-
A shallow glass dish (e.g., a crystallization dish).
-
Spatula.
Procedure:
-
Safety First: Confirm the thermal stability of your compound. Never heat a compound to near its decomposition temperature.
-
Preparation: Spread the caked or clumpy salt in a thin, even layer in the glass dish to maximize surface area.
-
Loading the Oven: Place the dish in the vacuum oven.
-
Applying Vacuum: Close the oven door and begin to slowly apply the vacuum. A sudden vacuum can cause the fine powder to aspirate into the pump.
-
Applying Heat: Once a stable vacuum is achieved, slowly heat the oven to the desired temperature (e.g., 40-60°C, always well below the decomposition point).
-
Drying Time: Dry the material for several hours (e.g., 4-24 hours), depending on the amount of material and the level of moisture.
-
Cooling and Release: Turn off the heat and allow the oven to cool completely to room temperature before releasing the vacuum. Releasing the vacuum while the material is hot can cause it to rapidly re-absorb moisture from the incoming air.
-
Backfilling: Slowly backfill the oven with an inert gas like nitrogen or dry air.
-
Immediate Transfer: Once at atmospheric pressure, immediately remove the sample and transfer it to a desiccator or a tightly sealed container for storage.
Protocol 3: Workflow for Handling and Weighing a Highly Hygroscopic Salt
This workflow outlines the best practice for accurately weighing a moisture-sensitive compound.
Caption: Workflow for weighing hygroscopic salts.
Advanced Mitigation Strategies
While proper handling is key in a research setting, in drug development, the inherent properties of the API are often modified to reduce hygroscopicity. Being aware of these strategies is valuable for any scientist in the field.
-
Crystal Engineering (Co-crystallization): This involves co-crystallizing the hygroscopic salt with a benign co-former (another molecule). The resulting crystal lattice can be designed to have fewer sites available for hydrogen bonding with water, thus reducing hygroscopicity, sometimes without sacrificing solubility.[2][13]
-
Formulation-Based Strategies:
Understanding and controlling the hygroscopicity of dihydrochloride salts is crucial for ensuring the quality, stability, and reproducibility of your chemical syntheses and formulated products. By implementing the practices and protocols outlined in this guide, you can effectively mitigate the risks associated with moisture sensitivity.
References
-
Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC. (Source: [Link])
-
Extraction and Drying – Cooperative Organic Chemistry Student Laboratory Manual. (Source: [Link])
-
Drying Organic Solutions - Organic Chemistry at CU Boulder. (Source: [Link])
-
Salt Selection in Drug Development | Pharmaceutical Technology. (Source: [Link])
-
Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents: [HTHB]Cl, [HTHB]Cl·CH3OH and [HTHB]Cl·CH3COOH | Request PDF - ResearchGate. (Source: [Link])
-
Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs - Semantic Scholar. (Source: [Link])
-
A novel methodology for assessing the hygroscopicity of aerosol filter samples. (Source: [Link])
-
Mixing & Drying Hygroscopic Materials - PerMix. (Source: [Link])
-
Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. (Source: [Link])
-
Advanced Practical Organic Chemistry - Purification and Drying of Solvents (1990) - Scribd. (Source: [Link])
-
Hygroscopic Materials and Characterization Techniques for Fiber Sensing Applications: A Review. (Source: [Link])
-
Organic microanalysis -- II. Drying and analysis of hygroscopic substances - American Chemical Society. (Source: [Link])
-
Hygroscopicity Evaluation - Technology Networks. (Source: [Link])
-
A novel methodology for assessing the hygroscopicity of aerosol filter samples - AMT. (Source: [Link])
-
The Effect of Humidity on the Dissolution Kinetics and Tablet Properties of Immediate-Release Tablet Formulation Containing Lamotrigine - PMC. (Source: [Link])
-
Drug Dissolution Enhancement by Salt Formation - Research Journal of Pharmaceutical Dosage Forms and Technology. (Source: [Link])
-
A Guide to Processing and Holding Active Pharmaceutical Ingredients - Powder Systems. (Source: [Link])
-
Humidity's Effect on Salt: A Deep Dive into Particle Behavior - Reinste Updates. (Source: [Link])
-
The influence of relative humidity and temperature on stability of moexipril hydrochloride in solid phase - ResearchGate. (Source: [Link])
-
Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight and oxidation lev. (Source: [Link])
-
Salt Stability - Effect of Particle Size, Relative Humidity, Temperature and Composition on Salt to Free Base Conversion | Request PDF - ResearchGate. (Source: [Link])
-
Investigation of the fundamental basis of hygroscopicity in pharmaceutical salts and the consequent impact on physical and chemical stability - Purdue e-Pubs. (Source: [Link])
-
Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview - PharmaInfo. (Source: [Link])
-
Full article: Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain - Taylor & Francis. (Source: [Link])
-
Relative Humidity Cycling: Implications on the Stability of Moisture-Sensitive Drugs in Solid Pharmaceutical Products - ACS Publications. (Source: [Link])
-
Development and Characterization of Hygroscopicity-Controlled Sustain Release Formulation of Divalproex Sodium - PMC. (Source: [Link])
-
Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight and oxidation lev - ACP. (Source: [Link])
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. rjpdft.com [rjpdft.com]
- 4. researchgate.net [researchgate.net]
- 5. pharmtech.com [pharmtech.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. updates.reinste.com [updates.reinste.com]
- 8. pharmainfo.in [pharmainfo.in]
- 9. "Investigation of the fundamental basis of hygroscopicity in pharmaceut" by Pete P Guerrieri [docs.lib.purdue.edu]
- 10. researchgate.net [researchgate.net]
- 11. merckmillipore.com [merckmillipore.com]
- 12. A Guide to Processing and Holding Active Pharmaceutical Ingredients [powdersystems.com]
- 13. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mixing & Drying Hygroscopic Materials [permixmixers.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pharmaexcipients.com [pharmaexcipients.com]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
Technical Support Center: 5-(Azetidin-3-yl)-2-methoxypyridine Derivatization
Welcome to the technical support guide for the derivatization of 5-(azetidin-3-yl)-2-methoxypyridine. This molecule is a valuable building block in medicinal chemistry, but its unique structure—combining a strained azetidine ring with an electronically modified pyridine system—presents specific synthetic challenges. This guide is structured as a series of troubleshooting questions and FAQs to directly address common issues encountered in the laboratory, providing not just solutions but also the underlying chemical principles to empower your research.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during your derivatization reactions. Each answer provides a mechanistic explanation and actionable protocols to mitigate the issue.
Q1: I'm observing significant ring-opening of the azetidine moiety during my reaction. What are the primary causes and how can I prevent it?
A1: This is the most common and critical side reaction when working with azetidines. The high reactivity is due to the inherent ring strain of the four-membered ring (approximately 25.4 kcal/mol), which makes it susceptible to cleavage under various conditions.[1]
Primary Causes:
-
Acid Catalysis: Both Brønsted and Lewis acids can protonate or coordinate to the azetidine nitrogen. This dramatically increases ring strain and activates the ring's carbon atoms for nucleophilic attack, leading to cleavage.[2][3][4] Even in-situ generation of acidic byproducts (e.g., HCl from an acyl chloride) can trigger this decomposition.[1]
-
Elevated Temperatures: Higher temperatures provide the activation energy needed to overcome the barrier for ring-opening, especially if other activating factors are present.[1][2]
-
Strong or Bulky Nucleophiles: While the goal is often to have a nucleophile react at the azetidine nitrogen, strong nucleophiles can attack the ring carbons (a C-N bond), leading to cleavage.[1][2]
Mitigation Strategies:
-
Strict pH and Reagent Control: Avoid acidic conditions. When using reagents that produce acidic byproducts (e.g., acyl chlorides, sulfonyl chlorides), use a non-nucleophilic base in slight excess to act as an acid scavenger.
-
Low Reaction Temperatures: Perform reactions at 0 °C or below to minimize the rate of the ring-opening side reaction.[1]
-
Choice of Reagents: Use less Lewis-acidic reagents where possible. For example, consider using an acid anhydride or an activated ester with a coupling agent for acylation instead of a highly reactive acyl chloride.
Below is a workflow to diagnose and solve azetidine ring-opening issues.
Caption: Troubleshooting workflow for azetidine ring-opening.
Q2: My reaction produces a mixture of N-acylated products on both the azetidine and the pyridine nitrogen. How can I improve selectivity?
A2: This is a classic chemoselectivity challenge. You have two nitrogen atoms that can potentially react: the sp³-hybridized secondary amine of the azetidine and the sp²-hybridized nitrogen of the pyridine ring.
Mechanistic Explanation:
-
Basicity vs. Nucleophilicity: The azetidine nitrogen is significantly more basic (pKa of the conjugate acid is ~11) and generally more nucleophilic than the pyridine nitrogen.[5]
-
Influence of the Methoxy Group: The 2-methoxy group is electron-donating by resonance but electron-withdrawing by induction. Its net effect reduces the basicity of the pyridine nitrogen compared to unsubstituted pyridine (pKa of 2-methoxypyridinium is ~3.06 vs. 5.23 for pyridinium).[6] This further favors reaction at the more basic and nucleophilic azetidine nitrogen.
-
Reaction Conditions: Under strongly basic conditions or with highly reactive electrophiles, the pyridine nitrogen can still compete, leading to quaternization or N-acylation, especially if the desired reaction on the azetidine is sterically hindered.
Strategies for Improving Selectivity:
-
Stoichiometry Control: Use only a slight excess (1.0-1.1 equivalents) of the electrophile. This ensures that once the more reactive azetidine nitrogen has reacted, there is little reagent left to react with the less reactive pyridine nitrogen.
-
Base Selection: Use a non-nucleophilic base (e.g., DIPEA, triethylamine) that is strong enough to scavenge acid but not strong enough to significantly deprotonate less acidic species or promote side reactions.
-
Protecting Groups: For multi-step syntheses, protecting the azetidine nitrogen with a group like Boc (tert-butoxycarbonyl) is an excellent strategy.[7] You can then perform other transformations and selectively deprotect the azetidine at a later stage for derivatization.
Caption: Competing reaction pathways for electrophilic attack.
Q3: During reductive amination, I'm getting low yields and multiple byproducts. What's going wrong?
A3: Reductive amination is a powerful tool, but its success with this substrate depends heavily on controlling the reaction equilibrium and the reactivity of the reducing agent.
Common Pitfalls & Solutions:
-
Reducing Agent Choice:
-
Problem: Strong reducing agents like sodium borohydride (NaBH₄) can reduce the aldehyde/ketone starting material before it forms an iminium ion with the azetidine.
-
Solution: Use a milder, pH-sensitive reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice as it is less reactive towards carbonyls and selectively reduces the iminium ion intermediate.[8] Sodium cyanoborohydride (NaBH₃CN) is also effective but raises toxicity concerns.[9]
-
-
pH Control:
-
Problem: The formation of the iminium ion is acid-catalyzed, but the free amine is the active nucleophile. If the pH is too low, the azetidine is fully protonated and non-nucleophilic. If the pH is too high, iminium formation is slow.
-
Solution: The reaction is often optimal under mildly acidic conditions (pH 4-6). Adding a small amount of acetic acid can be beneficial, especially when using NaBH(OAc)₃, which is inherently acidic.[8][9]
-
-
Over-Alkylation:
-
Problem: If your starting aldehyde is formaldehyde or another unhindered aldehyde, you may see dialkylation of the azetidine nitrogen, especially if it reacts with another equivalent of the aldehyde after the initial reductive amination.
-
Solution: Control the stoichiometry carefully (use 1.0-1.2 equivalents of the carbonyl compound). Running the reaction at a lower concentration can also disfavor this bimolecular side reaction.
-
| Parameter | Recommendation for 5-(Azetidin-3-yl)-2-methoxypyridine | Rationale |
| Reducing Agent | Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Selectively reduces iminium ions over carbonyls; less toxic than NaBH₃CN.[8] |
| Solvent | Dichloroethane (DCE) or Tetrahydrofuran (THF) | Aprotic solvents that are compatible with the reducing agent and solubilize reactants.[8] |
| Acid Catalyst | Acetic Acid (optional, 0.1-0.5 equiv.) | Facilitates the formation of the crucial iminium ion intermediate.[9] |
| Temperature | Room Temperature (20-25 °C) | Balances reaction rate with stability, avoiding ring-opening at higher temperatures. |
| Stoichiometry | 1.0-1.2 equivalents of carbonyl compound | Minimizes the risk of over-alkylation and simplifies purification. |
Frequently Asked Questions (FAQs)
What are the most common side products in these derivatizations?
The primary side products depend on the reaction type but generally fall into a few classes.
| Side Product Class | Example Structure/Description | Common Cause | Prevention Strategy |
| Ring-Opened Products | 3-amino-1-(substituted)-propanol derivatives | Acidic conditions, high temperatures.[5] | Use non-nucleophilic bases, low temperatures (0°C or below).[1] |
| Pyridine N-Alkylation/-Acylation | N-substituted pyridinium salts | Highly reactive electrophiles, excess reagent. | Control stoichiometry, use milder reagents. |
| Di-acylation/Di-alkylation | Both azetidine and another nucleophilic site (if present) are derivatized. | Use of excess acylating/alkylating agent. | Use protecting groups or precise stoichiometry.[10] |
| Starting Material | Unreacted 5-(azetidin-3-yl)-2-methoxypyridine | Insufficient reagent, low temperature, or short reaction time. | Increase reaction time or slightly increase temperature if stability allows. |
Which protecting group is best for the azetidine nitrogen?
The choice of protecting group depends on the planned synthetic route and the stability of the group to subsequent reaction conditions.
| Protecting Group | Introduction Reagent | Stability | Deprotection Conditions | Key Advantage |
| Boc (tert-Butoxycarbonyl) | Boc₂O, base (e.g., Et₃N) | Stable to basic and hydrogenolysis conditions. | Strong acid (TFA, HCl).[1] | Most common; provides good stability with orthogonal removal to Cbz. |
| Cbz (Carboxybenzyl) | Cbz-Cl, base | Stable to acidic conditions. | Hydrogenolysis (H₂, Pd/C).[1] | Orthogonal to Boc; useful if acid-sensitive groups are present elsewhere. |
| Tosyl (p-Toluenesulfonyl) | Ts-Cl, base | Very stable to both acidic and basic conditions. | Harsh reductive conditions (e.g., Na/NH₃).[1] | Extremely robust, but removal can be challenging for complex molecules. |
Optimized Experimental Protocols
Disclaimer: These are generalized protocols and may require optimization for specific substrates.
Protocol 1: Optimized N-Acylation with Acyl Chloride
-
Preparation: Dissolve 5-(azetidin-3-yl)-2-methoxypyridine (1.0 equiv.) in anhydrous dichloromethane (DCM) under an inert atmosphere (N₂ or Ar).
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Base Addition: Add diisopropylethylamine (DIPEA) (1.5 equiv.).
-
Acylation: Add a solution of the acyl chloride (1.1 equiv.) in DCM dropwise over 15-20 minutes.
-
Reaction Monitoring: Stir the reaction at 0 °C. Monitor progress by TLC or LC-MS every 30 minutes. Do not allow the reaction to proceed for an unnecessarily long time after the starting material is consumed to minimize side reactions.[1]
-
Workup: Quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the layers and extract the aqueous phase with DCM (2x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Optimized Reductive Amination
-
Preparation: To a solution of 5-(azetidin-3-yl)-2-methoxypyridine (1.0 equiv.) and the desired aldehyde or ketone (1.1 equiv.) in 1,2-dichloroethane (DCE), add acetic acid (0.2 equiv.).
-
Stirring: Stir the mixture at room temperature for 1 hour to facilitate iminium ion formation.
-
Reducing Agent Addition: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv.) portion-wise over 10 minutes.
-
Reaction: Stir the reaction at room temperature for 4-12 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Workup: Carefully quench the reaction by slow addition of saturated aqueous sodium bicarbonate solution. Stir for 30 minutes until gas evolution ceases.
-
Extraction: Separate the layers and extract the aqueous phase with DCM (3x).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
References
-
Lewis Acid Mediated Nucleophilic Ring-Opening of 1-Benzhydryl Azetidine-3-ol with Aryl Alcohols. Asian Journal of Chemistry. [Link]
-
Regioselective Brønsted acid catalyzed ring opening of aziridines by phenols and thiophenols. Organic & Biomolecular Chemistry. [Link]
-
UNIT 3 FOUR MEMBERED HETEROCYCLES. eGyanKosh. [Link]
-
Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions. The Journal of Organic Chemistry. [Link]
-
Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions. pubs.acs.org. [Link]
-
Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Medicinal Chemistry Letters. [Link]
-
Azetidine–Borane Complexes: Synthesis, Reactivity, and Stereoselective Functionalization. The Journal of Organic Chemistry. [Link]
-
Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances. [Link]
-
Azetidine. Grokipedia. [Link]
-
Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. Organic Letters. [Link]
-
Optimization of the reaction conditions. ResearchGate. [Link]
-
Photochemical Approaches to Azetidines. Nottingham ePrints. [Link]
-
Strategies for the functionalization of azetidine-containing macrocycles. ResearchGate. [Link]
-
Site-Selective C–H Acylation of Pyridinium Derivatives by Photoredox Catalysis. Journal of the American Chemical Society. [Link]
-
Sulfonylation of substituted pyridines and other aza-heterocycles. ResearchGate. [Link]
-
Electrochemical meta-C–H sulfonylation of pyridines with nucleophilic sulfinates. Nature Communications. [Link]
-
Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
Reductive Amination. Chemistry Steps. [Link]
-
The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. Molecules. [Link]
-
Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]
-
Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids. Organic Letters. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Azetidine â Grokipedia [grokipedia.com]
- 6. Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
A Researcher's Guide to 5-(Azetidin-3-yl)-2-methoxypyridine: Dihydrochloride Salt vs. Free Base
In modern drug discovery, 5-(azetidin-3-yl)-2-methoxypyridine serves as a crucial saturated N-heterocyclic building block. Its unique strained four-membered ring and substituted pyridine motif are featured in a variety of potent and selective kinase inhibitors and other therapeutic candidates. This valuable intermediate is commercially available in two primary forms: as a stable dihydrochloride salt and as the corresponding free base. The choice between these two forms is not trivial and has significant implications for storage, handling, and, most critically, reaction performance. This guide provides an in-depth comparison to inform experimental design and ensure reproducible, high-yielding synthetic outcomes.
Part 1: Physicochemical Properties and Stability
The fundamental differences between the dihydrochloride salt and the free base originate from the protonation state of the two nitrogen atoms: the secondary amine of the azetidine ring and the pyridine nitrogen. The salt form provides a stable, crystalline solid, whereas the free base is often an oil or low-melting solid, a direct consequence of the disruption of the ionic lattice.[1]
Amine salts are generally favored for long-term storage due to their enhanced thermal stability and reduced susceptibility to atmospheric oxidation.[2][3][4] The lone pair of electrons on the nitrogen atoms in the free base is vulnerable to oxidative degradation, which is mitigated in the salt form where these electrons are engaged in bonding with protons.[3]
Table 1: Comparison of Physicochemical Properties
| Property | 5-(Azetidin-3-yl)-2-methoxypyridine Dihydrochloride | 5-(Azetidin-3-yl)-2-methoxypyridine Free Base | Rationale & Experimental Insight |
| Molecular Formula | C₉H₁₄Cl₂N₂O | C₉H₁₂N₂O | The addition of two HCl molecules. |
| Molecular Weight | 237.13 g/mol [5] | 164.20 g/mol [6] | Significantly higher due to the two HCl molecules. This must be accounted for in stoichiometric calculations. |
| Appearance | White to off-white crystalline solid.[7] | Colorless to yellow oil or low-melting solid. | The ionic nature of the salt promotes the formation of a stable crystal lattice. Free bases are often oils.[1] |
| Solubility | Highly soluble in water and polar protic solvents like methanol.[7] Low solubility in nonpolar aprotic solvents (e.g., DCM, THF, ethers).[7] | Soluble in a wide range of organic solvents (DCM, THF, EtOAc). Poorly soluble in water.[8] | The salt's ionic character dictates its preference for polar solvents, while the neutral free base is more organophilic.[7][9] |
| Stability & Handling | Thermally stable, less prone to oxidation.[2][4] May be hygroscopic.[7] Easy to weigh and handle. | Prone to oxidation and degradation over time. Can be difficult to handle and weigh accurately if an oil. | Protonation of the amine lone pairs prevents oxidation.[3] Salts are generally crystalline and non-volatile.[10] |
Hygroscopicity Considerations:
While amine hydrochloride salts are generally stable, they can be hygroscopic, meaning they readily absorb moisture from the air.[7] This can affect the accuracy of weighing and the water content of a reaction. It is recommended to store the dihydrochloride salt in a desiccator and to minimize its exposure to the atmosphere before use.
Part 2: Reactivity and Synthetic Applications
The choice between the salt and the free base is fundamentally a question of reactivity. The nucleophilicity of the azetidine nitrogen is the cornerstone of this building block's utility. In the dihydrochloride salt, this nucleophilicity is masked.
The Dihydrochloride Salt: A Stable Precursor
The salt is the non-reactive, "storage" form of the amine. The lone pair on the azetidine nitrogen is protonated, rendering it non-nucleophilic.[10] Therefore, for the amine to participate in reactions such as N-alkylation, N-acylation, reductive amination, or cross-coupling reactions, it must first be neutralized to its free base form.[10]
The Free Base: The Reactive Nucleophile
The free base is the species that actively participates in chemical reactions. Its unprotonated azetidine nitrogen possesses a lone pair of electrons, making it a potent nucleophile ready to react with various electrophiles. However, the free base of azetidines can be unstable and may undergo spontaneous oligomerization or ring-cleavage, especially under harsh conditions or upon prolonged storage.[11]
The core principle is simple: the salt must be converted to the free base to react. This can be achieved through two primary workflows:
-
In Situ Neutralization: Adding a base directly to the reaction mixture containing the salt.
-
Preparative Free-Basing: Isolating the free base in a separate workup step before its use in the subsequent reaction.
Part 3: Experimental Protocols and Workflow
Workflow 1: In Situ Neutralization of the Dihydrochloride Salt
This is the most common and convenient method for using the dihydrochloride salt in a reaction. It avoids the isolation of the potentially unstable free base.
Causality Behind Experimental Choices:
-
Choice of Base: A non-nucleophilic organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is typically used. The stoichiometry is critical: at least two equivalents of the base are required to neutralize both molecules of HCl. Often, a slight excess (e.g., 2.1-2.5 equivalents) is used to ensure complete neutralization and to scavenge any additional acid generated during the reaction.
-
Choice of Solvent: The solvent must be able to dissolve the organic base and the electrophile, but it does not need to fully dissolve the amine salt initially. Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF) are common choices. As the neutralization proceeds, the resulting free base and ammonium salt by-product often become more soluble.
-
Order of Addition: It is standard practice to suspend the dihydrochloride salt and the base in the solvent first, allowing time for the neutralization to occur before adding the electrophile.
Detailed Protocol: N-Acylation using In Situ Neutralization
-
To a clean, dry flask under an inert atmosphere (e.g., Nitrogen or Argon), add 5-(azetidin-3-yl)-2-methoxypyridine dihydrochloride (1.0 eq).
-
Add anhydrous dichloromethane (DCM, 0.1-0.2 M).
-
Add N,N-diisopropylethylamine (DIPEA, 2.2 eq) to the suspension.
-
Stir the mixture at room temperature for 15-30 minutes. The suspension may become more homogeneous as the free base forms.
-
Slowly add the desired acylating agent (e.g., an acyl chloride or anhydride, 1.0-1.1 eq).
-
Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).
-
Upon completion, proceed with a standard aqueous workup to remove the DIPEA hydrochloride salt and any excess reagents.
Caption: Workflow for in situ neutralization and acylation.
Workflow 2: Isolation of the Free Base
In some cases, particularly for sensitive reactions or when the presence of a tertiary amine or its salt is undesirable, isolating the free base is necessary.
Causality Behind Experimental Choices:
-
Choice of Base: An inorganic base like sodium hydroxide (NaOH), potassium carbonate (K₂CO₃), or sodium bicarbonate (NaHCO₃) is used in an aqueous solution. This allows for a clean phase separation during extraction.
-
Extraction Solvent: A water-immiscible organic solvent in which the free base is highly soluble, such as DCM, ethyl acetate (EtOAc), or diethyl ether, is used to extract the neutralized amine from the aqueous layer.
-
Handling the Free Base: The isolated free base should be used immediately or stored under an inert atmosphere at low temperatures, as it is less stable than the salt form.[11]
Detailed Protocol: Preparative Free-Basing
-
Dissolve 5-(azetidin-3-yl)-2-methoxypyridine dihydrochloride (1.0 eq) in water.
-
Cool the solution in an ice bath (0 °C).
-
Slowly add a saturated aqueous solution of NaHCO₃ or a 1-2 M solution of NaOH until the pH of the solution is >10.
-
Transfer the basic aqueous solution to a separatory funnel.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The resulting oil or solid is the free base. It is crucial to confirm its identity and purity (e.g., by ¹H NMR) and use it promptly in the next synthetic step.
Caption: Equilibrium between the salt and free base forms.
Part 4: Summary and Recommendations
The decision to use the dihydrochloride salt or the free base of 5-(azetidin-3-yl)-2-methoxypyridine is a strategic one based on the specific requirements of the chemical synthesis.
Table 2: Practical Application Guide
| Situation | Recommended Form | Rationale |
| Long-term storage | Dihydrochloride Salt | Superior chemical and thermal stability; less prone to oxidation.[2][4] |
| High-throughput or array synthesis | Dihydrochloride Salt | Amenable to automated solid dispensing; in situ neutralization is a robust and convenient workflow. |
| Standard N-acylations or N-alkylations | Dihydrochloride Salt | In situ neutralization with TEA or DIPEA is highly effective and avoids an extra synthetic step. |
| Reactions sensitive to tertiary amines or their salts | Free Base (isolated) | Avoids potential side reactions or complex purification issues caused by the neutralizing agent (e.g., DIPEA). |
| Precise stoichiometry is critical | Free Base (isolated) | Eliminates uncertainty from incomplete neutralization or the hygroscopic nature of the salt. |
| Reaction conditions are strongly basic | Free Base (isolated) | The reaction's own basic conditions may be sufficient to use the free base directly without adding another base. |
For the majority of routine synthetic applications, the 5-(azetidin-3-yl)-2-methoxypyridine dihydrochloride salt is the superior choice. Its stability, ease of handling, and the reliability of in situ neutralization protocols make it a robust and convenient reagent. The isolation of the free base should be reserved for specific cases where the presence of the neutralizing agent or its corresponding salt would be detrimental to the reaction outcome. By understanding the fundamental chemical differences and applying the appropriate experimental workflow, researchers can effectively harness the synthetic potential of this valuable building block.
References
-
Chemistry LibreTexts. (2022, February 18). 3.5: Chemical Properties of Amines. Bases and Salt Formation.[Link]
-
Grokipedia. Hydrochloride.[Link]
-
StackExchange. (2015, August 24). Why are organic amines often more stable as the HCl salt than in the free base form?[Link]
-
Chemistry LibreTexts. (2020, May 30). 20.2: Basicity of Amines and Ammonium Salt Formation.[Link]
-
Wikidoc. (2012, August 9). Freebase (chemistry).[Link]
-
ACS Publications. (2023, January 26). Effect of the Amine Hydrochloride Salt on the Antifogging Properties of Amino-Functionalized Polysilsesquioxane.[Link]
-
Reddit. (2021, September 15). Why is hydrogen chloride in everything?[Link]
-
Master Organic Chemistry. (2017, April 26). 5 Key Basicity Trends of Amines.[Link]
-
ResearchGate. Facile ring cleavage of basic azetidines.[Link]
-
Purdue University. Amines.[Link]
-
University of Glasgow Theses. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis.[Link]
-
Reddit. (2023, June 22). Hydrochloride salt of amine.[Link]
Sources
- 1. reddit.com [reddit.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. reddit.com [reddit.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 2-(azetidin-3-yl)-5-methoxypyridine dihydrochloride | 2740355-58-0 [sigmaaldrich.cn]
- 6. chemscene.com [chemscene.com]
- 7. Hydrochloride â Grokipedia [grokipedia.com]
- 8. Freebase (chemistry) - wikidoc [wikidoc.org]
- 9. Amines, [chemed.chem.purdue.edu]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
A Researcher's Guide to the Binding Affinity of 5-(Azetidin-3-yl)-2-methoxypyridine Analogs at Nicotinic Acetylcholine Receptors
For research scientists and professionals in drug development, understanding the nuances of ligand-receptor interactions is paramount. This guide provides an in-depth comparison of the binding affinities of 5-(Azetidin-3-yl)-2-methoxypyridine analogs, a class of compounds with significant potential as selective ligands for neuronal nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 subtype. The parent compound, A-85380, has demonstrated exceptionally high affinity for these receptors, sparking interest in the exploration of its analogs for therapeutic and research applications.[1][2] This document will delve into the structure-activity relationships of these analogs, present comparative binding data, and provide detailed experimental protocols for assessing their binding affinity.
Comparative Binding Affinities of 5-(Azetidin-3-yl)-2-methoxypyridine Analogs
The binding affinity of a ligand for its receptor is a critical parameter in drug design and discovery. For the 5-(Azetidin-3-yl)-2-methoxypyridine series, the affinity is typically determined through competitive radioligand binding assays using rat brain membranes and a radiolabeled ligand such as [³H]epibatidine or [³H]cytisine.[1][3] The inhibitory constant (Ki) is a measure of the affinity of a ligand for a receptor; a lower Ki value indicates a higher binding affinity.
The following table summarizes the binding affinities of A-85380 and several of its halogenated analogs for nAChRs.
| Compound | Substitution | Ki (pM) | Reference |
| A-85380 | None (Parent Compound) | 50 | [1] |
| 2-Substituted Analogs | |||
| 2a | 2-Fluoro | 210 | [1] |
| 2b | 2-Chloro | >100,000 | [1] |
| 2c | 2-Bromo | >100,000 | [1] |
| 2d | 2-Iodo | >100,000 | [1] |
| 5-Substituted Analogs | |||
| 3a | 5-Fluoro | 37 | [1] |
| 3b | 5-Chloro | 100 | [1] |
| 3c | 5-Bromo | 30 | [4] |
| 3d | 5-Iodo | 11 | [1] |
| 6-Substituted Analogs | |||
| 4a | 6-Fluoro | 100 | [1] |
| 4b | 6-Chloro | 80 | [1] |
| 4c | 6-Bromo | 60 | [1] |
| 4d | 6-Iodo | 180 | [1] |
Structure-Activity Relationship (SAR) Insights
The data presented above reveals a clear structure-activity relationship for this class of compounds. The position and nature of the halogen substituent on the pyridine ring significantly influence the binding affinity for nAChRs.
Caption: Structure-Activity Relationship of Halogenated A-85380 Analogs.
As illustrated, substitution at the 5-position of the pyridine ring is generally the most favorable for enhancing binding affinity, with the 5-iodo analog (3d) exhibiting the highest affinity (Ki = 11 pM), even surpassing that of the parent compound A-85380.[1] In contrast, substitution at the 2-position with bulkier halogens like chloro, bromo, and iodo dramatically reduces binding affinity.[1][2] This suggests that the steric bulk at the 2-position may interfere with the optimal binding conformation within the nAChR binding pocket. Halogenation at the 6-position is generally well-tolerated, with analogs maintaining subnanomolar affinities.
Experimental Protocol: Radioligand Binding Assay for nAChR Affinity
The following is a detailed, step-by-step protocol for determining the binding affinity of 5-(Azetidin-3-yl)-2-methoxypyridine analogs using a competitive radioligand binding assay.
Caption: Workflow for Radioligand Binding Assay.
Materials:
-
Rat forebrain tissue
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Radioligand (e.g., [³H]epibatidine)
-
Test compounds (5-(Azetidin-3-yl)-2-methoxypyridine analogs)
-
Non-specific binding control (e.g., (-)-nicotine)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Tissue Preparation:
-
Homogenize fresh or frozen rat forebrain tissue in ice-cold binding buffer.
-
Centrifuge the homogenate at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Discard the supernatant and resuspend the pellet in fresh binding buffer. Repeat the centrifugation and resuspension steps twice more to wash the membranes.
-
Determine the protein concentration of the final membrane suspension using a standard protein assay (e.g., Bradford assay).
-
-
Assay Setup:
-
Prepare serial dilutions of the test compounds.
-
In a series of test tubes, add the binding buffer, a fixed concentration of the radioligand (typically at or below its Kd value), and varying concentrations of the test compound.
-
For determining non-specific binding, add a high concentration of a known nAChR ligand (e.g., 100 µM (-)-nicotine) instead of the test compound.
-
For determining total binding, add only the buffer and radioligand.
-
-
Incubation:
-
Initiate the binding reaction by adding a specific amount of the membrane preparation to each tube.
-
Incubate the tubes at room temperature for a sufficient time to reach equilibrium (typically 2-4 hours).
-
-
Filtration:
-
Terminate the incubation by rapidly filtering the contents of each tube through a glass fiber filter using a cell harvester. This separates the bound from the unbound radioligand.
-
Quickly wash the filters with ice-cold binding buffer to remove any remaining unbound radioligand.
-
-
Scintillation Counting:
-
Place the filters into scintillation vials.
-
Add scintillation cocktail to each vial and allow them to equilibrate.
-
Quantify the radioactivity on each filter using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding as a function of the log concentration of the test compound.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
General Synthetic Approach
The synthesis of 5-(Azetidin-3-yl)-2-methoxypyridine analogs often involves a multi-step process. A general approach is outlined below.
Caption: General Synthetic Scheme for A-85380 Analogs.
The synthesis typically begins with an appropriately substituted 3-hydroxypyridine. This starting material is then subjected to a Williamson ether synthesis with a protected (e.g., N-Boc) 2-(hydroxymethyl)azetidine derivative. The final step involves the deprotection of the azetidine nitrogen to yield the desired 5-(Azetidin-3-yl)-2-methoxypyridine analog. For radiolabeled analogs, a final step involving the introduction of the radioisotope is performed. For instance, radiobromination can be achieved via oxidative bromodestannylation of a trimethylstannyl precursor.[4]
Alternative Binding Affinity Determination Methods
While radioligand binding assays are a gold standard for determining binding affinities, other label-free techniques can also be employed.
-
Surface Plasmon Resonance (SPR): SPR measures changes in the refractive index at the surface of a sensor chip to which a receptor is immobilized. The binding of a ligand to the receptor causes a measurable change, allowing for the determination of association and dissociation rate constants, from which the dissociation constant (Kd) can be calculated.
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat change that occurs upon the binding of a ligand to a receptor. This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (Ka, the inverse of Kd), enthalpy, and entropy.[5]
These methods offer the advantage of not requiring a radiolabeled ligand and can provide additional information about the kinetics and thermodynamics of the binding interaction.
Conclusion
The 5-(Azetidin-3-yl)-2-methoxypyridine scaffold represents a promising platform for the development of high-affinity ligands for nicotinic acetylcholine receptors. The binding affinity of these analogs is highly sensitive to the substitution pattern on the pyridine ring, with the 5-position being a key site for modification to enhance affinity. The experimental protocols and structure-activity relationships detailed in this guide provide a solid foundation for researchers and drug development professionals working with this important class of compounds.
References
-
Koren, A. O., et al. (1998). 2-, 5-, and 6-Halo-3-(2(S)-azetidinylmethoxy)pyridines: Synthesis, Affinity for Nicotinic Acetylcholine Receptors, and Molecular Modeling. Journal of Medicinal Chemistry, 41(19), 3690-3698. [Link]
-
Mukhin, A. G., et al. (2000). Synthesis and characterization of binding of 5-[76Br]bromo-3-[[2(S)-azetidinyl]methoxy]pyridine, a novel nicotinic acetylcholine receptor ligand, in rat brain. Synapse, 36(2), 85-96. [Link]
-
Rehman, S. U., et al. (2022). Chimeric Approach to Identify Molecular Determinants of Nicotinic Acetylcholine Receptors. International Journal of Molecular Sciences, 23(3), 1198. [Link]
-
Chefer, S. I., et al. (2013). Nicotinic α4β2 Receptor Imaging Agents. Part III. Synthesis and Biological Evaluation of 3-(2-(S)-Azetidinylmethoxy)-5-(3′-18F-Fluoropropyl)Pyridine (18F-Nifzetidine). Molecular Pharmaceutics, 10(4), 1439-1447. [Link]
-
Valette, H., et al. (1999). Synthesis and nicotinic acetylcholine receptor in vivo binding properties of 2-fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine. Journal of Medicinal Chemistry, 42(8), 1441-1444. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. 2-, 5-, and 6-Halo-3-(2(S)-azetidinylmethoxy)pyridines: synthesis, affinity for nicotinic acetylcholine receptors, and molecular modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nicotinic α4β2 Receptor Imaging Agents. Part III. Synthesis and Biological Evaluation of 3-(2-(S)-Azetidinylmethoxy)-5-(3′-18F-Fluoropropyl)Pyridine (18F-Nifzetidine) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and characterization of binding of 5-[76Br]bromo-3-[[2(S)-azetidinyl]methoxy]pyridine, a novel nicotinic acetylcholine receptor ligand, in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
A Comparative Guide to the Mass Spectrometry Fragmentation Analysis of 5-(Azetidin-3-yl)-2-methoxypyridine
This guide provides an in-depth analysis of the mass spectrometric fragmentation pattern of 5-(Azetidin-3-yl)-2-methoxypyridine, a heterocyclic scaffold of significant interest in medicinal chemistry. As researchers and drug development professionals increasingly utilize novel building blocks, a thorough understanding of their structural characterization via mass spectrometry is paramount. This document moves beyond a simple spectral interpretation to offer a mechanistic rationale for the observed fragmentation, comparing it with structurally related alternatives to provide a robust framework for identification and differentiation.
Introduction: The Structural Significance of a Novel Scaffold
5-(Azetidin-3-yl)-2-methoxypyridine combines two key pharmacophoric elements: a substituted pyridine ring and a strained azetidine moiety. Pyridine derivatives are ubiquitous in pharmaceuticals, while the azetidine ring, a four-membered nitrogen-containing heterocycle, serves as a versatile and conformationally constrained bioisostere for larger cyclic and acyclic amines.[1][2] Its incorporation can favorably modulate physicochemical properties such as solubility and metabolic stability.[1]
Accurate structural confirmation is the bedrock of drug discovery. Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is a cornerstone technique for this purpose, providing a fragmentation "fingerprint" that is unique to a molecule's structure.[3] This guide will elucidate the characteristic fragmentation pathways of protonated 5-(Azetidin-3-yl)-2-methoxypyridine under collision-induced dissociation (CID), offering insights into how the interplay between the strained azetidine ring and the aromatic methoxypyridine system dictates the fragmentation cascade.
Experimental Protocol: Acquiring High-Fidelity Tandem Mass Spectra
To ensure reproducible and high-quality data, a standardized analytical protocol is essential. The following methodology describes a general approach for analyzing the target compound using a quadrupole time-of-flight (Q-TOF) mass spectrometer, a common platform in structural analysis labs.
Methodology: ESI-Q-TOF MS/MS Analysis
-
Sample Preparation:
-
Prepare a stock solution of 5-(Azetidin-3-yl)-2-methoxypyridine at 1 mg/mL in methanol.
-
Dilute the stock solution to a final concentration of 1-5 µg/mL using a mobile phase mimic (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to ensure efficient protonation.
-
-
Instrumentation:
-
Instrument Parameters:
-
Capillary Voltage: 3.0 – 4.5 kV.
-
Source Temperature: 120 – 150 °C.
-
Desolvation Gas (N₂): Flow rate of 600 – 800 L/hr at a temperature of 350 – 450 °C.
-
Cone Voltage: 20 – 40 V (optimized for maximal precursor ion intensity).
-
Collision Gas: Argon or Nitrogen.[6]
-
-
MS/MS Data Acquisition (CID):
-
Precursor Ion Selection: Isolate the protonated molecule, [M+H]⁺, at m/z 165.10. An isolation width of 1-2 Da is typical.[5]
-
Collision Energy: Apply a collision energy ramp (e.g., 10-40 eV). This allows for the observation of both low-energy (rearrangement-prone) and higher-energy (bond cleavage) fragmentation pathways.[6]
-
Mass Range: Scan from m/z 40 to 200 to capture all relevant fragment ions.
-
Fragmentation Analysis: Deconstructing the [M+H]⁺ Ion
The fragmentation of 5-(Azetidin-3-yl)-2-methoxypyridine (Molecular Weight: 164.21 g/mol ) begins with protonation. The two most probable sites of protonation are the pyridine nitrogen and the azetidine nitrogen. The pyridine nitrogen is generally more basic, but both protonated species likely exist in equilibrium in the gas phase, leading to distinct and complementary fragmentation pathways.
The protonated precursor ion, [C₉H₁₂N₂O+H]⁺, has a calculated monoisotopic mass of m/z 165.1028. Upon collision-induced dissociation (CID), this ion undergoes a series of characteristic cleavages.
Proposed Fragmentation Pathways
The fragmentation is dominated by the lability of the strained azetidine ring and the bond connecting it to the stable pyridine core.
-
Pathway A: Azetidine Ring Opening and Cleavage: The inherent ring strain of the azetidine moiety makes it a prime site for fragmentation initiation.[7] Cleavage across the C-C bonds of the azetidine ring is a highly favorable process.
-
Pathway B: Inter-ring C-C Bond Cleavage: The bond connecting the two ring systems can cleave, leading to ions representing either the pyridine or the azetidine portion of the molecule.
-
Pathway C: Methoxypyridine-driven Fragmentation: Loss of neutral fragments associated with the 2-methoxy group, such as formaldehyde (CH₂O) or a methyl radical (•CH₃), is also a possible, though likely minor, pathway.
The following diagram illustrates the primary proposed fragmentation cascade.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]
- 3. longdom.org [longdom.org]
- 4. mdpi.com [mdpi.com]
- 5. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]
- 6. Collision-induced dissociation - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Analytical Strategies for Confirming the Structural and Stereochemical Integrity of 5-(Azetidin-3-yl)-2-methoxypyridine Dihydrochloride
As pharmaceutical pipelines increasingly rely on highly polar, sp³-rich heterocycles, rigorous analytical validation of building blocks like has become critical. However, evaluating this specific molecule requires navigating a fundamental stereochemical paradox.
The Stereochemical Paradox: Proving Achirality
To assess the "stereochemical purity" of 5-(Azetidin-3-yl)-2-methoxypyridine, we must first acknowledge its 3D geometry: the target molecule is strictly achiral . It possesses an internal plane of symmetry passing through the C3 and N1 atoms of the azetidine ring and bisecting the planar pyridine system. Because it lacks a chiral center, traditional metrics like enantiomeric excess (ee) do not apply to the API itself.
The Causality of the Analytical Challenge: If the molecule is achiral, why is stereochemical validation required? During the cross-coupling synthesis (e.g., Suzuki or Negishi reactions) used to append the azetidine ring to the pyridine core, metal-catalyzed regio-scrambling can occur. This leads to the formation of the 5-(azetidin-2-yl) regioisomer. Unlike the 3-yl target, the 2-yl impurity contains an asymmetric carbon at the C2 position, making it chiral.
Therefore, confirming the "stereochemical purity" of this batch practically translates to proving the absolute absence of the chiral 2-yl regioisomer . To achieve this, we must deploy a dual-pronged strategy utilizing Nuclear Magnetic Resonance (NMR) for symmetry verification and Chiral Supercritical Fluid Chromatography (SFC) as a highly sensitive proxy for trace chiral impurities[1].
Workflow for differentiating the achiral 3-yl target from chiral 2-yl impurities.
Objective Comparison of Analytical Alternatives
To differentiate the achiral target from its chiral structural isomers, multiple analytical modalities can be employed. 2[2] provides definitive structural proof, while Chiral SFC offers superior trace detection[3].
Table 1: Performance Comparison of Analytical Modalities
| Analytical Technique | Primary Application | Limit of Detection (LOD) for 2-yl Isomer | Throughput | Key Advantage & Causality |
| 1H/13C NMR (High Field) | Regiochemical & Symmetry validation | ~1.0 - 2.0% | Medium | Direct Structural Proof: Exploits the magnetic equivalence of the symmetric 3-yl azetidine protons vs. the asymmetric 2-yl protons. |
| Chiral SFC (UV/MS) | Trace stereochemical impurity profiling | < 0.05% | High | Signal Amplification: The chiral 2-yl impurity splits into two distinct enantiomeric peaks, providing an unmistakable visual proxy for contamination. |
| LC-MS/MS (Reverse Phase) | Mass confirmation & gross purity | ~0.1% | High | Mass Accuracy: Confirms the parent mass but struggles to baseline-resolve closely related regioisomers without specialized gradients. |
Self-Validating Experimental Protocols
A robust analytical method must be a self-validating system—meaning the protocol contains internal checks that prove the validity of the data regardless of the final result.
Protocol 1: High-Resolution NMR Symmetry Validation
Because the API is a dihydrochloride salt, it exhibits excellent aqueous solubility but can present broad NH/HCl peaks in aprotic solvents.
Causality for Solvent Choice: Deuterium oxide (D₂O) is utilized to rapidly exchange the acidic amine and hydrochloride protons, effectively removing them from the spectrum and preventing signal overlap in the critical aliphatic region.
-
Sample Preparation: Dissolve 15 mg of 5-(azetidin-3-yl)-2-methoxypyridine dihydrochloride in 0.6 mL of D₂O.
-
Acquisition Parameters: Acquire a 1H NMR spectrum at 400 MHz or higher.
-
Self-Validation Step (Relaxation Delay): Set the relaxation delay (D1) to ≥ 10 seconds. This ensures complete longitudinal relaxation ( T1 ) of all protons, guaranteeing that the integration ratios are perfectly quantitative.
-
Data Interpretation: Integrate the aromatic pyridine protons (which must total exactly 3H) against the aliphatic azetidine protons (which must total 5H).
Table 2: Diagnostic 1H NMR Shifts (Simulated in D₂O)
| Structural Region | Target: 5-(Azetidin-3-yl) [Achiral] | Impurity: 5-(Azetidin-2-yl) [Chiral] |
| Pyridine Core | 3 distinct aromatic signals (1H each). | 3 distinct aromatic signals (1H each). |
| Azetidine C3-H | ~4.2 ppm (Multiplet, 1H) | ~2.5 ppm & ~2.8 ppm (Multiplets, 2H) |
| Azetidine C2/C4-H | Symmetry observed: ~4.4 ppm (Multiplet, 4H total). C2 and C4 are magnetically equivalent. | Asymmetry observed: C2-H is a distinct multiplet (~5.1 ppm, 1H). C4-H₂ are distinct (~4.0 ppm, 2H). |
Protocol 2: Chiral SFC Screening for Enantiomeric Impurities
If the NMR confirms the bulk structure is the 3-yl isomer, Chiral SFC is deployed to ensure no trace amounts of the chiral 2-yl isomer remain.
Causality for Mobile Phase Additives: The API is a dihydrochloride salt. Injecting salts onto a silica-based chiral stationary phase without a modifier results in severe peak tailing or irreversible column binding. Adding 0.1% Diethylamine (DEA) to the co-solvent neutralizes the salt on-column, ensuring sharp, quantifiable peaks[1].
Self-validating Chiral SFC sequence ensuring baseline resolution of impurities.
-
Sample Preparation: Dissolve the API at 1.0 mg/mL in Methanol.
-
Chromatographic Conditions:
-
Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm).
-
Mobile Phase: CO₂ / Methanol containing 0.1% DEA (Isocratic, e.g., 80:20).
-
Flow Rate: 3.0 mL/min at 40 °C.
-
-
System Suitability Test (SST - Self Validation): Prior to the sample, inject a known racemic standard of the 5-(azetidin-2-yl)-2-methoxypyridine impurity. Validation criteria: The column must baseline-resolve the two enantiomers (Resolution, Rs≥1.5 ). If the SST fails, the subsequent absence of peaks in the sample run cannot be trusted.
-
Sample Analysis: Inject the API batch. The achiral 3-yl target will elute as a single, massive peak. Any detection of a smaller, split doublet peak indicates contamination by the chiral 2-yl regioisomer.
Conclusion
Confirming the "stereochemical purity" of 5-(azetidin-3-yl)-2-methoxypyridine dihydrochloride requires a paradigm shift from measuring enantiomeric excess to proving structural symmetry. By leveraging the magnetic equivalence observed in 1D NMR and the enantiomeric splitting behavior of chiral impurities in SFC, researchers can establish a self-validating analytical framework that guarantees the absolute integrity of this critical pharmaceutical building block.
References
- Title: 5-(azetidin-3-yl)
- Title: Discovery and Optimization of an Azetidine Chemical Series As a Free Fatty Acid Receptor 2 (FFA2)
- Regioisomer Differentiation via NMR Title: Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy Source: Oxford Instruments URL
- Source: Organic Chemistry Frontiers (RSC Publishing)
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. nmr.oxinst.com [nmr.oxinst.com]
- 3. Structurally divergent reactivity of 2,2-disubstituted azetidines – mechanistic insights and stereochemical implications of amide coupling and ring ex ... - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QO00804B [pubs.rsc.org]
Navigating the Gauntlet: A Comparative Guide to Reproducible Cross-Coupling of Azetidinyl Pyridines
For Researchers, Scientists, and Drug Development Professionals
The incorporation of the azetidinyl pyridine scaffold into drug candidates is a increasingly popular strategy for enhancing properties such as solubility, metabolic stability, and target engagement. However, the synthesis of these valuable building blocks is fraught with challenges that can severely impact reproducibility and scalability. This guide provides an in-depth, comparative analysis of cross-coupling methodologies, grounded in experimental data, to empower researchers to navigate the complexities of this transformation and achieve consistent results.
The Dual Challenge: Ring Strain Meets Catalyst Inhibition
Reproducibility issues in cross-coupling reactions to form azetidinyl pyridines stem from a confluence of two distinct, yet intertwined, chemical hurdles: the inherent instability of the four-membered azetidine ring and the notorious difficulty of using pyridine-based coupling partners, often termed the "2-pyridyl problem."[1][2]
-
Azetidine Ring Instability : The significant ring strain of the azetidine core (approximately 25.4 kcal/mol) makes it susceptible to cleavage under harsh reaction conditions.[3] Factors such as strong bases, high temperatures, and the presence of Lewis acidic metal catalysts can trigger unwanted ring-opening side reactions, leading to low yields and complex product mixtures. The choice of the nitrogen protecting group (e.g., Boc, Cbz) is therefore a critical parameter to balance stability with the desired reactivity.
-
The Pyridyl Problem : Pyridine derivatives, especially those needing to act as nucleophiles in Suzuki couplings (e.g., pyridyl boronic acids), are often unstable and prone to side reactions like protodeboronation.[4] Furthermore, the Lewis basic nitrogen of the pyridine ring can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation, which stalls the catalytic cycle and erodes reproducibility.[4][5]
Caption: The dual challenges in azetidinyl pyridine synthesis.
Comparative Analysis of Cross-Coupling Strategies
Successfully forging the bond between an azetidine and a pyridine ring requires a carefully selected strategy that mitigates the aforementioned challenges. Below, we compare three prominent cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, and a less conventional iron-catalyzed approach—providing experimental data to guide your choice of methodology.
Suzuki-Miyaura Coupling: The Workhorse Re-examined
The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction, but its application to azetidinyl pyridines requires careful optimization to overcome the instability of pyridyl boronic acids.
Core Principle : This reaction couples an organoboron reagent (e.g., a boronic acid) with an organohalide. For azetidinyl pyridines, this can be approached in two ways: coupling a 3-haloazetidine with a pyridylboronic acid, or a halopyridine with an azetidinylboronic acid. The former is more common due to the commercial availability of haloazetidines.
Causality Behind Experimental Choices :
-
Catalyst/Ligand System : The use of bulky, electron-rich phosphine ligands like DavePhos is crucial. These ligands stabilize the active Pd(0) species, accelerate the rate-limiting oxidative addition step, and promote the desired reductive elimination over side reactions.[6]
-
Base Selection : A moderately strong inorganic base like K₂CO₃ in a biphasic solvent system (e.g., Toluene/Water) is often preferred. This choice is a compromise: the base must be strong enough to facilitate transmetalation but not so harsh as to promote azetidine ring-opening or rapid boronic acid decomposition.[6][7]
-
Protecting Group : The tert-Butoxycarbonyl (Boc) group is a common choice for protecting the azetidine nitrogen. It provides sufficient stability under the basic reaction conditions but can be readily removed later.
Performance Data: Suzuki-Miyaura Coupling
| Coupling Partners | Catalyst System (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| N-Boc-3-iodoazetidine + 3-Biphenylboronic acid¹ | Pd(OAc)₂ (2), DavePhos (4) | K₂CO₃ (2) | Toluene/H₂O | 80-100 | 12 | ~85 | [6] |
| 5-Bromo-2-methylpyridin-3-amine + Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2) | 1,4-Dioxane/H₂O | 85-95 | 12 | 82 | [7][8] |
| 3-Iodoazetidine + Arylsilanes (Hiyama Coupling)² | Pd(OAc)₂ (5), RuPhos (10) | TBAF (2) | THF | 70 | 12 | 30-88 | [9] |
¹Data for a biphenylboronic acid is used as a proxy to demonstrate a successful protocol for 3-iodoazetidine coupling. ²Hiyama coupling with arylsilanes offers an alternative to often unstable boronic acids.
Buchwald-Hartwig Amination: Forging the C-N Bond
When the desired linkage is a C-N bond (i.e., N-pyridylazetidines), the Buchwald-Hartwig amination is the premier method.[10][11] This reaction is generally more reproducible than the Suzuki coupling for this specific application as it avoids the use of unstable pyridylboronic acids.
Core Principle : This palladium-catalyzed reaction couples an amine (azetidine) with an organohalide (a halopyridine).
Causality Behind Experimental Choices :
-
Catalyst/Ligand System : The choice of ligand is paramount. Sterically hindered biarylphosphine ligands such as XPhos are highly effective. Their bulk promotes the crucial C-N reductive elimination step and prevents the formation of inactive catalyst species.[6]
-
Base Selection : A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is typically required to deprotonate the azetidine nitrogen, making it a competent nucleophile. The reaction must be conducted under strictly anhydrous and inert conditions to prevent base quenching and catalyst deactivation.
-
Substrate Scope : This method is highly effective for coupling azetidine with a variety of electron-rich and electron-poor halopyridines.
Performance Data: Buchwald-Hartwig Amination
| Coupling Partners | Catalyst System (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Azetidine + 3-Bromobiphenyl¹ | Pd₂(dba)₃ (1), XPhos (2) | NaOtBu (1.4) | Toluene | 80-110 | 18 | ~90 | [6] |
| Azetidine + Aryl Bromides | Pd(OAc)₂ (1), BINAP (1.5) | NaOtBu (1.3) | Toluene | 100 | 20 | 81-98 | [12] |
| 3-Arylazetidine + 2-Bromopyridine | [Pd-G3-XPhos] (2) | K₃PO₄ (2) | t-AmylOH | 110 | 16 | 99 | [13] |
¹Data for a bromobiphenyl is used as a proxy to demonstrate a successful protocol for N-arylation of azetidine.
Iron-Catalyzed Cross-Coupling: A Cost-Effective Alternative
For C-C bond formation, iron-catalyzed cross-coupling presents a more economical and environmentally friendly alternative to palladium. This method typically uses Grignard reagents, which are highly reactive but can have functional group compatibility limitations.
Core Principle : An iron salt catalyzes the coupling of an organohalide (3-iodoazetidine) with a highly reactive organometallic species (a pyridyl Grignard reagent).
Causality Behind Experimental Choices :
-
Catalyst System : Simple iron salts like FeCl₂ are effective. The mechanism is believed to involve radical intermediates, which circumvents some of the challenges associated with polar, two-electron pathways in palladium catalysis.[1]
-
Nucleophile : Grignard reagents are potent nucleophiles, enabling the reaction to proceed efficiently at lower temperatures. However, their high reactivity limits the tolerance of sensitive functional groups (e.g., esters, nitriles) on the coupling partners.
-
Applicability : This method has been shown to be highly effective for coupling 3-iodoazetidines with a range of aryl and heteroaryl Grignard reagents, including 3-pyridylmagnesium bromide.[1]
Performance Data: Iron-Catalyzed Coupling
| Coupling Partners | Catalyst System (mol%) | Reagent (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| N-Boc-3-iodoazetidine + 3-Pyridylmagnesium bromide | FeCl₂ (10) | Grignard (1.5) | THF | 25 | 2 | 90 | [1] |
| N-Boc-3-iodoazetidine + Phenylmagnesium bromide | CoCl₂ (5) / L1 (6)¹ | Grignard (1.5) | THF | 25 | 2 | 88 | [1] |
¹A cobalt-based system was also reported as highly effective.
Experimental Protocols
To ensure reproducibility, detailed, self-validating protocols are essential.
Protocol 1: Suzuki-Miyaura Coupling of N-Boc-3-iodoazetidine
Adapted from BenchChem Application Notes.[6]
Reaction Scheme: (An N-protected 3-iodoazetidine reacts with a pyridylboronic acid in the presence of a palladium catalyst and a base to yield an N-protected 3-pyridylazetidine.)
Materials:
-
N-Boc-3-iodoazetidine (1.0 equiv.)
-
Pyridylboronic acid (1.2 equiv.)
-
Palladium acetate (Pd(OAc)₂) (0.02 equiv.)
-
DavePhos (0.04 equiv.)
-
Potassium carbonate (K₂CO₃)
-
Toluene, anhydrous
-
Water, degassed
Procedure:
-
To a dry Schlenk tube under an argon atmosphere, add N-Boc-3-iodoazetidine, the pyridylboronic acid, palladium acetate, and DavePhos.
-
Add anhydrous toluene to the mixture via syringe.
-
In a separate flask, prepare a degassed 2.0 M aqueous solution of potassium carbonate.
-
Add the potassium carbonate solution (2.0 equiv.) to the reaction mixture.
-
Seal the Schlenk tube and heat the reaction mixture to 90 °C with vigorous stirring for 12-18 hours.
-
Monitor the reaction by TLC or LC-MS until the limiting reagent is consumed.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and transfer to a separatory funnel.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Buchwald-Hartwig N-Arylation of Azetidine with a Halopyridine
Adapted from BenchChem Application Notes.[6]
Reaction Scheme: (Azetidine reacts with a halopyridine in the presence of a palladium catalyst, a ligand, and a base to yield an N-pyridylazetidine.)
Materials:
-
Halopyridine (1.0 equiv.)
-
Azetidine (1.2 equiv.)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 equiv.)
-
XPhos (0.02 equiv.)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv.)
-
Toluene, anhydrous
Procedure:
-
In an inert atmosphere glovebox, charge a dry Schlenk tube with Pd₂(dba)₃ and XPhos.
-
Add anhydrous toluene and stir for 10 minutes to pre-form the catalyst.
-
Add the halopyridine, azetidine, and sodium tert-butoxide to the tube.
-
Seal the Schlenk tube, remove it from the glovebox, and place it in a pre-heated oil bath at 100 °C.
-
Stir the reaction mixture for 16-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with diethyl ether, and filter through a pad of celite to remove inorganic salts.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.
Decision Workflow and Visualization
Choosing the optimal cross-coupling strategy depends on the desired bond (C-C vs. C-N) and the functional group tolerance required.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. youtube.com [youtube.com]
- 3. jmcct.com [jmcct.com]
- 4. Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Iron-Catalyzed Cross-Coupling of Primary and Secondary Alkyl Halides with Aryl Grignard Reagents [organic-chemistry.org]
A Comprehensive Guide to the Safe Disposal of 5-(Azetidin-3-yl)-2-methoxypyridine;dihydrochloride
As a Senior Application Scientist, it is understood that the integrity of your research extends to the entire lifecycle of a chemical, including its responsible disposal. This guide provides an in-depth, procedural framework for the safe handling and disposal of 5-(Azetidin-3-yl)-2-methoxypyridine;dihydrochloride. The protocols outlined here are designed to ensure laboratory safety, maintain environmental compliance, and build a culture of proactive risk management.
The structure of this compound—incorporating a pyridine ring, an azetidine ring, and a dihydrochloride salt—presents a specific hazard profile that necessitates a multi-faceted disposal strategy. This guide moves beyond a simple checklist to explain the chemical reasoning behind each step, empowering you to make informed safety decisions.
Hazard Identification and Core Safety Principles
-
Pyridine Moiety : Pyridine and its derivatives are often flammable, toxic, and known irritants.[1][2][3] They are classified as hazardous waste and require specialized disposal.[4]
-
Azetidine Moiety : Azetidine and its hydrochloride salt are classified as skin and eye irritants.[5][6] Related small, strained nitrogenous heterocycles can be reactive.[7][8]
-
Dihydrochloride Salt : This indicates the compound is acidic. Mixing it with bases will cause a neutralization reaction, and contact with strong acids should be avoided.[9][10] The hydrochloride form also means that upon combustion, highly toxic HCl gas may be produced.[6]
Based on this analysis, 5-(Azetidin-3-yl)-2-methoxypyridine;dihydrochloride should be handled as a hazardous substance, with particular attention paid to its irritant and potentially toxic properties.
| Safety Parameter | Guideline & Rationale |
| Hazard Classification | Expected to be a Skin Irritant (Category 2) and Serious Eye Irritant (Category 2A).[6][11][12] |
| Handling Area | All handling and weighing should occur in a well-ventilated area, preferably a certified chemical fume hood.[2][3][11] |
| Incompatible Materials | Strong oxidizing agents, strong acids, and strong bases.[5][13][14] |
| Personal Protective Equipment (PPE) | Mandatory: Nitrile gloves, chemical safety goggles or face shield, and a lab coat.[5][11][15] |
| First Aid (Exposure) | Eyes: Immediately rinse with plenty of water for at least 15 minutes.[5][11] Skin: Wash off with soap and plenty of water.[5][11] Inhalation: Move to fresh air.[5][11] In all cases of significant exposure or if irritation persists, seek immediate medical attention. |
The Disposal Workflow: A Step-by-Step Protocol
The fundamental principle for disposing of this compound is that it must be treated as regulated chemical waste. Under no circumstances should it be discarded in regular trash or poured down the drain.[3][4]
Proper segregation at the point of generation is the most critical step in a safe disposal plan. This prevents accidental mixing of incompatible chemicals and ensures the waste is handled correctly by disposal services.
-
Solid Waste : This stream includes unused or expired 5-(Azetidin-3-yl)-2-methoxypyridine;dihydrochloride, and any contaminated consumables such as weigh paper, pipette tips, and gloves.
-
Liquid Waste : This includes any solutions containing the compound. Note that halogenated and non-halogenated solvent wastes should be collected in separate containers.[16]
-
Sharps Waste : Needles or other contaminated sharps must be placed in a designated, puncture-proof sharps container.
The integrity of your waste container is crucial for preventing leaks and exposure.
-
Select a Compatible Container : Use a chemically resistant, sealable container (e.g., high-density polyethylene or glass) clearly designated for hazardous waste.[4][17]
-
Proper Labeling : The container must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste".[4]
-
The full chemical name: "5-(Azetidin-3-yl)-2-methoxypyridine;dihydrochloride".
-
The primary hazards (e.g., "Irritant").
-
The date accumulation started.
-
-
Safe Storage : Keep the waste container tightly sealed when not in use. Store it in a cool, dry, and well-ventilated location, away from heat sources and incompatible materials.[2][17] The storage area should have secondary containment to control any potential leaks.
The ultimate disposal of this chemical waste must be handled by professionals.
-
Contact Professionals : Arrange for pickup with your institution's Environmental Health & Safety (EHS) office or a licensed professional waste disposal service.[11][17]
-
Incineration : The standard and most effective method for this type of compound is high-temperature chemical incineration. This process must be performed in a facility equipped with afterburners and scrubbers to neutralize the toxic nitrogen oxides (NOx) and hydrogen chloride (HCl) gases produced during combustion.[11][13]
An "empty" container is never truly empty and must be decontaminated before it can be considered non-hazardous.[18]
-
Triple Rinse : Rinse the container a minimum of three times with a suitable solvent (e.g., water or methanol).
-
Collect Rinseate : The first rinseate is considered acutely hazardous waste and must be collected and added to your liquid hazardous waste container.[17] Subsequent rinses should also be collected as hazardous waste as a best practice.
-
Final Disposal : Once triple-rinsed and fully air-dried, deface or completely remove the original label. The container can then be disposed of as regular solid waste or recycled according to your facility's policies.[17]
Emergency Protocol: Spill Management
In the event of a spill, a swift and correct response is critical to mitigate exposure and prevent further contamination.
-
Alert & Evacuate : Immediately alert personnel in the vicinity and evacuate the immediate area.[9]
-
Ventilate : Ensure the area is well-ventilated. If the spill is in a fume hood, keep the sash at the proper height.[11]
-
Don PPE : Before approaching the spill, don the appropriate PPE, including gloves, safety goggles, and a lab coat. A respirator may be necessary for a large spill of fine powder.[11]
-
Contain & Clean :
-
For Solid Spills : Gently sweep or wipe up the material to avoid generating dust.[11] Place the collected solid into your designated hazardous waste container.
-
For Liquid Spills (Solutions) : Cover the spill with an inert absorbent material such as vermiculite, sand, or chemical absorbent pads.[3][4] Once fully absorbed, carefully scoop the material into the hazardous waste container.[1]
-
-
Decontaminate : Wash the spill surface area thoroughly with soap and water.[9] Place all cleaning materials into the solid hazardous waste container.
-
Report : Report the spill to your laboratory supervisor and EHS department, in accordance with institutional policy.
Visualized Workflows
To provide at-a-glance guidance, the following diagrams illustrate the core decision-making processes for disposal and spill management.
Caption: Disposal Decision Workflow for 5-(Azetidin-3-yl)-2-methoxypyridine;dihydrochloride.
Caption: Step-by-step protocol for managing spills of the target compound.
By adhering to this comprehensive guide, researchers, scientists, and drug development professionals can ensure that their innovative work is conducted not only effectively but also with the highest commitment to safety and environmental stewardship.
References
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet - 2,3,5-Tris(1-Aziridinyl)-p-Benzoquinone. Retrieved from NJ.gov. [Link]
-
Covestro. (2012, August 22). SAFETY DATA SHEET - Crosslinker CX-100. Retrieved from Covestro Solution Center. [Link]
-
Chemos GmbH & Co.KG. (2020, February 4). Safety Data Sheet: Azetidine. Retrieved from Chemos. [Link]
-
Lab Alley. (2024, July 15). How to dispose of hydrochloric acid. Retrieved from Lab Alley. [Link]
-
Emory University. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from Emory University. [Link]
-
Loba Chemie. (n.d.). PYRIDINE FOR SYNTHESIS. Retrieved from Loba Chemie. [Link]
-
University of Pittsburgh. (2013, February 1). Safe Handling of Azides. Retrieved from University of Pittsburgh Environmental Health and Safety. [Link]
-
University of New Mexico. (2021, February 16). Standard Operating Procedure Safe Handling of Azido Compounds. Retrieved from UNM Chemistry. [Link]
-
Lab Alley. (2024, June 19). SAFETY DATA SHEET - Pyridine. Retrieved from Lab Alley. [Link]
-
EPFL. (n.d.). PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. Retrieved from EPFL. [Link]
-
GOV.UK. (2015, October 15). Pyridine: incident management. Retrieved from GOV.UK. [Link]
-
Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from Post Apple Scientific. [Link]
-
University of British Columbia. (n.d.). In-Laboratory Treatment of Chemical Waste. Retrieved from Safety & Risk Services. [Link]
Sources
- 1. lobachemie.com [lobachemie.com]
- 2. media.laballey.com [media.laballey.com]
- 3. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. chemos.de [chemos.de]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. nj.gov [nj.gov]
- 10. laballey.com [laballey.com]
- 11. enamine.enamine.net [enamine.enamine.net]
- 12. tcichemicals.com [tcichemicals.com]
- 13. jubilantingrevia.com [jubilantingrevia.com]
- 14. fishersci.com [fishersci.com]
- 15. chemistry.unm.edu [chemistry.unm.edu]
- 16. rtong.people.ust.hk [rtong.people.ust.hk]
- 17. benchchem.com [benchchem.com]
- 18. solutions.covestro.com [solutions.covestro.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-(Azetidin-3-yl)-2-methoxypyridine;dihydrochloride
In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities demand a rigorous and informed approach to safety. This guide provides essential, immediate safety and logistical information for the handling of 5-(Azetidin-3-yl)-2-methoxypyridine;dihydrochloride. As your partner in laboratory safety, we aim to deliver value beyond the product itself, building a foundation of trust through expert, field-proven insights. This document is structured to provide a deep, technical understanding of the necessary personal protective equipment (PPE) and associated safety protocols, ensuring the well-being of researchers and the integrity of their work.
Hazard Analysis: Understanding the Compound
-
Azetidine Moiety: Azetidine and its derivatives are known to be reactive small rings. They can be irritants and are handled with care to avoid skin and eye contact.[1][2][3][4]
-
Methoxypyridine Group: Pyridine and its derivatives are often flammable, toxic, and can cause significant irritation to the skin and eyes.[5][6][7][8] Inhalation of pyridine-containing compounds should be minimized.[8]
-
Dihydrochloride Salt: The dihydrochloride form indicates that the compound is a salt, likely a crystalline solid. While this reduces the risk of inhalation compared to a volatile liquid, the dust can be hazardous if inhaled.[9][10] When dissolved, it can form acidic solutions that may be corrosive.[11][12]
Based on a closely related compound, 2-(azetidin-3-yl)-5-methoxypyridine dihydrochloride, the following GHS hazard statements are anticipated:
-
H315: Causes skin irritation.[13]
-
H319: Causes serious eye irritation.[13]
-
H335: May cause respiratory irritation.[13]
Therefore, 5-(Azetidin-3-yl)-2-methoxypyridine;dihydrochloride should be handled as a substance that is irritating to the skin, eyes, and respiratory system.
Personal Protective Equipment (PPE): A Multi-Laden Approach
A comprehensive PPE strategy is paramount when handling this compound. The following table outlines the recommended PPE, with a rationale rooted in the compound's anticipated hazards.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles with side shields, or a full-face shield.[2][14] | To protect against dust particles and potential splashes of solutions, which can cause serious eye irritation.[13][15] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene).[2][16] | To prevent skin contact, which can lead to irritation.[13] It is crucial to check the glove manufacturer's compatibility chart. |
| Body Protection | A fully-buttoned laboratory coat.[2] | To protect against accidental spills and contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is recommended, especially when handling the powder outside of a certified chemical fume hood or if significant dust is generated.[2][10] | To prevent inhalation of dust, which can cause respiratory irritation.[13] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational plan is critical for minimizing exposure and ensuring a safe working environment.
Preparation and Engineering Controls
-
Work Area: All handling of solid 5-(Azetidin-3-yl)-2-methoxypyridine;dihydrochloride and its solutions should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[8][16]
-
Emergency Equipment: Ensure that an emergency eyewash station and safety shower are readily accessible and have been recently tested.[6][17]
-
Spill Kit: A spill kit containing appropriate absorbent materials (e.g., vermiculite, sand) should be available in the laboratory.[6][16]
Donning PPE: A Deliberate Sequence
The order in which PPE is put on is crucial to prevent contamination.
Caption: PPE Donning Workflow
Handling the Compound
-
Weighing: When weighing the solid compound, use a weigh boat and handle it with care to minimize dust generation.[9]
-
Dissolving: When preparing solutions, slowly add the solid to the solvent to avoid splashing.
-
General Practices: Avoid eating, drinking, or smoking in the laboratory.[6][18] Wash hands thoroughly after handling the compound, even if gloves were worn.[17]
Doffing PPE: A Contamination-Aware Process
The removal of PPE should be done in a manner that prevents cross-contamination.
Caption: PPE Doffing Workflow
Emergency Procedures: Preparedness is Key
In the event of an exposure or spill, a swift and correct response is critical.
| Emergency Situation | Procedure |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[6][17] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6][10][17] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[15][17] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[10][19] |
| Small Spill | For a small spill, wear appropriate PPE, cover the spill with an inert absorbent material, and collect it in a sealed container for disposal.[6][17][20] |
| Large Spill | Evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.[17] |
Disposal Plan: Environmental Responsibility
Proper disposal of 5-(Azetidin-3-yl)-2-methoxypyridine;dihydrochloride and any contaminated materials is crucial for environmental protection and regulatory compliance.
-
Waste Chemical: Unused or waste compound should be collected in a clearly labeled, sealed container.[2][16]
-
Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves, weigh boats, and absorbent pads, should be collected in a designated hazardous waste container.[2][16]
-
Disposal Route: All waste must be disposed of as hazardous waste through your institution's EHS department, in accordance with local, state, and federal regulations.[6][21] Under no circumstances should this chemical or its waste be disposed of down the drain.[16]
Conclusion
The safe handling of 5-(Azetidin-3-yl)-2-methoxypyridine;dihydrochloride is predicated on a comprehensive understanding of its potential hazards and the diligent application of appropriate safety measures. By adhering to the guidelines outlined in this document, researchers can mitigate risks and foster a culture of safety within the laboratory.
References
-
GOV.UK. (2015, October 15). Pyridine: incident management. [Link]
-
New Jersey Department of Health. (Date not available). Hazard Summary: Pyridine. [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (Date not available). Production, Import, Use, and Disposal of Pyridine. [Link]
-
Chemos GmbH & Co.KG. (Date not available). Safety Data Sheet: Azetidine. [Link]
-
(Date not available). PYRIDINE Safety Data Sheet. [Link]
-
(2024, November 26). Pyridine - SAFETY DATA SHEET. [https://www. penta.cz/data/msds/en_Pyridine_msds.pdf]([Link]. penta.cz/data/msds/en_Pyridine_msds.pdf)
-
Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. [Link]
-
Washington State University. (Date not available). Standard Operating Procedure for Pyridine. [Link]
-
Loba Chemie. (Date not available). PYRIDINE FOR SYNTHESIS Safety Data Sheet. [Link]
-
iPolymer. (2017, November 29). The Tools You Need for the Safe Preparation of HCL Gas and Other Harsh Chemicals. [Link]
-
CORECHEM Inc. (2022, March 15). Safe Handling Guide: Hydrochloric Acid. [Link]
-
SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment. [Link]
-
NextSDS. (Date not available). 2-(azetidin-3-yl)-5-methylpyrimidine dihydrochloride — Chemical Substance Information. [Link]
-
Covestro Solution Center. (2012, August 22). SAFETY DATA SHEET. [Link]
-
GSRS. (Date not available). 3-(((2R)-AZETIDIN-2-YL)METHOXY)-5-METHYLPYRIDINE HYDROCHLORIDE. [Link]
-
NextSDS. (Date not available). 3-(azetidin-3-yl)-6-methoxypyridazine dihydrochloride — Chemical Substance Information. [Link]
Sources
- 1. chemos.de [chemos.de]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 6. nj.gov [nj.gov]
- 7. au.vwr-cmd2.com [au.vwr-cmd2.com]
- 8. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 9. benchchem.com [benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. ipolymer.com [ipolymer.com]
- 12. Safe Handling Guide: Hydrochloric Acid - CORECHEM Inc. [corecheminc.com]
- 13. 2-(azetidin-3-yl)-5-methoxypyridine dihydrochloride | 2740355-58-0 [sigmaaldrich.com]
- 14. sams-solutions.com [sams-solutions.com]
- 15. fishersci.com [fishersci.com]
- 16. benchchem.com [benchchem.com]
- 17. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 18. jubilantingrevia.com [jubilantingrevia.com]
- 19. enamine.enamine.net [enamine.enamine.net]
- 20. benchchem.com [benchchem.com]
- 21. atsdr.cdc.gov [atsdr.cdc.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
